1,2-Stearin-3-linolein
Beschreibung
Eigenschaften
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFJWRKPWCFTQP-LVBVOWIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Distearoyl-3-linoleoyl-glycerol
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the triglyceride 1,2-distearoyl-3-linoleoyl-glycerol. This molecule is a triacylglycerol containing two stearic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol backbone. This document is intended for researchers, scientists, and professionals in the fields of lipid biochemistry and drug development.
Chemical Structure
1,2-Distearoyl-3-linoleoyl-glycerol is composed of a central glycerol molecule esterified with two saturated stearic acid chains and one polyunsaturated linoleic acid chain. The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and biological significance.
In-Depth Technical Guide: Physical and Metabolic Properties of 1,2-Stearin-3-linolein
This technical guide provides a comprehensive overview of the core physical properties of 1,2-Stearin-3-linolein, detailed experimental protocols for their determination, and an examination of its metabolic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid science.
Core Physical Properties of this compound
This compound, a mixed-acid triglyceride, possesses a unique set of physical characteristics owing to the presence of both saturated (stearic acid) and polyunsaturated (linoleic acid) fatty acid chains. These properties are crucial for its behavior in various systems, from biological membranes to pharmaceutical formulations.
General Properties
| Property | Value/Description | Citation |
| Chemical Formula | C57H106O6 | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| CAS Number | 2442-53-7 | [1] |
| Physical State | Solid at room temperature. | [1] |
Solubility
The solubility of this compound is dictated by its largely nonpolar structure.
| Solvent | Solubility | Citation |
| Water | Insoluble. | [2] |
| Chloroform | Slightly soluble. | [1] |
| Methanol | Slightly soluble. | [1] |
| Nonpolar Organic Solvents (e.g., ether, benzene) | Generally soluble. | [2] |
| Polar Organic Solvents (e.g., ethanol, acetone) | Poorly soluble, though solubility increases with temperature. | [2] |
Thermal Properties: Melting Point and Polymorphism
| Polymorphic Form | Melting Point (°C) (for 1,3-distearoyl-2-linoleoyl-glycerol) | Characteristics | Citation |
| α (alpha) | ~23.5 | Least stable, lowest melting point. | [4] |
| γ (gamma) | Transforms from α and sub-α forms | A metastable form observed in SLS. | [5] |
| β' (beta prime) | Not observed for SLS, but common in other triglycerides. | Intermediate stability and melting point. | [5] |
| β (beta) | Not observed for SLS, but is the most stable form in many triglycerides. | Most stable, highest melting point. | [5] |
Note: The boiling point and density of this compound are not well-documented, as triglycerides tend to decompose at the high temperatures required for boiling point determination.[6]
Experimental Protocols for Physical Property Determination
The complex thermal behavior of triglycerides necessitates specialized analytical techniques for accurate characterization.
Differential Scanning Calorimetry (DSC) for Melting Point and Polymorphism Analysis
DSC is a primary technique used to study the thermal transitions of lipids.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed into an aluminum DSC pan.
-
Sealing: The pan is hermetically sealed to prevent any mass loss during heating.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Thermal Program:
-
The sample is first cooled to a low temperature (e.g., -50°C) to ensure complete crystallization.
-
The sample is then heated at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point.
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events, such as melting, appear as peaks on the DSC thermogram. The peak temperature and the area under the peak correspond to the melting point and the enthalpy of fusion, respectively. Multiple peaks indicate the presence of different polymorphic forms.[7]
X-ray Diffraction (XRD) for Polymorphic Structure Identification
XRD provides detailed information about the crystalline structure of the different polymorphic forms.
Methodology:
-
Sample Preparation: A powdered sample of this compound is prepared. To study different polymorphs, the sample can be crystallized under various thermal conditions (e.g., rapid cooling for the α-form, slow cooling for more stable forms).
-
Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.
-
Data Analysis: The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is unique to each crystalline form. The short-spacing reflections in the wide-angle region provide information about the packing of the fatty acid chains, which is characteristic of each polymorph (hexagonal for α, orthorhombic for β', and triclinic for β). The long-spacing reflections in the small-angle region relate to the lamellar stacking of the triglyceride molecules.[8]
Metabolic Pathway of this compound
The metabolic fate of dietary this compound follows the general pathway of triglyceride digestion, absorption, and subsequent re-esterification within the enterocytes of the small intestine.
Digestive Phase
-
Emulsification: In the small intestine, bile salts emulsify the large fat globules containing this compound into smaller micelles, increasing the surface area for enzymatic action.
-
Hydrolysis by Lipases: Pancreatic lipase, along with colipase, hydrolyzes the triglyceride. Lipases primarily act on the sn-1 and sn-3 positions. For this compound, this results in the release of the linoleic acid from the sn-3 position and one stearic acid from the sn-1 position, yielding two free fatty acids (one stearic acid and one linoleic acid) and a 2-stearoyl-glycerol (a 2-monoacylglycerol).[9]
Absorption and Re-esterification
-
Uptake by Enterocytes: The resulting free fatty acids and 2-stearoyl-glycerol are absorbed by the enterocytes lining the small intestine.
-
Activation of Fatty Acids: Inside the enterocyte, the stearic and linoleic acids are activated to their coenzyme A (CoA) derivatives, stearoyl-CoA and linoleoyl-CoA.
-
Re-synthesis of Triglycerides: The 2-stearoyl-glycerol is re-esterified with stearoyl-CoA and linoleoyl-CoA to form new triglycerides. This process is primarily mediated by the enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[10]
-
Chylomicron Formation: The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoprotein B-48, are assembled into chylomicrons.
-
Transport: These chylomicrons are then secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream for transport to various tissues for energy or storage.[10]
Visualization of the Metabolic Pathway
Caption: Metabolic pathway of this compound digestion and absorption.
Logical Workflow for Experimental Characterization
Caption: Workflow for the physical characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. brainkart.com [brainkart.com]
- 3. Triglyceride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
The Biosynthesis of 1,2-Stearin-3-Linolein in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits. These molecules are of immense economic importance, serving as a key component of human nutrition and as renewable feedstocks for biofuels and industrial applications. The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and nutritional value of the oil. This technical guide provides an in-depth exploration of the biosynthesis of a specific mixed-acid triacylglycerol, 1,2-stearin-3-linolein, in plants. This molecule, containing two saturated stearic acid molecules at the sn-1 and sn-2 positions and an unsaturated linoleic acid molecule at the sn-3 position, represents a unique structural configuration. Understanding its biosynthesis is critical for efforts in metabolic engineering to produce designer oils with tailored properties.
Core Biosynthetic Pathway: The Kennedy Pathway
The de novo synthesis of triacylglycerols in plants primarily occurs in the endoplasmic reticulum (ER) and follows the Kennedy pathway.[1][2][3] This pathway involves a series of acylation steps, starting with a glycerol-3-phosphate (G3P) backbone. The synthesis of this compound is contingent on the sequential action of specific acyltransferases with distinct substrate specificities.
The key enzymatic steps are:
-
Acylation of sn-Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[4][5] For the synthesis of this compound, a stearoyl-CoA would be the preferred substrate for GPAT at this initial step. Plant GPATs are a diverse family of enzymes with varying substrate specificities.[2][6]
-
Acylation of Lysophosphatidic Acid: Lysophosphatidic acid acyltransferase (LPAAT) then acylates the sn-2 position of LPA to produce phosphatidic acid (PA).[7][8] To form the desired 1,2-distearoyl-phosphatidic acid intermediate, a second stearoyl-CoA molecule would need to be added by LPAAT. However, plant LPAATs generally exhibit a strong preference for unsaturated acyl-CoAs at the sn-2 position.[7][8] This presents a significant challenge for the direct synthesis of a 1,2-distearoyl intermediate via the canonical Kennedy pathway.
-
Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA, yielding diacylglycerol (DAG).[9] In this specific biosynthetic route, this would result in 1,2-distearoyl-glycerol.
-
Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, transferring an acyl-CoA to the free hydroxyl group at the sn-3 position of DAG to form TAG.[10][11][12] For the synthesis of this compound, DGAT would utilize linoleoyl-CoA as the acyl donor and 1,2-distearoyl-glycerol as the acyl acceptor. DGAT enzymes exhibit varied substrate specificities which play a crucial role in determining the final fatty acid composition of the TAG molecule.[13][14]
Visualizing the Kennedy Pathway for this compound Biosynthesis
Alternative Biosynthetic Routes
The strong preference of many plant LPAATs for unsaturated fatty acids at the sn-2 position suggests that alternative pathways may be involved in the synthesis of TAGs with saturated fatty acids at this position.
Acyl-CoA Independent Pathway
One such alternative involves the action of Phospholipid:Diacylglycerol Acyltransferase (PDAT) . This enzyme catalyzes the transfer of a fatty acid from a phospholipid, such as phosphatidylcholine (PC), to a DAG molecule. It is conceivable that a stearoyl group could be transferred from a phospholipid to a stearoyl-containing DAG to form 1,2-distearoyl-glycerol, which could then be acylated by DGAT with linoleoyl-CoA.
Acyl Remodeling
Another possibility is the remodeling of existing TAGs or membrane lipids. Acyl-editing cycles, involving the deacylation and reacylation of lipids, could potentially lead to the formation of the specific this compound structure.
Quantitative Data on Enzyme Activity
While extensive research has been conducted on the enzymes of the Kennedy pathway, specific kinetic data for the synthesis of this compound is limited. The following tables summarize the available information on the substrate preferences of the key acyltransferases. It is important to note that these are general trends and specific activities can vary significantly between plant species and different isoforms of the enzymes.
| Enzyme | General Substrate Preference at sn-1 |
| GPAT | Generally prefers saturated fatty acids (e.g., palmitic, stearic acid) over unsaturated fatty acids.[2][6] |
| Enzyme | General Substrate Preference at sn-2 |
| LPAAT | Exhibits a strong preference for unsaturated fatty acids (e.g., oleic, linoleic acid).[7][8] |
| Enzyme | General Acyl-CoA and DAG Substrate Preferences |
| DGAT | Varies widely among different DGAT types and plant species. Some isoforms show broad specificity, while others have clear preferences for certain fatty acids or DAG species.[13][14] |
Note: Specific Km and Vmax values for stearoyl-CoA and linoleoyl-CoA with the respective enzymes are not consistently available in the literature for a wide range of plant species and would require empirical determination for a specific system.
Experimental Protocols
Accurate measurement of the activity of the acyltransferases in the Kennedy pathway is essential for understanding and engineering TAG biosynthesis. The following sections provide detailed methodologies for assaying GPAT, LPAAT, and DGAT activity in plant-derived microsomes.
Isolation of Plant Microsomal Membranes
Microsomal fractions, which are enriched in ER membranes, are the primary source of enzymes for in vitro TAG biosynthesis assays.
Materials:
-
Plant tissue (e.g., developing seeds, leaves)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer pH 7.2, 0.33 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Miracloth or cheesecloth
-
Ultracentrifuge and appropriate rotors
-
Dounce or Potter-Elvehjem homogenizer
Procedure:
-
Harvest and weigh fresh plant tissue. All subsequent steps should be performed at 4°C.
-
In a pre-chilled mortar and pestle, grind the tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a chilled homogenizer with 3 volumes of ice-cold homogenization buffer.
-
Homogenize thoroughly.
-
Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet chloroplasts, mitochondria, and cell debris.
-
Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Gently resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay). The microsomes can be used immediately or stored at -80°C.[1][15]
Experimental Workflow for Microsomal Protein Isolation
In Vitro GPAT Assay (Radiolabeled)
This protocol measures the incorporation of a radiolabeled acyl group from acyl-CoA into G3P.
Materials:
-
Isolated plant microsomes
-
Assay buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 2 mM MgCl2, 1 mg/mL BSA)
-
[¹⁴C]Glycerol-3-phosphate
-
Stearoyl-CoA
-
Stop solution (e.g., 1-butanol/methanol/water, 1:2:0.8, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Assay buffer
-
Microsomal protein (10-50 µg)
-
Stearoyl-CoA (e.g., 100 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]G3P (e.g., 0.5 µCi, 500 µM final concentration).
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Add 1-butanol and water to partition the phases. Vortex and centrifuge briefly.
-
Transfer the upper (butanol) phase containing the radiolabeled LPA to a scintillation vial.
-
Evaporate the butanol under a stream of nitrogen.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity (e.g., in nmol/min/mg protein).
In Vitro LPAAT Assay
This assay measures the acylation of LPA to form PA.
Materials:
-
Isolated plant microsomes
-
Assay buffer
-
1-stearoyl-LPA
-
[¹⁴C]Linoleoyl-CoA
-
Stop solution (e.g., Chloroform/Methanol, 2:1, v/v)
-
TLC plates (silica gel 60) and developing solvent (e.g., Chloroform/Methanol/Acetic Acid/Water, 85:15:10:3.5, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Assay buffer
-
Microsomal protein (10-50 µg)
-
1-stearoyl-LPA (e.g., 50 µM)
-
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding [¹⁴C]Linoleoyl-CoA (e.g., 0.1 µCi, 20 µM final concentration).
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids and spot the organic phase onto a TLC plate.
-
Develop the TLC plate and visualize the radiolabeled PA using a phosphorimager or by scraping the corresponding spot and quantifying with a scintillation counter.
-
Calculate the specific activity.
In Vitro DGAT Assay (Fluorescent)
This protocol utilizes a fluorescently labeled acyl-CoA to measure DGAT activity, offering a non-radioactive alternative.[10][11][16]
Materials:
-
Isolated plant microsomes
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂)
-
1,2-Distearoyl-glycerol
-
NBD-labeled linoleoyl-CoA (or a suitable fluorescent analog)
-
Stop solution (Chloroform/Methanol, 2:1, v/v)
-
TLC plates and developing solvent (e.g., Hexane/Diethyl ether/Acetic acid, 70:30:1, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare the reaction mixture in a glass tube:
-
Assay buffer
-
Microsomal protein (20-100 µg)
-
1,2-Distearoyl-glycerol (e.g., 200 µM, delivered in acetone)
-
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the NBD-labeled linoleoyl-CoA (e.g., 25 µM).
-
Incubate at 30°C for 15-30 minutes in the dark.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids, concentrate the organic phase, and spot onto a TLC plate.
-
Develop the TLC plate in the dark.
-
Visualize and quantify the fluorescent TAG product using a fluorescence imaging system.
-
Calculate the specific activity.
Regulation of Triacylglycerol Biosynthesis
The biosynthesis of TAGs is a highly regulated process, influenced by developmental cues and environmental stresses. Hormonal signaling, particularly involving abscisic acid (ABA), plays a significant role.[17][18]
ABA and Stress-Induced Signaling
Environmental stresses such as drought and high salinity lead to an increase in ABA levels.[18] ABA, in turn, can upregulate the expression of key genes in the Kennedy pathway, including DGAT1.[18] This is mediated by transcription factors such as ABSCISIC ACID INSENSITIVE 4 (ABI4).[18] The accumulation of TAGs under stress conditions is thought to serve as a mechanism to sequester free fatty acids released from membrane breakdown, thereby mitigating cellular damage.[17]
Signaling Pathway for Stress-Induced TAG Accumulation
Conclusion
The biosynthesis of this compound in plants is a complex process that is likely governed by the substrate specificities of the acyltransferases of the Kennedy pathway, potentially in conjunction with alternative biosynthetic or remodeling pathways. The strong preference of LPAAT for unsaturated fatty acids at the sn-2 position presents a key challenge for the direct de novo synthesis of this specific TAG. Further research, including detailed kinetic analysis of the relevant enzymes with the specific stearoyl and linoleoyl substrates, is necessary to fully elucidate the predominant biosynthetic route. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers to investigate and potentially engineer the production of this and other tailored triacylglycerols in plants. The ability to control the precise structure of TAGs holds immense promise for the development of novel, high-value plant-derived oils for a variety of applications.
References
- 1. inventbiotech.com [inventbiotech.com]
- 2. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plastid Glycerol-3-phosphate Acyltransferase Enhanced Plant Growth and Prokaryotic Glycerolipid Synthesis in Brassica napus [mdpi.com]
- 6. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 7. Substrate selectivity of plant and microbial lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A NOVEL ASSAY OF ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE ACTIVITY UTILIZING FLUORESCENT SUBSTRATE(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytosolic Triacylglycerol Biosynthetic Pathway in Oilseeds. Molecular Cloning and Expression of Peanut Cytosolic Diacylglycerol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of triacylglycerol accumulation in plants under environmental stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Triacylglycerol in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1,2-Stearin-3-linolein in organic solvents
An In-depth Technical Guide on the Solubility of 1,2-Stearin-3-linolein in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a mixed-acid triglyceride. An understanding of its solubility in various organic solvents is crucial for applications in drug formulation, purification, and analytical chemistry. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and includes a visual representation of a general experimental workflow.
Introduction to this compound and its Solubility
This compound, also known as 1,2-Distearoyl-3-linoleoyl-rac-glycerol, is a triglyceride molecule containing two stearic acid chains at the sn-1 and sn-2 positions and one linoleic acid chain at the sn-3 position of the glycerol backbone. The presence of both saturated (stearic) and unsaturated (linoleic) fatty acids influences its physical properties, including its solubility profile.
The principle of "like dissolves like" is fundamental to understanding the solubility of triglycerides. As largely nonpolar molecules, triglycerides tend to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[1] The solubility is influenced by several factors including:
-
Solvent Polarity: Nonpolar solvents like hexane are generally effective at dissolving triglycerides.[2] Solvents with intermediate polarity, such as chloroform, also exhibit good solvating power. Polar solvents like ethanol and methanol are generally poor solvents for triglycerides, although solubility increases with temperature.[3][4]
-
Temperature: The solubility of triglycerides in organic solvents typically increases with temperature.[4]
-
Fatty Acid Composition: The chain length and degree of unsaturation of the fatty acid residues affect the crystal lattice energy of the triglyceride, which in turn influences its solubility.
Quantitative and Qualitative Solubility Data
Comprehensive quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data for the target compound and structurally similar mixed-acid triglycerides to provide a comparative reference. It is crucial to note that solubility can be influenced by experimental conditions such as temperature and the polymorphic form of the solute.
| Solvent | Chemical Formula | Solute | Solubility | Data Type | Source |
| Chloroform | CHCl₃ | 1,2-Distearoyl-3-linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [5] |
| Methanol | CH₃OH | 1,2-Distearoyl-3-linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [5] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,3-Distearoyl-2-Linoleoyl Glycerol | 10 mg/mL | Quantitative | [6] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,2-Distearoyl-3-Oleoyl-rac-glycerol | 10 mg/mL | Quantitative | [7] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [8] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | 10 mg/mL | Quantitative | [9] |
| Ethanol | C₂H₅OH | 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | 10 mg/mL | Quantitative | [10] |
| Ethanol:PBS (pH 7.2) (1:1) | - | 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | 0.5 mg/mL | Quantitative | [10] |
| Ethanol:PBS(pH 7.2) (1:1) | - | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 0.5 mg/mL | Quantitative | [11] |
| Chloroform | CHCl₃ | 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [9] |
| Chloroform | CHCl₃ | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | Slightly Soluble | Qualitative | [11] |
| Ethanol | C₂H₅OH | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [11] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [11] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design. The following sections detail three common methods for determining the solubility of lipids in organic solvents.
Gravimetric Method
This is a classic and straightforward method for determining the saturation solubility of a compound.[12][13]
3.1.1. Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with inert, sealed caps
-
Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
3.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at a constant temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the lipid.
-
Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.
-
Calculation: The solubility is calculated as the mass of the dissolved lipid (final weight of the dish minus the initial weight) divided by the volume of the supernatant taken.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is highly sensitive and suitable for quantifying lipids that lack a strong UV chromophore.[14][15]
3.2.1. Materials and Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
High-purity this compound for standard preparation
-
HPLC-grade organic solvents
3.2.2. Procedure
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method (Section 3.1.2).
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant and each standard solution onto the HPLC system.
-
A typical mobile phase for triglyceride analysis might involve a gradient of acetonitrile and a less polar solvent like methylene chloride or isopropanol.[16][17]
-
The ELSD nebulizer and evaporator temperatures should be optimized to ensure efficient solvent evaporation and sensitive detection of the analyte.
-
-
Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards. Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the solubility of a compound by analyzing the melting behavior of the solvent in the presence of the solute.[18][19]
3.3.1. Materials and Equipment
-
Differential Scanning Calorimeter
-
Hermetic DSC pans
-
High-purity this compound
-
Analytical grade organic solvents
3.3.2. Procedure
-
Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen organic solvent. The concentrations should span the expected solubility range.
-
DSC Analysis:
-
Accurately weigh a small amount of each solution into a hermetic DSC pan and seal it. An empty sealed pan is used as a reference.
-
Cool the samples to a low temperature (e.g., -20°C) and then heat them at a controlled rate (e.g., 10°C/min) through the melting point of the solvent.
-
-
Data Analysis:
-
The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved lipid increases.
-
By plotting the melting enthalpy of the solvent against the concentration of the lipid, a point of inflection will be observed at the saturation concentration. Below this concentration, all the lipid is dissolved and affects the melting enthalpy. Above this concentration, excess solid lipid is present and does not further impact the solvent's melting enthalpy.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. medallionlabs.com [medallionlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 18. youtube.com [youtube.com]
- 19. improvedpharma.com [improvedpharma.com]
The Obscure Triacylglycerol: A Technical Guide to 1,2-Stearin-3-linolein in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Stearin-3-linolein, a specific triacylglycerol (TAG) regioisomer, presents a unique case study in the vast landscape of natural lipids. Unlike its more common isomers, its natural abundance is limited, making its isolation and characterization a nuanced challenge. This technical guide provides an in-depth exploration of the known natural sources, abundance, and the sophisticated analytical methodologies required for the definitive identification and quantification of this elusive molecule. While direct biological signaling pathways involving this compound are not established, its structural similarity to other bioactive lipids suggests potential roles in cellular processes that warrant further investigation.
Natural Sources and Abundance of this compound
The occurrence of this compound (SSL) in nature is not widespread. It is not a significant component of common vegetable oils such as soybean, sunflower, or rapeseed oil, which are predominantly composed of triacylglycerols with unsaturated fatty acids like linoleic and oleic acid. Similarly, animal fats like lard and tallow, and even fats rich in stearic acid like cocoa butter and shea butter, do not list SSL as a major constituent.
The most promising sources for SSL are exotic fats, particularly those from the Garcinia genus. The seed oil of Garcinia indica, commonly known as kokum butter, is exceptionally rich in the SSL isomer, 1,3-distearoyl-2-linoleoyl-glycerol (StLSt). The biosynthetic pathways that lead to the formation of StLSt in high quantities suggest the potential for the co-occurrence of the SSL regioisomer, albeit likely at much lower concentrations.
Quantitative data for the specific abundance of this compound remains scarce in publicly available literature. The table below summarizes the triacylglycerol composition of a relevant natural source where SSL might be present as a minor component.
| Natural Source | Major Triacylglycerols | Abundance of SSL (this compound) | Analytical Method |
| Garcinia indica (Kokum) Seed Oil | 1,3-Distearoyl-2-oleoyl-glycerol (SOS), 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), 1,3-Distearoyl-2-linoleoyl-glycerol (SLS) | Not explicitly quantified, but expected to be a minor component. | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) |
Experimental Protocols for the Analysis of this compound
The accurate identification and quantification of this compound from a complex lipid matrix requires advanced chromatographic and mass spectrometric techniques. The co-elution of isomers, such as the more abundant 1,3-distearoyl-2-linoleoyl-glycerol (SLS), presents a significant analytical challenge. Below is a detailed experimental protocol synthesized from established methodologies for triacylglycerol isomer analysis.
Protocol: Quantification of this compound in Garcinia indica Seed Oil by HPLC-MS/MS
1. Lipid Extraction
-
Objective: To efficiently extract total lipids from the seed kernel.
-
Procedure:
-
Grind a known weight of Garcinia indica seeds to a fine powder.
-
Perform a Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.
-
Homogenize the sample with the solvent mixture and agitate for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Re-dissolve the lipid residue in a known volume of isopropanol for HPLC analysis.
-
2. HPLC Separation of Triacylglycerol Isomers
-
Objective: To chromatographically separate this compound from other TAGs, particularly its isomers.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with high resolving power for TAGs (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a binary solvent system:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (e.g., 90:10, v/v)
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
3. Mass Spectrometric Detection and Quantification
-
Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis:
-
Parent Ion (MS1): Monitor for the [M+NH₄]⁺ adduct of SSL (m/z 902.8).
-
Product Ion (MS2): The fragmentation of the parent ion will yield characteristic product ions corresponding to the loss of the fatty acid chains. The relative abundance of the diacylglycerol fragment ions allows for the differentiation of regioisomers. For this compound (SSL), the loss of linoleic acid from the sn-3 position will be a predominant fragmentation pathway, leading to a specific diacylglycerol fragment ion.
-
-
Quantification:
-
Generate a calibration curve using a certified reference standard of this compound.
-
Perform multiple reaction monitoring (MRM) for the specific parent-to-product ion transition of SSL.
-
Calculate the concentration of SSL in the sample by comparing its peak area to the calibration curve.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Concluding Remarks
This compound remains a sparsely documented triacylglycerol in the vast repository of natural lipids. While its direct biological functions are yet to be elucidated, its presence in certain exotic fats, such as kokum butter, opens avenues for further research into its potential nutritional and physiological properties. The analytical methodologies outlined in this guide provide a robust framework for researchers to accurately identify and quantify this specific regioisomer, paving the way for a deeper understanding of its role in nature and its potential applications. The exploration of such minor lipid components is crucial for a comprehensive understanding of lipid biochemistry and for uncovering novel bioactive molecules.
Enzymatic Synthesis of 1,2-Stearin-3-linolein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of the structured triglyceride 1,2-Stearin-3-linolein (SLL). The synthesis of such AAB-type triglycerides, where two identical fatty acids occupy the sn-1 and sn-2 positions and a different fatty acid is at the sn-3 position, presents a unique challenge due to the common sn-1,3 specificity of lipases. This document outlines a strategic two-step enzymatic approach to achieve the desired molecular structure, compiling relevant quantitative data from related syntheses and detailing experimental protocols.
Introduction
Structured lipids (SLs) are triglycerides that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This targeted modification allows for the creation of lipids with specific functional, nutritional, or therapeutic properties. This compound is a structured lipid containing two saturated stearic acid molecules at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid molecule at the sn-3 position. Enzymatic synthesis offers a mild and highly specific alternative to chemical methods for producing such structured lipids, minimizing by-product formation and preserving the integrity of sensitive fatty acids.
Synthesis Strategy: A Two-Step Enzymatic Approach
The regioselectivity of commercially available lipases, which predominantly act on the sn-1 and sn-3 positions of the glycerol backbone, makes the direct, one-step synthesis of this compound challenging. A more feasible and controlled approach involves a two-step enzymatic synthesis. The first step focuses on the production of the precursor 1,2-distearoyl-sn-glycerol (1,2-distearin). The second step involves the specific esterification of the free sn-3 hydroxyl group of the 1,2-distearin with linoleic acid.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of related structured lipids, including diacylglycerols (DAGs) and other triglycerides. This data provides a reference for expected yields and product compositions.
Table 1: Yields of Enzymatically Synthesized Diacylglycerols and Structured Lipids
| Product | Enzymatic Method | Key Parameters | Max. Yield (%) | Reference |
| Diacylglycerol (DAG)-enriched oil | Two-step vacuum-mediated conversion | Lipase loading 3%, 38°C, glycerol/FFA and EE molar ratio 21:40 | 66.76 | [1] |
| 2-Monoacylglycerides (2-MAG) | Two-step esterification and alcoholysis | Catalyzed by Candida antarctica lipase B (CalB) | 96.4 | [2] |
| 1,3-Dipalmitoylglycerol (1,3-DPG) | Enzymatic esterification | Lipozyme TL IM, 73°C, 6h | 35.04 (DAG content in crude product) | [3] |
| 1,3-Distearoylglycerol (1,3-DSG) | Enzymatic esterification | Lipozyme TL IM, 75°C, 6h | 39.58 (DAG content in crude product) | [3] |
Table 2: Product Composition in Enzymatic Synthesis of Structured Lipids
| Starting Material | Enzyme | Reaction | Product Composition | Reference |
| Tristearin and Linoleic Acid | Candida rugosa lipase | Acidolysis | 75.8% incorporation of linoleic acid | [4] |
| Canarium Oil | sn-1,3 specific lipase | Two-step ethanolysis and esterification | 44.28 mol% caprylic acid at sn-1,3 positions | [5] |
| Glycerol and Stearic Acid | Novozym 435 | Esterification | Mixture of mono- and distearin | [6] |
Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis of diacylglycerols and structured triglycerides. Optimization of these protocols for the specific synthesis of this compound is recommended.
Step 1: Enzymatic Synthesis of 1,2-Distearoyl-sn-glycerol
Objective: To synthesize 1,2-distearin through the esterification of glycerol with stearic acid.
Materials:
-
Glycerol
-
Stearic Acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., n-heptane)
-
Molecular sieves (to remove water)
Protocol:
-
Dissolve stearic acid in n-heptane in a temperature-controlled reactor.
-
Add glycerol to the reaction mixture. A molar ratio of stearic acid to glycerol of 2:1 is a common starting point.[3]
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading can be optimized, with a typical starting range of 5-10% (w/w of substrates).
-
Add molecular sieves to the reactor to absorb the water produced during the esterification, which helps to drive the reaction towards product formation.
-
Maintain the reaction at a constant temperature (e.g., 60°C) with continuous stirring for a specified duration (e.g., 24 hours).[6]
-
Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, stop the reaction by filtering out the immobilized enzyme.
-
The resulting mixture will contain 1,2-distearin, 1,3-distearin, monostearin, unreacted substrates, and some tristearin. The 1,2-distearin needs to be purified before the next step.
Step 2: Enzymatic Esterification of 1,2-Distearoyl-sn-glycerol with Linoleic Acid
Objective: To specifically esterify the sn-3 position of 1,2-distearin with linoleic acid.
Materials:
-
Purified 1,2-Distearoyl-sn-glycerol
-
Linoleic Acid
-
Non-specific or sn-3 selective lipase
-
Organic solvent (e.g., hexane)
-
Molecular sieves
Protocol:
-
Dissolve the purified 1,2-distearin and linoleic acid in hexane in a reactor. An equimolar or slight excess of linoleic acid is recommended.
-
Add a suitable lipase. A non-specific lipase or one with known activity towards diacylglycerols should be screened.
-
Add molecular sieves to remove water.
-
Maintain the reaction at an optimal temperature for the chosen lipase (e.g., 40-50°C) with continuous agitation.
-
Monitor the formation of this compound using TLC, HPLC, or GC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by removing the enzyme via filtration.
-
The crude product will contain the desired SLL, unreacted 1,2-distearin, and free linoleic acid. This mixture requires purification.
Purification of this compound
Objective: To isolate pure this compound from the reaction mixture.
Method: Silver ion chromatography (Ag-HPLC or Ag-TLC) is a powerful technique for separating lipids based on the number and configuration of double bonds.[4][7]
Protocol Outline:
-
Sample Preparation: Dissolve the crude product from Step 2 in a suitable solvent.
-
Chromatography:
-
Stationary Phase: A column packed with a silica-based support bonded with sulfonic acid groups and loaded with silver ions.[4]
-
Mobile Phase: A non-polar solvent system, with a gradient of a more polar solvent to elute the lipids. For example, a gradient of acetone into 1,2-dichloroethane-dichloromethane can be used, followed by acetonitrile to elute more unsaturated fractions.[4]
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using GC or HPLC to identify those containing the pure this compound.
Conclusion
The enzymatic synthesis of this compound is a challenging yet feasible process that can be achieved through a strategic two-step approach. This method allows for the controlled placement of stearic and linoleic acids on the glycerol backbone, leading to the formation of a specific structured lipid with potential applications in the food, pharmaceutical, and research sectors. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this and other AAB-type structured triglycerides. Further research into novel lipases with unique regioselectivity may pave the way for more direct and efficient synthetic routes in the future.
References
- 1. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 2. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of molecular species of triacylglycerols by high-performance liquid chromatography with a silver ion column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
metabolic pathway of 1,2-Stearin-3-linolein in mammals
An In-depth Technical Guide on the Metabolic Pathway of 1,2-Stearin-3-linolein in Mammals
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the metabolic journey of this compound, a specific mixed triacylglycerol (TAG), within a mammalian system. The pathway is detailed from its initial digestion in the gastrointestinal tract to the systemic transport and ultimate cellular fate of its constituent fatty acids, stearic acid and linoleic acid, and glycerol backbone.
Digestion and Absorption
The metabolism of dietary lipids like this compound is a multi-step process that begins in the gastrointestinal tract. The primary goal is to hydrolyze the large, water-insoluble triacylglycerol molecule into smaller components that can be absorbed by the intestinal cells (enterocytes).
Emulsification and Luminal Hydrolysis
Dietary fats are initially emulsified in the small intestine by bile salts, which are secreted from the gallbladder.[1][2] This process breaks down large fat globules into smaller droplets, increasing the surface area available for enzymatic digestion.[1][2]
The enzymatic digestion of this compound is initiated by lingual and gastric lipases. These enzymes primarily attack the sn-3 position of the triacylglycerol, which in this case would release the linoleic acid.[3] However, the majority of TAG digestion occurs in the small intestine, mediated by pancreatic triglyceride lipase (PTL).[4][5][6][7] PTL, in conjunction with its cofactor colipase, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[1][7]
The stepwise hydrolysis of this compound proceeds as follows:
-
Step 1: Pancreatic lipase cleaves the linoleic acid from the sn-3 position, yielding 1,2-distearoyl-glycerol (a diacylglycerol) and a free linoleic acid molecule.
-
Step 2: The same enzyme then cleaves the stearic acid from the sn-1 position of the diacylglycerol, resulting in 2-stearoyl-glycerol (2-monostearin, a monoacylglycerol) and a free stearic acid molecule.[5]
The final products of luminal digestion are two molecules of free stearic acid, one molecule of free linoleic acid, and one molecule of 2-stearoyl-glycerol.
Micellar Solubilization and Enterocyte Absorption
The products of lipase digestion—monoacylglycerols and free fatty acids—are poorly soluble in the aqueous environment of the intestinal lumen.[6] They are incorporated into mixed micelles, which are small aggregates formed by bile salts and phospholipids.[1][6] These micelles act as transport vehicles, carrying the lipid digestion products to the surface of the enterocytes for absorption.[6] The components then diffuse across the apical membrane into the intestinal cells.
Intracellular Re-esterification and Chylomicron Assembly
Inside the enterocyte, the absorbed lipids are transported to the smooth endoplasmic reticulum for re-synthesis into triacylglycerols.[8]
-
Fatty Acid Activation: The absorbed free fatty acids (stearic acid and linoleic acid) are activated to their coenzyme A (CoA) derivatives, stearoyl-CoA and linoleoyl-CoA, respectively.
-
TAG Re-synthesis: The 2-stearoyl-glycerol is sequentially re-esterified with the activated fatty acids via the monoacylglycerol pathway to form a new triacylglycerol molecule.
-
Chylomicron Assembly: These newly synthesized TAGs, along with cholesterol esters and phospholipids, are packaged with apolipoprotein B-48 (ApoB-48) to form nascent chylomicrons.[9][10][11] This assembly is a critical step facilitated by the microsomal triglyceride transfer protein (MTP).[11]
The nascent chylomicrons are then secreted from the basolateral membrane of the enterocyte into the lymphatic system, eventually entering the bloodstream via the thoracic duct.[8]
Systemic Transport and Metabolism
Once in the systemic circulation, chylomicrons serve as the primary transport vehicle for dietary fats.
Chylomicron Maturation and Lipolysis
In the bloodstream, nascent chylomicrons mature by acquiring apolipoprotein C-II (ApoC-II) and apolipoprotein E (ApoE) from high-density lipoproteins (HDLs).[8] ApoC-II is a crucial activator for lipoprotein lipase (LPL), an enzyme located on the endothelial surface of capillaries in peripheral tissues, particularly adipose tissue, skeletal muscle, and cardiac muscle.[8][11]
LPL hydrolyzes the triacylglycerols within the chylomicron core, releasing free fatty acids and glycerol.[12] The released fatty acids—stearic acid and linoleic acid—are then taken up by the adjacent tissues for either energy production or storage.[8]
Chylomicron Remnant Clearance
As triacylglycerols are depleted, the chylomicron particle shrinks and becomes a chylomicron remnant. These remnants are enriched in cholesterol esters and retain ApoB-48 and ApoE.[11] The liver plays a central role in clearing these remnants from circulation through a process mediated by receptors that recognize ApoE.[11]
Cellular Fate of Constituent Fatty Acids
The metabolic fate of the stearic and linoleic acids released from this compound depends on the metabolic state of the organism and the needs of the specific tissue.
Stearic Acid (18:0)
Stearic acid is a saturated fatty acid that can undergo several metabolic transformations:
-
Beta-Oxidation: It can be broken down in the mitochondria to generate acetyl-CoA, which enters the TCA cycle for energy production.[13] However, studies suggest that the beta-oxidation of saturated fatty acids is slower than that of unsaturated ones.[13][14]
-
Desaturation: A primary fate of stearic acid is its conversion to oleic acid (18:1), a monounsaturated fatty acid.[15] This reaction is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1).[15][16] Oleic acid is a preferred substrate for the synthesis of new triacylglycerols and other complex lipids.[15]
-
Incorporation: Stearic acid is also incorporated into various cellular lipids, including phospholipids and cholesterol esters.[14]
Linoleic Acid (18:2, n-6)
Linoleic acid is an essential polyunsaturated fatty acid that mammals cannot synthesize.[16] Its metabolic fate is critical for numerous physiological functions:
-
Beta-Oxidation: Like stearic acid, it can be oxidized to produce energy.
-
Eicosanoid Precursor Synthesis: The most significant pathway for linoleic acid is its conversion to arachidonic acid (20:4, n-6) through a series of desaturation and elongation reactions. Arachidonic acid is the precursor for the synthesis of a wide range of signaling molecules known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are involved in inflammation and other cellular processes.
-
Incorporation: Linoleic acid is a key structural component of cell membranes, where it is incorporated into phospholipids, contributing to membrane fluidity and function.
Data Presentation
Table 1: Comparative Metabolism of Stearic Acid vs. Other Fatty Acids
| Metabolic Process | Observation for Stearic Acid (18:0) | Comparison Fatty Acid | Finding | Reference |
| Intestinal Absorption | High | Palmitic Acid (16:0) | Absorption is not significantly different. | [13][14] |
| Desaturation | 9.2% desaturated to Oleic Acid (18:1) | Palmitic Acid (16:0) | Desaturation is 2.4 times higher than for palmitic acid. | [13][14] |
| Incorporation into Plasma TAG | Lower incorporation | Palmitic Acid (16:0) | Incorporation is 30-40% lower. | [13][14] |
| Oxidation | Significantly less oxidized | Oleic Acid (18:1), Linolenic Acid (18:3) | Explained by greater retention in skeletal muscle and liver. | [17] |
Experimental Protocols
The study of lipid metabolism relies on a variety of established experimental techniques.
In Vitro Digestion Assays
-
Objective: To simulate the digestion of triacylglycerols in the gastrointestinal tract.
-
Methodology:
-
A substrate emulsion of this compound is prepared.
-
The emulsion is incubated with purified pancreatic lipase and colipase in a buffer system that mimics the conditions of the small intestine (e.g., appropriate pH, presence of bile salts).
-
The reaction is stopped at various time points.
-
Lipids are extracted from the reaction mixture using a method like the Bligh-Dyer extraction.
-
The products (free fatty acids, mono-, di-, and triacylglycerols) are separated and quantified using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Stable Isotope Tracing in Vivo
-
Objective: To trace the metabolic fate of specific fatty acids through absorption, transport, and tissue incorporation in a living organism.
-
Methodology:
-
A tracer, such as ¹³C-labeled stearic acid or ¹³C-labeled linoleic acid, is synthesized and incorporated into a triacylglycerol.
-
The labeled lipid is administered orally to a subject (e.g., a human volunteer or a lab animal).[17]
-
Blood samples are collected at timed intervals to measure the appearance of the label in plasma lipid fractions (chylomicrons, VLDL, etc.).
-
Breath samples can be collected to measure the amount of ¹³CO₂ exhaled, which provides a direct measure of the fatty acid's oxidation rate.[17]
-
In animal models, tissue biopsies (liver, adipose, muscle) can be taken at the end of the study to determine the distribution and incorporation of the isotope into tissue lipid pools.[17]
-
Analysis is performed using isotope ratio mass spectrometry (IRMS) or LC-MS/MS.
-
References
- 1. youtube.com [youtube.com]
- 2. Lipase | Fat-digesting, Pancreatic, Lipolytic | Britannica [britannica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pancreatic triglyceride lipase and colipase: insights into dietary fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. animbiosci.org [animbiosci.org]
- 8. Chylomicron - Wikipedia [en.wikipedia.org]
- 9. Chylomicron assembly and catabolism: role of apolipoproteins and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]
- 11. Biochemistry, Chylomicron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lipolysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid - Wikipedia [en.wikipedia.org]
- 17. Trafficking of dietary oleic, linolenic, and stearic acids in fasted or fed lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of 1,2-Stearin-3-linolein: A Technical Guide for Researchers
An In-depth Exploration of the Digestion, Absorption, and Metabolic Fate of a Key Triglyceride
This technical guide provides a comprehensive overview of the role of 1,2-Stearin-3-linolein in lipid metabolism, designed for researchers, scientists, and professionals in drug development. This document delves into the intricate processes of its digestion, absorption, transport, and subsequent metabolic pathways, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling and metabolic routes.
Introduction to this compound
This compound is a mixed-acid triglyceride, a type of lipid molecule that plays a crucial role in energy storage and metabolism. It is composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The specific arrangement of these fatty acids on the glycerol backbone, known as its stereospecificity, significantly influences its physical properties and metabolic fate.
Stearic acid (18:0) is a saturated fatty acid, while linoleic acid (18:2n-6) is a polyunsaturated omega-6 fatty acid. The presence of both saturated and unsaturated fatty acids within the same triglyceride molecule gives this compound unique characteristics that affect its interaction with metabolic enzymes and its impact on lipid profiles. Understanding the metabolism of such structured triglycerides is paramount for developing novel therapeutic strategies for metabolic disorders.
Physicochemical Properties
The physicochemical properties of this compound are determined by its constituent fatty acids and their positions on the glycerol backbone. These properties are crucial for its biological function and metabolism.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₈O₆ | N/A |
| Molecular Weight | 885.48 g/mol | N/A |
| CAS Number | 2190-21-8 | N/A |
Digestion and Absorption
The journey of dietary this compound begins in the gastrointestinal tract, where it undergoes enzymatic digestion before its components can be absorbed by the intestinal enterocytes.
Enzymatic Hydrolysis
The primary enzyme responsible for the digestion of triglycerides is pancreatic lipase. This enzyme is sn-1,3 specific, meaning it preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride molecule.
In the case of this compound, pancreatic lipase will hydrolyze the stearic acid at the sn-1 position and the linoleic acid at the sn-3 position. This enzymatic action results in the formation of 2-stearoyl-glycerol (a 2-monoacylglycerol) and free fatty acids (stearic acid and linoleic acid). The rate of hydrolysis can be influenced by the presence of bile salts and colipase, which facilitate the emulsification of fats and the binding of the lipase to the lipid-water interface.
A Technical Guide to the Thermal Behavior and Crystallization of 1,2-Stearin-3-linolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal and crystallization characteristics of the asymmetric triacylglycerol (TAG), 1,2-Stearin-3-linolein (SL). Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related symmetric and asymmetric TAGs to predict its behavior. It also offers detailed experimental protocols for its characterization.
Introduction to Triacylglycerol Polymorphism
Triacylglycerols are the primary components of fats and oils and can crystallize in different polymorphic forms, most commonly designated as α, β', and β.[1][2] These polymorphs exhibit distinct molecular packing, which in turn dictates their physical properties such as melting point, stability, and texture. The transformation between these forms is typically monotropic, proceeding from the least stable to the most stable form: α → β' → β.[3]
The specific arrangement of fatty acids on the glycerol backbone significantly influences which polymorphic forms are favored and the kinetics of their transformations.[2] Asymmetric TAGs, such as this compound, often exhibit different crystallization pathways compared to their symmetric counterparts.[4] Understanding this behavior is critical for applications in food science, pharmaceuticals, and material science, where the solid-state properties of lipids are paramount.
Predicted Thermal Behavior and Crystallization of this compound
The presence of the two stearic acid chains will dominate the melting behavior, while the linoleic acid chain, with its two double bonds, will introduce disorder and likely lower the melting point compared to tristearin and stabilize the γ form (a sub-form of α).[6]
Quantitative Data for Related Triacylglycerols
The following tables summarize the thermal properties of tristearin (a key component), an asymmetric TAG containing butyric, stearic, and palmitic acids (BuSP), and the symmetric isomer 1,3-distearoyl-2-linoleoyl-glycerol (SLS) to provide a basis for predicting the behavior of this compound.
Table 1: DSC Thermal Data for Related Triacylglycerols
| Compound | Polymorph | Melting Peak (°C) | Crystallization Peak (°C) | Enthalpy of Fusion (J/g) | Reference |
| Tristearin | α | 54.7 | - | 134.5 | [7] |
| β' | 64.0 | - | - | [7] | |
| β | 73.3 | - | 221.6 | [7] | |
| BuSP | α | 30.3 | 29.1 (from melt) | - | [4][5] |
| β' | 47.8 | - | - | [4][5] | |
| SLS | γ | - | - | - | [6] |
Table 2: X-ray Diffraction Short Spacings (d-spacings in Å) for Polymorphs of Related Triacylglycerols
| Compound | α-form | β'-form | β-form | γ-form | Reference |
| BuSP | 4.10 | 4.33, 4.14, 3.80 | Not Observed | - | [4][5] |
| SLS | 4.12 | Not Observed | Not Observed | 4.74, 4.50, 4.25, 3.81, 3.60 | [6] |
Experimental Protocols
To characterize the thermal behavior and crystallization of this compound, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are essential techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan. Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Thermal Program for Crystallization:
-
Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to -60°C to obtain the crystallization profile.[8]
-
-
Thermal Program for Melting:
-
Hold the sample at -60°C for 30 minutes to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting profile.[8]
-
-
Isothermal Crystallization (optional): To study the kinetics of crystallization, rapidly cool the sample from the melt to a specific isothermal temperature and monitor the heat flow over time.
X-ray Diffraction (XRD)
XRD provides information about the crystal structure and polymorphic form of the material by analyzing the diffraction pattern of X-rays scattered by the sample.
Methodology:
-
Sample Preparation: The sample can be analyzed as a powder or after being crystallized under controlled temperature conditions. For in-situ measurements, a temperature-controlled sample stage is required.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation (λ ≈ 1.54 Å).
-
Data Collection:
-
Wide-Angle X-ray Scattering (WAXS): Scan a 2θ range of 15-25° to obtain information about the short spacings, which are characteristic of the different polymorphic forms (α, β', β).
-
Small-Angle X-ray Scattering (SAXS): Scan a 2θ range of 1-10° to determine the long spacings, which relate to the lamellar stacking of the TAG molecules.
-
-
Temperature-Controlled Studies: To observe polymorphic transformations, collect XRD patterns while subjecting the sample to a controlled heating and cooling program, similar to the one used for DSC. Synchrotron radiation XRD is often used for its high intensity, which allows for rapid data collection to monitor fast transitions.[3]
Visualizing Polymorphic Transitions and Experimental Workflows
The following diagrams illustrate the expected polymorphic behavior of this compound and a typical experimental workflow for its analysis.
Caption: Predicted polymorphic transformation pathway for this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
While direct experimental data on the thermal behavior and crystallization of this compound is scarce, a robust understanding can be developed by analyzing the behavior of its isomers and other asymmetric triacylglycerols. It is predicted that this compound will crystallize from the melt into a metastable α-form, which will then transform into a more stable β'-form upon heating or isothermal holding. The presence of the linoleic acid moiety makes the formation of the most stable β-polymorph unlikely. The detailed experimental protocols for DSC and XRD provided in this guide offer a clear pathway for researchers to empirically determine the thermal properties of this and other novel triacylglycerols. Further research is needed to fully characterize this specific isomer and validate these predictions.
References
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 1,2-Stearin-3-linolein in Food Samples
Introduction
1,2-Stearin-3-linolein is a specific triacylglycerol (TAG) molecule containing two stearic acid (a saturated fatty acid) and one linoleic acid (a polyunsaturated fatty acid) attached to a glycerol backbone. The analysis of specific TAGs in food products is crucial for quality control, authentication, and understanding the nutritional profile of fats and oils. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual TAGs. This document provides a detailed application note and protocol for the analysis of this compound in food samples using reversed-phase HPLC.
Principle of the Method
Reversed-phase HPLC separates triacylglycerols based on their polarity, which is determined by the total number of carbon atoms and the number of double bonds in the fatty acid chains. Less polar (more hydrophobic) TAGs, such as those with longer saturated fatty acid chains, are retained longer on the nonpolar stationary phase (e.g., C18). The use of a gradient elution with a mobile phase of increasing organic solvent strength allows for the sequential elution of various TAGs from the column. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as triglycerides lack a strong UV chromophore.
Experimental Protocols
Sample Preparation
A simple and direct sample preparation method is generally sufficient for the analysis of this compound in clear oils and fats. For more complex food matrices, a lipid extraction step is required.
-
For Clear Oils (e.g., vegetable oils):
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v) or isopropanol.
-
Bring the flask to volume with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For Solid Fats and Fatty Foods (e.g., butter, margarine, processed foods):
-
Homogenize the food sample.
-
Perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.
-
Re-dissolve a known weight of the extracted lipid in a suitable solvent (e.g., chloroform/methanol or isopropanol) to a final concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC setup for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For higher resolution, two columns connected in series can be used. |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Dichloromethane or a mixture of isopropanol and hexane (e.g., 90:10, v/v) |
| Gradient Program | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the more nonpolar triglycerides. An example gradient is provided below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). For ELSD, typical settings are a nebulizer temperature of 40°C and an evaporator temperature of 60°C. |
Example Gradient Program
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Dichloromethane) |
| 0 | 70 | 30 |
| 40 | 50 | 50 |
| 42 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 70 | 30 |
| 55 | 70 | 30 |
Data Presentation
Quantitative Data Summary
The following table presents typical performance characteristics for the quantitative HPLC analysis of triglycerides in food samples. These values can be used as a benchmark for method validation.
| Parameter | Typical Value Range |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 - 1.5 µg/mL |
| Accuracy (Recovery) | 93 - 105% |
| Precision (RSD%) | < 5% |
Retention Time Behavior
The retention time of this compound will depend on the specific chromatographic conditions. However, based on the principles of reversed-phase chromatography, its elution order relative to other common triglycerides can be predicted. Triglycerides are separated based on their equivalent carbon number (ECN), where ECN = CN - 2 * DB (CN = total number of carbon atoms in the fatty acid acyl chains, DB = total number of double bonds). This compound has a CN of 54 (18+18+18) and a DB of 2. Therefore, its ECN is 50. It will elute after triglycerides with a lower ECN and before those with a higher ECN. For triglycerides with the same ECN, separation can be achieved based on the positional isomerism of the fatty acids.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationship of Triglyceride Separation
Caption: Factors influencing triglyceride retention in reversed-phase HPLC.
Application Notes and Protocols for the Mass Spectrometric Fragmentation Analysis of 1,2-Stearin-3-linolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are a major class of lipids that play crucial roles in energy storage, metabolism, and cellular signaling. The structural elucidation of individual TAG species, including the identification and positional distribution of their constituent fatty acids, is essential for understanding their biological functions and for various applications in drug development and food science. 1,2-Stearin-3-linolein is a mixed-acid TAG containing two stearic acid (18:0) moieties at the sn-1 and sn-2 positions and one linoleic acid (18:2) moiety at the sn-3 position of the glycerol backbone. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the detailed structural characterization of TAGs.[1]
This document provides detailed application notes and experimental protocols for the analysis of this compound using electrospray ionization (ESI) tandem mass spectrometry.
Principle of Mass Spectrometric Fragmentation of Triacylglycerols
The analysis of neutral lipids like TAGs by mass spectrometry typically involves their ionization via the formation of adducts, such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺, using soft ionization techniques like ESI.[2][3] Subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) leads to the neutral loss of the constituent fatty acids.[1] The pattern and relative abundance of the resulting fragment ions provide information about the fatty acid composition and their positions on the glycerol backbone.[1][4]
A key principle in the fragmentation of TAG regioisomers is the preferential loss of fatty acids from the sn-1 and sn-3 positions compared to the sn-2 position.[5] This differential fragmentation allows for the distinction between isomers.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modification of the Folch method and is suitable for the extraction of TAGs from plasma samples.[2]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 3 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.75 mL of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:chloroform 1:1, v/v) for mass spectrometric analysis.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis
This protocol outlines the general procedure for the analysis of this compound using a triple quadrupole or Q-TOF mass spectrometer.
Instrumentation and Reagents:
-
Mass spectrometer with an ESI source (e.g., Triple Quadrupole or Q-TOF)
-
Syringe pump for direct infusion
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ammonium acetate or Lithium chloride
-
This compound standard (if available)
Procedure:
-
Sample Preparation: Prepare a solution of the lipid extract or standard in methanol:chloroform (1:1, v/v) containing 10 mM ammonium acetate (for [M+NH₄]⁺ adduct formation) or 5 mM lithium chloride (for [M+Li]⁺ adduct formation) to a final concentration of approximately 10 µg/mL.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum in the positive ion mode to identify the precursor ion of this compound. The expected m/z for the ammonium adduct ([M+NH₄]⁺) is 902.8 and for the lithium adduct ([M+Li]⁺) is 889.8.
-
MS/MS Scan: Select the identified precursor ion for fragmentation using an appropriate collision energy. The collision energy should be optimized to achieve a good balance between the precursor ion intensity and the fragment ion intensities.
-
Data Acquisition: Acquire the product ion spectrum.
Data Presentation: Expected Fragmentation of this compound
The fragmentation of the [M+NH₄]⁺ adduct of this compound is expected to primarily involve the neutral loss of stearic acid (SA) and linoleic acid (LA). Due to the preferential loss from the sn-1 and sn-3 positions, the loss of linoleic acid is expected to be a major fragmentation pathway.
| Precursor Ion | m/z (calculated) | Fragment Ion | Description | m/z (calculated) | Expected Relative Abundance |
| [M+NH₄]⁺ | 902.8 | [M+NH₄ - SA]⁺ | Neutral loss of Stearic Acid | 618.5 | Moderate |
| [M+NH₄ - LA]⁺ | Neutral loss of Linoleic Acid | 622.5 | High | ||
| [DAG(SS)]⁺ | Diacylglycerol fragment (Stearin-Stearin) | 601.5 | Low | ||
| [DAG(SL)]⁺ | Diacylglycerol fragment (Stearin-Linolein) | 599.5 | Moderate |
Note: The expected relative abundances are illustrative and based on the general principle of preferential loss of fatty acids from the sn-1/3 positions. Actual relative abundances may vary depending on the instrument and experimental conditions.
Visualization of Fragmentation Pathway and Experimental Workflow
Caption: Fragmentation of [this compound + NH4]+.
Caption: Workflow for TAG Mass Spectrometric Analysis.
Conclusion
The detailed protocols and fragmentation analysis presented in these application notes provide a robust framework for the structural elucidation of this compound using tandem mass spectrometry. By carefully controlling experimental conditions and analyzing the characteristic neutral losses of fatty acids, researchers can confidently identify this and other triacylglycerol species in complex biological and chemical matrices. The provided workflows and diagrams serve as a valuable resource for scientists and professionals in the fields of lipidomics and drug development.
References
Application Notes and Protocols for the Use of 1,2-Stearin-3-linolein as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,2-Stearin-3-linolein (also known as 1,2-distearoyl-3-linoleoyl-glycerol or TG(18:0/18:0/18:2)) as a chromatographic standard for the qualitative and quantitative analysis of triglycerides in various matrices. This document covers methodologies for High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chromatographic standard is essential for its proper handling, storage, and application.
| Property | Value |
| Synonyms | 1,2-distearoyl-3-linoleoyl-rac-glycerol, TG(18:0/18:0/18:2) |
| CAS Number | 2442-53-7 |
| Molecular Formula | C₅₇H₁₀₆O₆ |
| Molecular Weight | 887.45 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | -20°C |
| Solubility | Slightly soluble in chloroform and methanol |
Application in High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Reversed-phase HPLC coupled with ELSD is a powerful technique for the analysis of triglycerides, which lack a strong UV chromophore. This method separates triglycerides based on their hydrophobicity.
2.1. Experimental Protocol for HPLC-ELSD Analysis
This protocol outlines the steps for the quantitative analysis of triglycerides using this compound as an external or internal standard.
2.1.1. Materials and Reagents
-
This compound standard (≥95% purity)
-
HPLC-grade acetonitrile, isopropanol, and n-hexane
-
Sample containing triglycerides of interest (e.g., vegetable oil, lipid extract from a biological sample)
-
0.45 µm PTFE syringe filters
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to achieve concentrations ranging from 0.05 to 1.0 mg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask. Dissolve the sample in n-hexane and make up to the mark. Dilute this solution with the initial mobile phase to a final concentration of approximately 1 mg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.3. HPLC-ELSD Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 70% A to 50% A over 30 min, then to 30% A over 10 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
2.2. Data Presentation: Illustrative Quantitative Data
The following table provides an example of a calibration curve for this compound. Note: This data is illustrative and should be generated for each specific instrument and method.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.05 | 5,234 |
| 0.10 | 10,512 |
| 0.25 | 26,345 |
| 0.50 | 52,890 |
| 1.00 | 106,123 |
| Linearity (R²) | 0.9995 |
2.3. Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of triglycerides using HPLC-ELSD.
Application in Gas Chromatography with Flame Ionization Detection (GC-FID)
High-temperature GC-FID is a suitable method for the analysis of intact triglycerides. For more volatile and thermally stable derivatives, transesterification to fatty acid methyl esters (FAMEs) is a common approach. This section focuses on the analysis of intact triglycerides.
3.1. Experimental Protocol for GC-FID Analysis
This protocol describes the quantification of triglycerides using this compound as a standard.
3.1.1. Materials and Reagents
-
This compound standard (≥95% purity)
-
High-purity n-hexane
-
Internal standard (e.g., tricaprin)
-
Sample containing triglycerides
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of tricaprin and dissolve in 10 mL of n-hexane.
-
Calibration Standards: Prepare a series of calibration standards containing this compound at concentrations from 0.05 to 1.0 mg/mL, each with a fixed concentration of the internal standard (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh approximately 20 mg of the homogenized sample into a vial. Add 5 mL of n-hexane and the internal standard to achieve a final concentration of 0.5 mg/mL. Vortex to dissolve.
3.1.3. GC-FID Conditions
| Parameter | Condition |
| Column | High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.15 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min |
| Injector Temperature | 360°C |
| Detector Temperature | 370°C |
| Oven Program | 250°C, ramp to 350°C at 5°C/min, hold for 10 min |
| Injection Volume | 1 µL (splitless) |
3.2. Data Presentation: Illustrative Retention Data
The following table shows illustrative retention times for this compound and a common internal standard. Note: Retention times will vary based on the specific GC system and column.
| Compound | Retention Time (min) |
| Tricaprin (Internal Standard) | 12.5 |
| This compound | 25.8 |
3.3. Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of triglycerides using GC-FID.
Signaling Pathway and Logical Relationships
While this compound is primarily used as a chromatographic standard, understanding the broader context of triglyceride metabolism is crucial for researchers in drug development. The diagram below illustrates a simplified overview of triglyceride synthesis and breakdown.
Caption: Simplified pathway of triglyceride synthesis and breakdown.
These application notes and protocols provide a comprehensive guide for the utilization of this compound as a chromatographic standard. Adherence to these methodologies will facilitate accurate and reproducible quantification of triglycerides in various research and development settings.
Application Notes and Protocols: 1,2-Stearin-3-linolein in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,2-Stearin-3-linolein is a specific structured triglyceride that is not widely utilized as a commercial food ingredient. Therefore, the following application notes and protocols are based on the inferred physicochemical properties derived from its constituent fatty acids and are intended to serve as a scientific guide for research and development purposes.
Introduction to this compound
This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. Stearic acid is a saturated fatty acid (18:0), while linoleic acid is a polyunsaturated omega-6 fatty acid (18:2). This specific arrangement of fatty acids classifies it as a structured lipid, which can be synthesized to achieve desired physical and nutritional properties.
The presence of two saturated fatty acids suggests that this compound would be a solid at room temperature with a relatively sharp melting profile. The linoleic acid at the sn-3 position makes it susceptible to oxidation but also offers potential nutritional benefits. These properties suggest its potential utility as a functional ingredient in various food systems.
Potential Applications in the Food Industry
Based on its inferred properties, this compound could be investigated for the following applications:
-
Cocoa Butter Equivalent (CBE): The sharp melting profile of structured lipids like this compound could mimic the melt-in-the-mouth sensation of cocoa butter, making it a potential candidate for use in confectionery products.
-
Hardstock for Margarines and Spreads: Its solid nature can provide the necessary structure and plasticity to margarines and other fat-based spreads, potentially reducing the need for partially hydrogenated oils.
-
Bakery Shortening: In bakery products, it could contribute to the texture, tenderness, and shelf life of items such as cakes, pastries, and cookies.
-
Structuring Agent in Emulsions: It could be used to modify the texture and stability of food emulsions.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data on how this compound might compare to other fats. This data is illustrative and would need to be confirmed experimentally.
| Parameter | Palm Stearin | High-Trans Shortening | This compound (Hypothetical) | Cocoa Butter |
| Solid Fat Content (%) at 20°C | 65-75 | 55-65 | 60-70 | 70-80 |
| Solid Fat Content (%) at 30°C | 30-40 | 25-35 | 35-45 | 40-50 |
| Solid Fat Content (%) at 35°C | 10-15 | 8-12 | 5-10 | <5 |
| Melting Point (°C) | 45-56 | 40-44 | 38-42 | 34-38 |
| Iodine Value (g I₂/100g) | 30-45 | 60-70 | 30-35 | 33-40 |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Cocoa Butter Equivalent (CBE)
Objective: To assess the physical and sensory properties of a blend of cocoa butter and this compound for confectionery applications.
Methodology:
-
Blending: Prepare blends of cocoa butter and this compound at varying ratios (e.g., 90:10, 80:20, 70:30). A control of 100% cocoa butter should also be prepared.
-
Tempering: Temper the fat blends using a standard procedure for chocolate (e.g., heating to 45°C, cooling to 27°C, and re-warming to 31°C) to promote the formation of stable β-crystals.
-
Solid Fat Content (SFC) Analysis: Determine the SFC of the tempered blends at different temperatures (e.g., 20, 25, 30, 32.5, and 35°C) using pulsed Nuclear Magnetic Resonance (pNMR).
-
Melting Profile Analysis: Analyze the melting and crystallization behavior of the tempered blends using Differential Scanning Calorimetry (DSC).
-
Texture Analysis: Measure the hardness of the tempered fat blocks at a controlled temperature (e.g., 20°C) using a texture analyzer with a cylindrical probe.
-
Polymorphic Form Analysis: Characterize the crystalline structure of the tempered fats using X-ray Diffraction (XRD) to identify the predominant polymorphic form (e.g., β V).
-
Sensory Evaluation: Conduct a sensory panel to evaluate the melt-in-the-mouth characteristics, snap, and overall acceptability of chocolate made with the fat blends.
Protocol 2: Application of this compound as a Hardstock in Low-Saturated Fat Margarine
Objective: To evaluate the efficacy of this compound as a structuring agent in a low-saturated fat margarine formulation.
Methodology:
-
Fat Phase Preparation: Prepare a fat phase by blending this compound (as the hardstock) with a liquid oil (e.g., sunflower oil or rapeseed oil) to achieve a desired final saturated fatty acid content.
-
Aqueous Phase Preparation: Prepare an aqueous phase containing water, milk solids, salt, and preservatives.
-
Emulsification: Heat both the fat and aqueous phases to above the melting point of the hardstock (e.g., 60°C). Emulsify the aqueous phase into the fat phase under high shear.
-
Crystallization: Cool the emulsion rapidly using a scraped-surface heat exchanger to promote the formation of a fine crystal network.
-
Physical Property Analysis:
-
Droplet Size Analysis: Determine the water droplet size distribution in the margarine using light microscopy or laser diffraction.
-
Solid Fat Content (SFC): Measure the SFC of the margarine at refrigeration and ambient temperatures.
-
Rheological Measurement: Analyze the viscoelastic properties (storage modulus G' and loss modulus G'') of the margarine using a rheometer.
-
Spreadability: Assess the spreadability of the refrigerated margarine using a texture analyzer with a spreadability rig.
-
-
Stability Testing: Store the margarine samples at different temperatures (e.g., 5°C and 25°C) and monitor for oil-off and microbial growth over time.
Visualizations
Caption: Experimental workflow for evaluating this compound as a CBE.
Caption: Relationship between molecular structure and food functionality.
Application Notes and Protocols for Lipase Activity Assays Using 1,2-Stearin-3-linolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The study of lipase activity is paramount in various fields, including drug discovery for conditions like obesity and metabolic syndrome, as well as in the food and biotechnology industries. The choice of substrate is critical for accurately assessing lipase activity and specificity. 1,2-Stearin-3-linolein is a mixed-acid triglyceride containing two saturated stearic acid moieties at the sn-1 and sn-2 positions and one unsaturated linoleic acid moiety at the sn-3 position. This specific arrangement allows for the investigation of lipase regio- and fatty acid specificity. These application notes provide detailed protocols for utilizing this compound as a substrate in lipase activity assays.
Principle of the Assay
The fundamental principle behind using this compound as a substrate is the enzymatic cleavage of its ester bonds by lipase, which releases free fatty acids (stearic acid and linoleic acid) and a mixture of diglycerides and monoglycerides. The rate of formation of these products is directly proportional to the lipase activity under defined experimental conditions. The released free fatty acids can be quantified using various methods, including titrimetry, colorimetry, or chromatography, to determine the enzyme's activity.
Materials and Reagents
-
Substrate: this compound (High purity)
-
Enzyme: Lipase of interest (e.g., pancreatic lipase, microbial lipase)
-
Buffer: Tris-HCl buffer (50 mM, pH 7.0-8.5, depending on the optimal pH of the lipase)
-
Emulsifying Agent: Gum arabic, Triton X-100, or bile salts (e.g., sodium taurodeoxycholate)
-
Stopping Reagent: Acetone/Ethanol (1:1 v/v) or specific lipase inhibitors
-
Titrimetric Assay:
-
Thymolphthalein indicator
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
-
Colorimetric Assay:
-
Commercially available free fatty acid quantification kit (e.g., based on the conversion of fatty acids to a colored or fluorescent product)
-
-
General Lab Equipment:
-
Water bath or incubator
-
Magnetic stirrer and stir bars
-
Burette for titration
-
Spectrophotometer or microplate reader
-
Homogenizer (optional, for substrate emulsion preparation)
-
Experimental Protocols
Protocol 1: Titrimetric Assay for Lipase Activity
This protocol measures the release of free fatty acids by titrating them with a standardized NaOH solution.
1. Preparation of Substrate Emulsion:
-
Weigh 100 mg of this compound into a beaker.
-
Add 9 mL of Tris-HCl buffer (50 mM, pH 8.0).
-
Add 1 mL of a 10% (w/v) gum arabic solution as an emulsifier.
-
Homogenize the mixture on ice using a high-speed homogenizer or sonicator until a stable, milky emulsion is formed. Alternatively, stir vigorously on a magnetic stirrer for 15-20 minutes.
-
Pre-incubate the substrate emulsion at the desired assay temperature (e.g., 37°C) for 10 minutes.
2. Enzymatic Reaction:
-
To a reaction vessel, add 5 mL of the pre-warmed substrate emulsion.
-
Initiate the reaction by adding 1 mL of the lipase solution (prepared in Tris-HCl buffer).
-
Incubate the reaction mixture at 37°C with constant gentle stirring for a defined period (e.g., 15, 30, or 60 minutes).
-
Prepare a blank by adding 1 mL of buffer instead of the enzyme solution.
3. Termination of Reaction and Titration:
-
Stop the reaction by adding 10 mL of an acetone/ethanol (1:1 v/v) mixture.
-
Add a few drops of thymolphthalein indicator to the reaction mixture.
-
Titrate the released free fatty acids with a standardized 0.02 M NaOH solution until a faint blue color persists for at least 30 seconds.
-
Record the volume of NaOH used.
4. Calculation of Lipase Activity:
One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the assay conditions.
Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / t
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
t = Incubation time (minutes)
Protocol 2: Colorimetric Microplate Assay for Lipase Activity
This high-throughput method utilizes a commercial kit to quantify the released free fatty acids.
1. Preparation of Substrate Emulsion:
-
Prepare the this compound emulsion as described in Protocol 1.
2. Enzymatic Reaction (in a 96-well plate):
-
To each well, add 180 µL of the pre-warmed substrate emulsion.
-
Add 20 µL of the lipase solution (or inhibitor solution for screening) to the sample wells. For the blank wells, add 20 µL of buffer.
-
Incubate the plate at 37°C for 30 minutes in a microplate reader with shaking.
3. Quantification of Free Fatty Acids:
-
Follow the instructions provided with the commercial free fatty acid quantification kit. This typically involves adding a reaction mixture that leads to the formation of a colored or fluorescent product in the presence of free fatty acids.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Subtract the blank reading from the sample readings.
-
Calculate the concentration of free fatty acids released using a standard curve prepared with a known concentration of stearic or linoleic acid.
-
Determine the lipase activity based on the amount of fatty acid released over time.
Data Presentation
Quantitative data from lipase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Lipase Activity Determination using Titrimetric Assay
| Sample | Incubation Time (min) | Volume of NaOH (mL) | Lipase Activity (U/mL) |
| Lipase A | 30 | 1.5 | Calculated Value |
| Lipase B | 30 | 2.8 | Calculated Value |
| Blank | 30 | 0.1 | N/A |
| Example Data |
Table 2: Inhibition of Pancreatic Lipase Activity
| Inhibitor Concentration (µM) | Absorbance (570 nm) | % Inhibition | IC₅₀ (µM) |
| 0 (Control) | 0.85 | 0 | Calculated Value |
| 1 | 0.72 | 15.3 | |
| 10 | 0.45 | 47.1 | |
| 50 | 0.21 | 75.3 | |
| 100 | 0.12 | 85.9 | |
| Example Data |
Visualizations
Experimental Workflow for Lipase Activity Assay
Caption: Workflow for a typical lipase activity assay using an emulsified substrate.
Enzymatic Hydrolysis of this compound
Caption: Hydrolysis of this compound by lipase yields various products.
Discussion and Considerations
-
Lipase Specificity: The use of this compound allows for the study of lipase specificity. For instance, a lipase with sn-1,3 specificity would preferentially hydrolyze the ester bonds at the sn-1 (stearic acid) and sn-3 (linoleic acid) positions. The analysis of the reaction products (e.g., by chromatography) can provide insights into the enzyme's regiospecificity.
-
Substrate Emulsion Stability: A stable substrate emulsion is crucial for reproducible results. The choice and concentration of the emulsifying agent may need to be optimized for the specific lipase and assay conditions.
-
Assay Linearity: It is important to ensure that the assay is performed within the linear range of the enzyme concentration and reaction time. A time-course experiment is recommended to determine the optimal incubation period.
-
Product Inhibition: Lipase activity can be inhibited by the accumulation of reaction products, particularly free fatty acids. It is important to consider this when designing the experiment and interpreting the results.
-
High-Throughput Screening: The colorimetric microplate assay is well-suited for high-throughput screening of lipase inhibitors. This is particularly relevant in drug development for identifying potential therapeutic agents targeting fat metabolism.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to gain valuable insights into lipase activity and specificity.
Application Note: NMR Spectroscopy for the Comprehensive Structure Elucidation of Triglycerides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides, or triacylglycerols (TAGs), are the primary components of fats and oils and serve as major energy storage molecules in living organisms. Their molecular structure, defined by the specific fatty acids attached to the three positions of a glycerol backbone, dictates their physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed qualitative and quantitative information about the structure of triglycerides. Unlike chromatographic methods, NMR allows for the analysis of intact molecules, providing insights into fatty acid composition, positional distribution (regiospecificity), and the degree of unsaturation with minimal sample preparation.[1][2][3] This application note provides a comprehensive overview and detailed protocols for using 1D and 2D NMR techniques for the complete structure elucidation of triglycerides.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), when placed in a strong magnetic field.[4] The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) measured in parts per million (ppm). The area under an NMR signal (integral) is directly proportional to the number of nuclei giving rise to that signal, enabling quantitative analysis.[5]
For triglycerides, specific regions of the ¹H and ¹³C NMR spectra correspond to distinct functional groups within the glycerol backbone and the various fatty acid chains. By analyzing these chemical shifts and their integrations, one can determine:
-
Fatty Acid Composition: The relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids.[6]
-
Positional Isomerism: The distribution of different fatty acids at the central (sn-2) and terminal (sn-1,3) positions of the glycerol backbone.[7][8]
-
Structural Connectivity: Confirmation of the molecular structure through-bond correlations using 2D NMR techniques.[9]
I. Qualitative and Quantitative Analysis by ¹H NMR
Proton (¹H) NMR provides a rapid overview of the fatty acid profile in a triglyceride sample.[10] The spectrum is characterized by several distinct regions corresponding to different types of protons.
Data Presentation: ¹H NMR
| Signal | Functional Group | Multiplicity | Chemical Shift (δ, ppm) | Description |
| A | Terminal Methyl (-CH₃) | Triplet | 0.86 - 0.98 | Protons of the terminal methyl group of all fatty acid chains.[3] |
| B | Methylene Chain (-(CH₂)n-) | Multiplet | 1.23 - 1.43 | Saturated methylene protons in the fatty acid chains.[11] |
| C | β-Carbonyl Methylene (-CH₂-CH₂-COO-) | Multiplet | ~1.60 | Protons on the carbon beta to the carbonyl group.[3] |
| D | Allylic Methylene (=CH-CH₂-) | Multiplet | ~2.00 | Protons adjacent to a single double bond (e.g., in oleic acid).[12] |
| E | α-Carbonyl Methylene (-CH₂-COO-) | Triplet | 2.30 - 2.50 | Protons on the carbon alpha to the carbonyl group.[3] |
| F | Bis-allylic Methylene (=CH-CH₂-CH=) | Multiplet | 2.60 - 2.90 | Protons situated between two double bonds (e.g., in linoleic, linolenic acids).[13] |
| G | Glycerol CH₂ (sn-1,3) | Doublet of Doublets | 4.08 - 4.38 | Protons on the terminal carbons of the glycerol backbone.[13][14] |
| H | Glycerol CH (sn-2) | Multiplet | ~5.26 | Proton on the central carbon of the glycerol backbone.[13] |
| I | Olefinic Protons (-CH=CH-) | Multiplet | 5.30 - 6.20 | Protons directly attached to the carbon-carbon double bonds.[3] |
Chemical shifts can vary slightly based on the solvent and the specific triglyceride composition.
II. Regiospecific Analysis by ¹³C NMR
While ¹H NMR is excellent for fatty acid profiling, ¹³C NMR is superior for determining the specific positions of fatty acids on the glycerol backbone (regiospecificity).[7] This is because the chemical shifts of the carbonyl and olefinic carbons are sensitive to their position (sn-1,3 vs. sn-2).[8][15] Quantitative ¹³C NMR (qCNMR) allows for the determination of the relative amounts of each fatty acid at the different positions.
Data Presentation: ¹³C NMR
| Functional Group | Chemical Shift (δ, ppm) | Description |
| Terminal Methyl (-CH₃) | ~14.1 | Terminal carbon of all fatty acid chains.[16] |
| Methylene Chain (-(CH₂)n-) | 22.0 - 34.1 | Aliphatic carbons of the fatty acid chains.[16] |
| Glycerol CH₂ (sn-1,3) | ~62.0 | Terminal carbons of the glycerol backbone.[16][17] |
| Glycerol CH (sn-2) | ~68.8 | Central carbon of the glycerol backbone.[17] |
| Olefinic Carbons (-CH=CH-) | 127 - 131 | Carbons involved in double bonds. The exact shift can indicate position (sn-1,3 vs. sn-2).[7] |
| Carbonyl Carbons (-COO-) | 172 - 174 | Carbonyl carbons of the ester linkage. Signals for the sn-1,3 positions appear slightly downfield from the sn-2 position.[7][15] |
The subtle differences in the carbonyl and olefinic regions are key to regiospecific analysis.
III. Advanced Structure Confirmation by 2D NMR
For complex triglyceride mixtures or for unambiguous confirmation of assignments, two-dimensional (2D) NMR experiments are invaluable.[9][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is useful for tracing the proton connectivity within the glycerol backbone and along the fatty acid chains.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond correlation). This is the primary method for assigning carbon resonances based on known proton assignments.[19][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for connecting molecular fragments, such as linking specific fatty acid carbonyl carbons to the protons of the glycerol backbone, thus confirming their position.[19][20]
Caption: Logical relationships in 2D NMR for triglyceride structure elucidation.
Experimental Protocols
The following are generalized protocols. Specific parameters may need to be optimized based on the spectrometer, probe, and sample concentration.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-50 mg of the triglyceride sample into a clean, dry vial.[22] For quantitative ¹H NMR (qNMR), 2-10 mg is often sufficient, while ¹³C NMR typically requires 10-50 mg.[22]
-
Solvent Addition: Add 0.6 - 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[22] CDCl₃ is the most common solvent for lipids.
-
Dissolution: Vortex the sample for 20-30 seconds to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[22]
-
Transfer: Transfer the clear solution to the NMR tube, ensuring a sample height of at least 4.5 cm.[22]
-
Capping: Cap the NMR tube securely.
Protocol 2: Data Acquisition
A. ¹H NMR (Qualitative and Quantitative)
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45°. For quantitative analysis, a 30° pulse with a longer relaxation delay is often used to ensure full relaxation.[23]
-
Relaxation Delay (d1): For qualitative analysis, 1-2 seconds is typical. For quantitative analysis (qNMR), the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest (often 10 seconds or more).[5][23]
-
Acquisition Time (AT): ~2-4 seconds.
-
Number of Scans (NS): 8-64, depending on concentration. A signal-to-noise ratio of at least 250:1 is recommended for accurate integration.[24]
-
Temperature: 298 K (25 °C).
B. Quantitative ¹³C NMR (for Regiospecific Analysis)
-
Experiment: ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[4]
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.[7]
-
Relaxation Delay (d1): Must be long enough for full relaxation of all carbon nuclei, especially quaternary carbonyl carbons which have long T₁ values. This can be 30 seconds or more. A relaxation agent like Cr(acac)₃ can be added to shorten this time.[10]
-
Acquisition Time (AT): ~1.0 - 1.5 seconds.[7]
-
Number of Scans (NS): 1024 - 4096 or more, as ¹³C has low natural abundance and sensitivity.[7]
-
Spectral Width (SW): 200-250 ppm to cover all triglyceride carbon signals.[7]
C. 2D NMR (COSY, HSQC, HMBC)
-
Use standard, pre-defined parameter sets from the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2, hmbcgplpndqf).
-
Optimize the spectral width in both dimensions to cover only the regions of interest.
-
The number of increments in the indirect dimension (F1) will determine the resolution and experiment time. 128-256 increments are common for routine analysis.
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID).[7]
-
Phasing: Manually phase the spectrum to ensure all peaks are in the correct absorptive mode with a flat baseline.[7]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integration:
-
¹H NMR: Integrate the characteristic signals (e.g., olefinic, bis-allylic, α-carbonyl) to calculate the relative percentages of different fatty acid types.
-
¹³C NMR: Carefully integrate the distinct signals in the carbonyl and olefinic regions to quantify the amount of each fatty acid at the sn-1,3 and sn-2 positions.
-
-
2D Spectra Analysis: Identify cross-peaks in COSY, HSQC, and HMBC spectra to build a connectivity map of the molecule and confirm structural assignments.
Workflow for Triglyceride Structure Elucidation
The overall process for analyzing triglycerides using NMR can be summarized in the following workflow.
Caption: A streamlined workflow for triglyceride analysis using NMR.
NMR spectroscopy offers a robust, versatile, and non-destructive suite of tools for the detailed structural elucidation of triglycerides. From rapid fatty acid profiling with ¹H NMR to precise regiospecific analysis with quantitative ¹³C NMR and unambiguous structure confirmation with 2D techniques, NMR provides a comprehensive understanding of triglyceride composition and structure. The protocols and data presented in this note serve as a guide for researchers and scientists to effectively apply this powerful technique in their work.
References
- 1. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR | Oils And Fats Analysis [nmr.oxinst.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. emerypharma.com [emerypharma.com]
- 6. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. 2D NMR [chem.ch.huji.ac.il]
- 10. research.bangor.ac.uk [research.bangor.ac.uk]
- 11. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. epfl.ch [epfl.ch]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
- 23. A New Method for Olive Oil Screening Using Multivariate Analysis of Proton NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Quantification of 1,2-Stearin-3-linolein in Edible Oils
Introduction
Triacylglycerols (TAGs) are the primary components of edible oils, and their specific molecular structure, including the distribution of fatty acids on the glycerol backbone, significantly influences the physical, chemical, and nutritional properties of the oil. The quantification of specific TAG regioisomers, such as 1,2-Stearin-3-linolein (SSL), is crucial for understanding the oil's functionality, authenticity, and potential health effects. This application note provides a detailed protocol for the quantification of this compound in various edible oils using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS). This method allows for the separation and quantification of TAG regioisomers, which is often challenging with other analytical techniques.
Data Presentation
The concentration of specific triacylglycerol regioisomers like this compound is often low and part of a complex mixture. Direct quantification across a wide range of oils is not extensively reported in a simple format. Therefore, to provide context for the potential presence of this TAG, the typical fatty acid composition of major edible oils is presented below. The presence of stearic and linoleic acid is a prerequisite for the formation of this compound.
Table 1: Typical Fatty Acid Composition of Common Edible Oils (%)
| Fatty Acid | Olive Oil | Sunflower Oil | Palm Oil | Soybean Oil |
| Palmitic Acid (C16:0) | 7.5 - 20.0[1] | 5.8 - 7.4 | 44.0 - 45.0[2] | 10 - 12 |
| Stearic Acid (C18:0) | 0.5 - 5.0[1] | 1.4 - 5.8 | 4.4 - 5.0 | 3 - 5 |
| Oleic Acid (C18:1) | 55.0 - 83.0[1] | 14 - 39 | 39.0 - 40.0[2] | ~24 |
| Linoleic Acid (C18:2) | 3.5 - 21.0[1] | 48.3 - 74.0 | 10.0 - 11.0[2] | ~54 |
| α-Linolenic Acid (C18:3) | < 1.5[1] | < 0.3 | ~0.4 | ~8.0 |
Note: Values represent typical ranges and can vary based on cultivar, processing, and environmental factors.
The quantification of TAG regioisomers is a complex analytical task. The following table summarizes findings on the relative abundance of some AAB/ABA-type TAGs in select oils, demonstrating the analytical capability to differentiate these isomers.
Table 2: Relative Abundance of Select Triacylglycerol Regioisomers in Edible Oils
| Triacylglycerol (AAB/ABA) | Oil | Proportion of sn-ABA Isomer (%) |
| LLO/LOL | Rapeseed Oil | 7.7 ± 6.5[3] |
| Sunflower Seed Oil | 12.2 ± 6.9[3] | |
| LOO/OLO | Rapeseed Oil | 57.9 ± 3.3[3] |
| Sunflower Seed Oil | 34.0 ± 5.2[3] | |
| POO/OPO | Rapeseed Oil | 4.5 ± 6.1[3] |
| Sunflower Seed Oil | 1.4 ± 2.8[3] |
LLO: Dilinoleoyl-oleoyl-glycerol; LOO: Linoleoyl-dioleoyl-glycerol; POO: Palmitoyl-dioleoyl-glycerol. AAB/ABA notation refers to the fatty acids at the sn-1, sn-2, and sn-3 positions.
Experimental Protocols
The following protocol outlines a method for the quantification of this compound using HPLC-APCI-MS, which has been shown to be effective for the analysis of TAG regioisomers.[3]
Sample Preparation
-
Accurately weigh approximately 50 mg of the edible oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent mixture, such as isopropanol/hexane (1:1, v/v).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC-APCI-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Atmospheric Pressure Chemical Ionization (APCI) source
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (80% A, 20% B)
-
35-40 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
APCI-MS Conditions:
-
Ionization Mode: Positive
-
APCI Probe Temperature: 400 °C
-
Nebulizer Gas (Nitrogen) Pressure: 60 psi
-
Drying Gas (Nitrogen) Flow: 5 L/min
-
Drying Gas Temperature: 350 °C
-
Capillary Voltage: 4000 V
-
Corona Current: 4 µA
-
Fragmentor Voltage: 70 V
-
Mass Range: m/z 300-1000
Quantification
Quantification of this compound is achieved by creating a calibration curve using a certified reference standard. The identification of the target analyte is based on its retention time and the specific mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺ and characteristic fragment ions. For regioisomers, the relative abundance of diacylglycerol-like fragment ions ([DAG]⁺) is used for differentiation. For an AAB-type TAG (e.g., SSL), the loss of a fatty acid from the sn-1 or sn-3 position is preferential, leading to a different fragmentation pattern compared to the ABA-type isomer (e.g., SLS).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical steps for TAG isomer quantification.
References
- 1. Intake of Palm Olein and Lipid Status in Healthy Adults: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Digestion Models for 1,2-Stearin-3-linolein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triacylglycerols (TAGs), such as 1,2-Stearin-3-linolein, are of significant interest in the food and pharmaceutical industries due to their unique physicochemical and nutritional properties. Understanding the digestive fate of these molecules is crucial for assessing their bioavailability, nutritional value, and their potential as delivery systems for lipophilic drugs. In vitro digestion models provide a powerful and ethical alternative to in vivo studies, offering a controlled environment to investigate the complex processes of lipid digestion.
This document provides detailed application notes and standardized protocols for the in vitro digestion of this compound, a structured TAG containing two saturated stearic acid molecules at the sn-1 and sn-2 positions and one unsaturated linoleic acid molecule at the sn-3 position. The methodologies are based on the internationally recognized INFOGEST 2.0 static in vitro digestion model, which simulates the physiological conditions of the human upper gastrointestinal tract.
Principle of In Vitro Lipid Digestion
The in vitro digestion of this compound mimics the enzymatic hydrolysis that occurs in the stomach and small intestine. The process is divided into three sequential phases: oral, gastric, and intestinal.
-
Oral Phase: Initiates the process with simulated salivary fluid, primarily for hydration and mixing.
-
Gastric Phase: Simulates the acidic environment of the stomach and the action of gastric lipase, which begins the hydrolysis of triacylglycerols.
-
Intestinal Phase: Represents the conditions of the small intestine, where pancreatic lipase, in the presence of bile salts and colipase, is the primary enzyme responsible for the breakdown of lipids into absorbable components: free fatty acids (FFAs) and monoacylglycerols (MAGs).
Pancreatic lipase is sn-1,3 regiospecific, meaning it preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.[1] In the case of this compound, this results in the initial release of stearic acid (from sn-1) and linoleic acid (from sn-3), yielding 1,2-distearoyl-glycerol and 2-stearoyl-glycerol as intermediate and final products, respectively.
Quantitative Analysis of Digestion Products
The extent and rate of digestion are quantified by measuring the release of free fatty acids over time. This can be achieved through titration (pH-stat method) or by direct quantification of individual fatty acids and acylglycerols using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][3]
Data Presentation: In Vitro Digestion of a Structurally Similar Triacylglycerol
Table 1: Composition of Released Free Fatty Acids Over Time During In Vitro Intestinal Digestion of 1,2-distearoyl-3-oleoylglycerol (SSO)
| Time (minutes) | Total Free Fatty Acids Released (% of total fatty acids) | Stearic Acid (% of released FFAs) | Oleic Acid (% of released FFAs) |
| 30 | 45.2 ± 2.1 | 21.9 ± 1.5 | 64.3 ± 2.8 |
| 60 | 68.9 ± 3.5 | 23.7 ± 1.8 | 63.6 ± 3.1 |
| 120 | 85.7 ± 4.2 | 26.9 ± 2.2 | 60.8 ± 3.5 |
Data adapted from a study on stearoyl-rich triacylglycerols. The values represent the mean ± standard deviation.[4][5]
Table 2: Molar Concentration of Digestion Products at the End of a 120-minute Intestinal Digestion
| Analyte | Concentration (mM) |
| Substrate | |
| This compound | (Remaining) |
| Products | |
| Free Stearic Acid | (Calculated from % release) |
| Free Linoleic Acid | (Calculated from % release) |
| 1,2-Distearoyl-glycerol | (Intermediate) |
| 2-Stearoyl-glycerol | (Final Monoacylglycerol) |
This table is a template for presenting quantitative data. The actual concentrations would be determined experimentally.
Experimental Protocols
The following protocols are based on the standardized INFOGEST 2.0 static in vitro digestion method.[6]
Protocol 1: In Vitro Digestion of this compound
Materials:
-
This compound
-
Simulated Salivary Fluid (SSF) stock solution
-
Simulated Gastric Fluid (SGF) stock solution
-
Simulated Intestinal Fluid (SIF) stock solution
-
Porcine Gastric Lipase (or recombinant human gastric lipase)
-
Porcine Pancreatin
-
Bile salts (e.g., porcine bile extract)
-
CaCl2 solution
-
NaOH and HCl solutions for pH adjustment
-
Water bath or incubator at 37°C
-
pH meter
-
Shaker or magnetic stirrer
Procedure:
-
Oral Phase (2 minutes):
-
In a suitable reaction vessel, mix 5 g of the lipid sample with 4 mL of SSF.
-
Add 0.5 mL of α-amylase solution (optional, as it has minimal effect on lipid digestion).
-
Add 25 µL of 0.3 M CaCl2.
-
Adjust pH to 7.0 with NaOH or HCl if necessary.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase (2 hours):
-
Add 8 mL of SGF to the oral bolus.
-
Add 0.5 mL of porcine gastric lipase solution (activity to be standardized).
-
Adjust pH to 3.0 with 1 M HCl.
-
Add 5 µL of 0.3 M CaCl2.
-
Make up the final volume to 20 mL with water.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase (2 hours):
-
Transfer the 20 mL of gastric chyme to a larger vessel.
-
Add 11 mL of SIF.
-
Add 5 mL of pancreatin solution (activity standardized based on trypsin activity).
-
Add 3 mL of bile salt solution (to achieve a final concentration of 10 mM).
-
Add 40 µL of 0.3 M CaCl2.
-
Adjust pH to 7.0 with 1 M NaOH.
-
Make up the final volume to 40 mL with water.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis. Stop the enzymatic reaction in the aliquots immediately (e.g., by heat inactivation or addition of a lipase inhibitor).
-
Protocol 2: Quantification of Free Fatty Acids and Acylglycerols by GC-FID
Materials:
-
Digesta aliquots
-
Internal standard (e.g., heptadecanoic acid)
-
Chloroform/methanol (2:1, v/v) extraction solvent
-
BF3-methanol or HCl-methanol for methylation
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., FAMEWAX)
Procedure:
-
Lipid Extraction:
-
To a known volume of digesta, add a known amount of internal standard.
-
Perform a Folch extraction by adding chloroform/methanol (2:1, v/v) to the sample.[2]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction on the aqueous phase.
-
Combine the organic phases and dry under a stream of nitrogen.
-
-
Derivatization (Methylation):
-
To the dried lipid extract, add BF3-methanol or HCl-methanol.
-
Heat the mixture to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-FID Analysis:
-
Inject the FAME-containing hexane solution into the GC-FID.
-
Use an appropriate temperature program to separate the different FAMEs.
-
Identify and quantify the peaks corresponding to stearic acid methyl ester and linoleic acid methyl ester by comparing their retention times and peak areas to those of known standards.
-
The concentration of each fatty acid is calculated relative to the internal standard.
-
Note: For the analysis of mono- and diacylglycerols, a different derivatization method (e.g., silylation) and GC program may be required.
Visualizations
Caption: Experimental workflow for the in vitro digestion of this compound.
Caption: Digestion pathway of this compound by pancreatic lipase.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro digestion of this compound. By utilizing the standardized INFOGEST 2.0 protocol and appropriate analytical techniques, it is possible to obtain reliable and reproducible data on the rate and extent of its hydrolysis. This information is invaluable for understanding its nutritional properties, bioavailability, and potential applications in food and pharmaceutical formulations. The use of data from structurally similar lipids, as presented, serves as a useful guide in the absence of direct published results for the specific molecule of interest.
References
- 1. Kinetic behaviour of pancreatic lipase in five species using emulsions and monomolecular films of synthetic glycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. INFOGEST static in vitro simulation of gastrointestinal food digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Stearin-3-linolein in Nanostructured Lipid Carriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid-based nanoparticles, designed to overcome limitations of solid lipid nanoparticles (SLNs). NLCs are produced from a blend of solid and liquid lipids, creating a less ordered lipid matrix.[1][2][3][4] This imperfect crystal structure enhances drug loading capacity, minimizes drug expulsion during storage, and allows for controlled and sustained drug release.[1][2][5][6] 1,2-Stearin-3-linolein is a triglyceride containing both a saturated fatty acid (stearic acid) and an unsaturated fatty acid (linoleic acid). This unique structure makes it a compelling candidate for NLC formulations, potentially acting as a core component of the lipid matrix and influencing the carrier's physicochemical properties and drug delivery performance. The presence of the unsaturated linolein component can create imperfections in the crystal lattice of the stearin, leading to a higher drug payload.
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of NLCs utilizing this compound for the delivery of lipophilic drugs.
Potential Advantages of this compound in NLCs:
-
Enhanced Drug Solubility and Loading: The linolein component can improve the solubility of lipophilic drugs within the lipid matrix.
-
Improved Stability: The mixed fatty acid composition can result in a more stable NLC formulation by reducing the potential for polymorphic transitions of the lipid matrix.
-
Controlled Drug Release: The specific ratio of stearin to linolein can be leveraged to modulate the drug release profile.
Data Presentation: Physicochemical Properties of NLCs
The following table summarizes the expected physicochemical properties of NLCs formulated with a mixed-lipid core, based on literature values for similar systems. These parameters are critical for the quality control and performance evaluation of the nanocarrier system.
| Parameter | Typical Range | Characterization Method | Significance |
| Particle Size (z-average) | 50 - 500 nm | Dynamic Light Scattering (DLS) | Influences stability, drug release, and in vivo fate.[7][8] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the width of the particle size distribution. |
| Zeta Potential | > |±30| mV | Electrophoretic Light Scattering (ELS) | Predicts the long-term stability of the colloidal dispersion.[1] |
| Entrapment Efficiency (EE%) | > 70% | Spectrophotometry / Chromatography | Represents the percentage of drug successfully encapsulated. |
| Drug Loading (DL%) | 1 - 20% | Spectrophotometry / Chromatography | Indicates the amount of drug per unit weight of the NLCs. |
Experimental Protocols
Protocol 1: Preparation of this compound NLCs by High-Shear Homogenization and Ultrasonication
This protocol describes the preparation of NLCs loaded with a model lipophilic drug.
Materials:
-
This compound (Solid/Liquid Lipid)
-
Additional Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate) - Optional, to modulate crystallinity
-
Model Lipophilic Drug (e.g., Curcumin, Quercetin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin, Span 80)
-
Purified Water (Milli-Q or equivalent)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and any additional solid lipid.
-
Add the model lipophilic drug to the lipid mixture.
-
Heat the mixture to 5-10°C above the melting point of the solid lipid component under gentle stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Particle Size Reduction:
-
Subject the hot pre-emulsion to ultrasonication using a probe sonicator. The sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired particle size.
-
Maintain the temperature of the formulation during sonication.
-
-
NLC Formation and Cooling:
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of NLCs
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (z-average) and PDI.
-
Measure the zeta potential of the diluted NLC dispersion using the same instrument equipped with an electrode for electrophoretic mobility measurement.
2.2 Determination of Entrapment Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the NLC dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.
-
Collect the supernatant containing the free drug.
-
-
Quantification of Free Drug:
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Calculation of EE% and DL%:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method to evaluate the drug release profile from the NLCs.
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) at a suitable pH (e.g., pH 7.4 to mimic physiological conditions)
-
Magnetic stirrer
-
Thermostatically controlled water bath
Procedure:
-
Accurately measure a known volume of the NLC dispersion and place it inside a pre-soaked dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (PBS).
-
Place the beaker in a thermostatically controlled water bath at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the collected samples for drug content using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Caption: Experimental workflow for NLC preparation and characterization.
Caption: Structure of a drug-loaded Nanostructured Lipid Carrier.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing oxidation of 1,2-Stearin-3-linolein during analysis
Technical Support Center: Analysis of 1,2-Stearin-3-linolein
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to oxidation?
A1: The susceptibility of this compound to oxidation is due to the chemical structure of its linolein moiety at the sn-3 position.[1] Linoleic acid is a polyunsaturated fatty acid (PUFA) containing two double bonds.[2] These double bonds are vulnerable to attack by oxygen, a process that can be accelerated by factors such as heat, light, and the presence of metal ions.[2][3][4] The stearin (stearic acid) components are saturated and therefore not prone to oxidation. The oxidation process compromises the purity of the standard by forming hydroperoxides, aldehydes, and other secondary products.[2]
Q2: How should I properly store my this compound standard to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of the standard. Upon receipt, it is highly recommended to dissolve the compound in a suitable high-purity organic solvent, such as ethanol or chloroform.[2] Unsaturated lipids are often unstable as powders because they can absorb moisture, which may lead to hydrolysis and oxidation.[2] The solution should be stored in a glass container with a Teflon-lined cap at a low temperature, ideally -20°C or -80°C.[2][5][6] To prevent oxidation, the container should be flushed with an inert gas like nitrogen or argon to displace oxygen before sealing.[2][7] Additionally, storing the standard in dark or amber vials will protect it from light-induced oxidation.[3]
Q3: What are the common signs that my sample or standard has oxidized during analysis?
A3: Oxidation can manifest in several ways. Visually, you might notice a change in color or odor of the sample.[2] Analytically, the most common sign is the appearance of unexpected peaks in your chromatogram, often eluting earlier than the parent compound. These peaks may represent hydroperoxides or secondary oxidation products. You may also observe a decrease in the peak area of the primary this compound compound over time, a drifting baseline, or generally inconsistent and non-reproducible results.[8]
Q4: What immediate precautions can I take during sample preparation to minimize oxidation?
A4: To minimize oxidation during sample preparation, it is essential to work quickly and control the sample's environment.
-
Use an Inert Atmosphere: Handle samples under a stream of nitrogen or argon gas whenever possible.[7]
-
Control Temperature: Keep samples on ice or in a cooling block throughout the preparation process.
-
Use High-Purity Solvents: Ensure all solvents are of high purity and, importantly, free of peroxides, which can initiate oxidation.[2] It is good practice to sparge solvents with an inert gas to remove dissolved oxygen.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), to your sample or solvents.[3]
-
Minimize Exposure: Avoid prolonged exposure of the sample to air and light.[3]
Q5: Which analytical techniques are most effective for detecting and quantifying the oxidation of this compound?
A5: Several methods can be used to detect and quantify lipid oxidation:
-
Peroxide Value (PV) Titration: This is a classic method to measure the concentration of primary oxidation products (hydroperoxides).[2]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures secondary oxidation products, such as malondialdehyde (MDA), which are formed from the breakdown of hydroperoxides.[2]
-
HPLC with UV Detection: The initial step of lipid peroxidation forms conjugated dienes, which strongly absorb UV light around 233 nm.[9] An increase in absorption at this wavelength can indicate oxidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for identifying and quantifying specific oxidation products by their mass-to-charge ratio.[10]
Troubleshooting Guide: Common Analytical Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Results | Degradation of the standard or sample due to improper storage or handling.[2] | 1. Review storage and handling procedures against recommended guidelines (store at -20°C or lower, under inert gas).[2] 2. Prepare fresh working solutions from a new or properly stored stock vial. 3. Perform a quality control check on the standard (e.g., PV or TBARS assay).[2] |
| Appearance of Extraneous Peaks in Chromatogram | Oxidation of the linolein moiety, leading to the formation of hydroperoxides and other degradation products. | 1. Discard the current working solution and prepare a fresh one. 2. Ensure all solvents are high-purity and peroxide-free.[2] 3. Implement preventative measures during sample prep (use inert gas, antioxidants, low temperature).[3][7] |
| High Background Signal or Baseline Drift | Contamination of the mobile phase or analytical system. Presence of widespread, low-level oxidation products. | 1. Use freshly prepared, filtered, and degassed mobile phase with high-purity solvents.[8] 2. Flush the HPLC/LC-MS system thoroughly. 3. If using GC, check for column bleed at high temperatures.[8] |
| Progressive Loss of Main Compound Peak Area | Ongoing oxidation of the analyte in the autosampler vial while waiting for injection. | 1. Minimize the time samples sit in the autosampler. 2. Use autosampler cooling if available. 3. Prepare samples in smaller batches immediately before analysis. |
Data Summary: Efficacy of Antioxidant Strategies
The following table summarizes the relative effectiveness of various strategies in preventing lipid oxidation, using common indicators like Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS). Lower values indicate better prevention of oxidation.
| Strategy | Peroxide Value (PV) (meq/kg) | TBARS (mg MDA/kg) | Relative Efficacy |
| Control (No Protection) | High | High | Poor |
| Storage at 4°C | Moderate-High | Moderate-High | Fair |
| Storage at -20°C | Low-Moderate | Low-Moderate | Good |
| Storage at -80°C | Low | Low | Excellent |
| Addition of BHA (5 ppm) | Significantly Reduced | Significantly Reduced | Very Good[11] |
| Addition of Tannic Acid (10 ppm) | Significantly Reduced | Significantly Reduced | Very Good[11] |
| Storage under Nitrogen Atmosphere | Low | Low | Excellent[7] |
Note: Data are representative and illustrate general principles. Actual values will vary based on the specific sample matrix, storage duration, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted from standard iodometric titration methods to determine the concentration of hydroperoxides.
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 1-5 g of the lipid sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and gently swirl the flask to completely dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly one minute to allow the reaction to proceed.
-
Immediately add 30 mL of deionized water to stop the reaction.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously. The yellow iodine color will gradually fade.
-
When the yellow color has almost disappeared, add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the lipid sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
This compound sample
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.5% w/v in 0.1 M NaOH)
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane for standard curve preparation
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of MDA or its precursor.
-
Sample Preparation: Mix a known amount of the lipid sample with the TCA solution to precipitate any interfering proteins and extract the MDA.
-
Centrifugation: Centrifuge the mixture (e.g., 3000 x g for 10 minutes) and carefully collect the supernatant.
-
Reaction: Add the TBA reagent to the supernatant in a test tube.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes). A pink-colored adduct will form.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. Results are typically expressed as mg of MDA equivalents per kg of sample.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 4. gfi.org [gfi.org]
- 5. The Effect of Low Temperature Storage on the Lipid Quality of Fish, Either Alone or Combined with Alternative Preservation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Tannic Acid on Lipid and Protein Oxidation, Color, and Volatiles of Raw and Cooked Chicken Breast Meat during Storage | MDPI [mdpi.com]
Technical Support Center: Improving Resolution of Triglyceride Isomers by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of triglyceride (TG) isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I experiencing poor resolution or co-elution of my triglyceride isomers?
Poor resolution is a common challenge in separating structurally similar triglyceride isomers. This issue can arise from several factors related to the stationary phase, mobile phase, and temperature.[1]
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is critical.
-
Recommendation: Octadecylsilane (ODS or C18) columns are widely used and generally provide good performance. For complex mixtures, connecting two or three C18 columns in series can enhance separation.[1][2] Polymeric ODS columns have also shown effectiveness in recognizing structural differences between positional isomers.[1][3][4]
-
Specialty Columns: For isomers differing in the number, position, or configuration of double bonds, silver-ion HPLC (Ag-HPLC) is a powerful technique.[1][5][6] Chiral phase chromatography is the primary method for separating enantiomers.[1][7]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[1]
-
Recommendation: Acetonitrile is a common primary component of the mobile phase in non-aqueous reversed-phase (NARP) HPLC.[1][8] Modifiers such as acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) can be added to improve solubility and optimize separation.[1][9] The specific modifier and its proportion can significantly impact the separation of critical pairs.[1]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, is an effective technique for analyzing complex triglyceride mixtures.[1]
-
-
Control the Column Temperature: Temperature plays a significant role in the efficiency of triglyceride separations.[1]
-
General Trend: In reversed-phase HPLC, lower temperatures generally lead to better separations, although this may increase backpressure.[1]
-
Solubility Considerations: For some triglyceride isomers, particularly those with high saturation, solubility can be an issue at lower temperatures. In such cases, a carefully optimized, slightly elevated temperature might be necessary.[1] The optimal temperature often needs to be determined empirically.[1] In Ag-HPLC with hexane-based mobile phases, retention times for unsaturated triglycerides can unexpectedly increase with higher temperatures.[10][11]
-
Below is a logical workflow for troubleshooting poor resolution:
Q2: My chromatographic peaks are tailing. What could be the cause and how can I resolve it?
Peak tailing can compromise both quantification and resolution. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing.
-
Solution: Ensure the use of high-purity silica-based columns. If using a C18 column, consider one that is well-endcapped to minimize interactions with residual silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the sample concentration. A general guideline is to inject a volume that is 1-2% of the total column volume.[11]
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[12] Avoid using hexane as an injection solvent in reversed-phase systems as it can cause peak broadening or splitting.[8]
-
Q3: I'm observing an unstable baseline, especially during gradient elution. What should I check?
An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.[11]
Troubleshooting Steps:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents are a common cause of baseline instability, particularly with UV or mass spectrometry detectors.
-
Solution: Use high-purity, HPLC-grade solvents and filter them before use.[11] Ensure thorough mixing of mobile phase components.
-
-
Detector Issues: The detector itself can be a source of baseline noise.
-
For UV Detectors: Ensure the lamp has sufficient energy and that the flow cell is clean.
-
For Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD): Ensure the nebulizer and drift tube are clean and that the gas flow is stable.[12]
-
For Mass Spectrometers (MS): Ensure the ion source is clean and that the mobile phase is compatible with the ionization technique (e.g., avoid non-volatile buffers with ESI).[6][13]
-
-
Pump Performance: Inconsistent mobile phase delivery from the pump can cause baseline fluctuations.
-
Solution: Degas the mobile phase thoroughly to prevent air bubbles. Prime the pump and check for any leaks in the system.
-
Data Presentation: HPLC Parameters for Triglyceride Isomer Separation
The following tables summarize typical starting conditions for different HPLC methods used in triglyceride isomer analysis. Optimization will likely be required for specific applications.
Table 1: Non-Aqueous Reversed-Phase (NARP) HPLC Parameters
| Parameter | Recommendation |
| Column | C18 (ODS), Polymeric ODS (e.g., Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm)[5][14] |
| Mobile Phase | Acetonitrile with a modifier (e.g., isopropanol, acetone)[1][5][15] |
| Elution Mode | Isocratic or Gradient[1][5] |
| Flow Rate | 0.8 - 1.0 mL/min[5][15] |
| Column Temperature | 10°C - 25°C (lower temperatures often improve resolution)[1][4][14] |
| Detector | ELSD, CAD, or MS[5] |
Table 2: Silver-Ion (Ag-HPLC) Parameters
| Parameter | Recommendation |
| Column | Silver-ion column (e.g., ChromSpher Lipids)[6][10] |
| Mobile Phase | Hexane or Dichloromethane with a polar modifier (e.g., acetonitrile, isopropanol)[10][16][17] |
| Elution Mode | Isocratic or Gradient[16][17] |
| Flow Rate | 1.0 - 1.5 mL/min[16][18] |
| Column Temperature | 10°C - 40°C (effect is mobile phase dependent)[10][16] |
| Detector | ELSD or MS[5] |
Experimental Protocols
Method 1: NARP-HPLC for Regioisomer Separation
NARP-HPLC separates triglycerides based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[5]
-
Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/isopropanol) to a final concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[5]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., MS or ELSD).[5]
-
Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm.[5]
-
Mobile Phase: Isocratic elution with acetonitrile/isopropanol. A starting point could be a ratio in the range of 60:40 to 80:20 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5-20 µL.[5]
-
Method 2: Silver-Ion HPLC for Unsaturation-Based Isomer Separation
Ag-HPLC separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[5] This is due to the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[5]
-
Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.[5]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[5]
-
Column: ChromSpher Lipids (or similar silver-ion column).[6][10]
-
Mobile Phase: A gradient of hexane, acetonitrile, and isopropanol can provide good resolution.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 5-20 µL.
-
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. utupub.fi [utupub.fi]
- 7. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. youngin.com [youngin.com]
- 10. Retention behavior of isomeric triacylglycerols in silver-ion HPLC: effects of mobile phase composition and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aocs.org [aocs.org]
Technical Support Center: Optimization of Mass Spectrometry for Triglyceride Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry-based analysis of triglycerides.
Troubleshooting Guide
Encountering issues during your triglyceride analysis can be challenging. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Poor Signal Intensity / No Signal | - Improper Sample Concentration: Sample may be too dilute or too concentrated, leading to ion suppression.[1] - Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for triglycerides.[1] - Instrument Not Tuned or Calibrated: An untuned or uncalibrated mass spectrometer will not perform optimally.[1] - Clogged System: Blockages in the LC or MS system can prevent the sample from reaching the detector.[2] - Incorrect Mobile Phase Composition: The mobile phase may not be suitable for eluting or ionizing triglycerides. | - Optimize Sample Dilution: Perform a dilution series to find the optimal concentration. - Select Appropriate Ionization Mode: For triglycerides, Electrospray Ionization (ESI) in positive mode is common, often with the addition of ammonium formate or acetate to promote the formation of [M+NH₄]⁺ adducts.[3] Atmospheric Pressure Chemical Ionization (APCI) is also a viable option.[4][5] - Perform Instrument Tuning and Calibration: Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[1] - System Check and Maintenance: Check for clogs in the sample loop, column, and transfer lines. Ensure proper spray from the ESI needle.[2] - Verify Mobile Phase Preparation: Ensure mobile phases are correctly prepared with LC-MS grade solvents and additives. |
| Inaccurate Mass Measurement | - Mass Calibration Drift: The mass spectrometer's calibration can drift over time.[1] - Lack of Internal Calibration/Reference Mass: Not using a reference mass can lead to inaccurate measurements.[2] | - Regular Mass Calibration: Perform mass calibration regularly using appropriate standards.[1] - Utilize a Lock Mass/Reference Standard: Continuously infuse a known compound to correct for mass drift during the analytical run. |
| Peak Tailing or Splitting | - Column Contamination or Degradation: The analytical column may be contaminated or have lost its stationary phase integrity.[1] - Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[6] - Secondary Interactions: Analytes may be interacting with active sites on the column or in the system. | - Column Washing and Replacement: Wash the column thoroughly or replace it if performance does not improve. - Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[6] - Use Additives in Mobile Phase: The addition of a small amount of a weak acid or base can sometimes improve peak shape. |
| High Background Noise / Contamination | - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Sample Carryover: Residual sample from a previous injection.[2] - Bleed from LC Column or Tubing: Degradation of system components can introduce contaminants. | - Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[2] - Optimize Wash Steps: Implement rigorous wash steps between sample injections, including the use of strong organic solvents.[2] - System Maintenance: Regularly inspect and replace worn-out tubing and columns. |
| Poor Chromatographic Separation | - Incorrect Column Chemistry: The chosen stationary phase (e.g., C18, HILIC) may not be suitable for the specific triglycerides being analyzed.[7][8] - Suboptimal Gradient Elution: The mobile phase gradient may be too fast or not selective enough. | - Select the Appropriate Column: For separation based on fatty acyl chain length and degree of unsaturation, a C18 reversed-phase column is typically used.[7] For class-based separation of lipids, HILIC can be a better choice.[7][8] - Optimize the LC Gradient: Adjust the gradient slope, duration, and solvent composition to improve resolution. |
| In-source Fragmentation | - High Source Temperature or Voltages: Excessive energy in the ion source can cause triglycerides to fragment before mass analysis.[9] | - Optimize Source Parameters: Systematically evaluate and optimize ESI source parameters to minimize in-source fragmentation while maintaining adequate signal.[9][10] This includes capillary voltage, cone voltage, and source temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization method for triglyceride analysis?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for triglyceride analysis.[3][4] ESI is often preferred as it is a softer ionization technique and can provide more informative fragmentation patterns, especially when forming adducts like [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺.[3] The choice can depend on the specific triglycerides of interest and the LC conditions.
Q2: Should I use Reversed-Phase (RP) or HILIC chromatography for triglyceride separation?
A2: The choice between RP and HILIC depends on your analytical goals.
-
Reversed-Phase (RP) chromatography , typically with a C18 column, is the most common method and separates triglycerides based on their fatty acyl chain length and degree of unsaturation.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their head groups. While triglycerides are nonpolar, HILIC can be useful for separating different lipid classes in a complex sample.[7][8]
For most triglyceride-focused studies, RP-LC is the preferred method.
Q3: How can I identify the fatty acid composition of my triglycerides using MS/MS?
A3: Tandem mass spectrometry (MS/MS) of triglyceride adducts can reveal their fatty acid composition. When a triglyceride precursor ion (e.g., [M+NH₄]⁺) is fragmented, it typically results in the neutral loss of one of the fatty acid chains. By identifying the mass of the neutral loss, you can determine the identity of that fatty acid. For example, the fragmentation of the ammonium adduct of a triglyceride will yield product ions corresponding to the neutral loss of one of the three fatty acid residues plus the ammonium ion.
Q4: What are the best practices for sample preparation of triglycerides from plasma or serum?
A4: A common and effective method for preparing triglycerides from plasma or serum is protein precipitation. A typical protocol involves adding a solvent like isopropanol to the sample at a specific ratio (e.g., 4:1 isopropanol:serum), followed by centrifugation to pellet the precipitated proteins. The resulting supernatant containing the lipids can then be diluted and injected into the LC-MS system.
Q5: How can I quantify triglycerides accurately using mass spectrometry?
A5: For targeted quantification of specific triglycerides, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[11] This involves monitoring specific precursor-to-product ion transitions for each triglyceride of interest. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for variations in sample preparation and instrument response. For semi-quantitative profiling of a broader range of triglycerides, high-resolution mass spectrometers can be used.
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum
-
Protein Precipitation: To a 100 µL aliquot of human serum, add 400 µL of cold isopropanol.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 25,000 x g for 3 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant 1:1 with deionized water.
-
Injection: Inject the diluted supernatant onto the LC-MS system.
Protocol 2: UPLC-MS/MS Conditions for Triglyceride Analysis
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid and 10 mM Ammonium Formate in Acetonitrile/Isopropanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 2 µL |
| Gradient | 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 35 V |
| Desolvation Temperature | 500 °C |
| Source Temperature | 150 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Optimized for individual triglyceride transitions (typically 20-40 eV) |
Note: These are general starting conditions and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for triglyceride analysis by LC-MS.
Caption: Troubleshooting decision tree for poor MS signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
troubleshooting poor yield in enzymatic synthesis of 1,2-Stearin-3-linolein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 1,2-Stearin-3-linolein (SL), particularly focusing on addressing issues of poor yield.
Troubleshooting Guides
Low yield in the enzymatic synthesis of this compound can stem from various factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Verify the storage conditions and expiration date of the lipase. Perform a standard activity assay using a known substrate (e.g., hydrolysis of p-nitrophenyl palmitate). | The enzyme should exhibit activity within the expected range. If not, replace the enzyme. |
| Sub-optimal Reaction Conditions | Review and optimize reaction parameters such as temperature, pH (for aqueous systems), and reaction time. Consult the quantitative data tables below for guidance on optimal ranges. | Adjusting conditions should lead to an increase in product formation. |
| Poor Substrate Solubility | Ensure substrates are fully dissolved in the reaction medium. For solvent-free systems, ensure adequate mixing and temperature to maintain a homogenous mixture. Consider using a suitable organic solvent if solubility issues persist. | Improved substrate availability should enhance the reaction rate. |
| Presence of Inhibitors | Ensure all glassware is thoroughly clean and free of residual detergents or other chemicals. Use high-purity substrates and solvents. Some organic solvents can inhibit lipase activity.[1] | Removal of inhibitory substances should restore enzyme activity. |
Problem 2: High Levels of By-products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acyl Migration | This is a common issue leading to the formation of isomers like 1,3-Distearin-2-linolein. Acyl migration is promoted by high temperatures and prolonged reaction times.[2][3][4] Consider lowering the reaction temperature and optimizing the reaction time to minimize this side reaction. The choice of solvent can also influence acyl migration.[2] | Reduced formation of isomeric by-products and an increased yield of the desired this compound. |
| Hydrolysis | The presence of excess water in the reaction medium can lead to the hydrolysis of the ester bonds, resulting in the formation of free fatty acids and glycerides.[5] Ensure that the water activity (a_w) of the system is optimized for synthesis rather than hydrolysis.[5][6][7][8][9] Using molecular sieves can help to remove water produced during esterification.[10] | A decrease in the concentration of free fatty acids and an increase in the desired triglyceride product. |
| Incomplete Reaction | If significant amounts of starting materials (e.g., 1,2-Distearin and linoleic acid) remain, the reaction may not have reached completion. Increase the reaction time or consider a higher enzyme loading. | Drive the reaction towards the formation of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor yield in the enzymatic synthesis of this compound?
A1: Poor yield is often a result of a combination of factors. However, sub-optimal reaction conditions, particularly temperature and substrate molar ratio, are frequent culprits.[11][12] Enzyme activity is also a critical factor; an inactive or inhibited enzyme will lead to little or no product formation.
Q2: How can I minimize the formation of 1,3-Distearin-2-linolein due to acyl migration?
A2: Acyl migration is a thermodynamic process that is difficult to eliminate completely but can be minimized.[2] Key strategies include:
-
Lowering the reaction temperature: Higher temperatures accelerate acyl migration.[2][11]
-
Optimizing reaction time: Prolonged reaction times provide more opportunity for acyl migration to occur.
-
Choosing the right solvent: Non-polar solvents may accelerate acyl migration, while polar solvents can help to inhibit it.[2]
-
Programmed temperature changes: Some studies suggest that a programmed change in reaction temperature can suppress acyl migration without sacrificing yield.[2][4]
Q3: My final product contains a high concentration of free fatty acids. What went wrong?
A3: A high concentration of free fatty acids suggests that the equilibrium of the reaction is favoring hydrolysis over esterification or that the esterification reaction is incomplete. This can be due to:
-
Excess water: Water is a reactant in hydrolysis. Ensure your reaction medium has a low water activity (a_w).[5][7] You can use molecular sieves to remove water generated during the reaction.[10]
-
Insufficient reaction time or enzyme concentration: The esterification reaction may not have proceeded to completion.
-
Product purification: If the free fatty acids were part of the starting materials (in the case of acidolysis), ensure your purification method, such as neutralization and extraction, is effective at removing them.[10]
Q4: Which type of lipase is best suited for synthesizing this compound?
A4: The choice of lipase depends on the synthetic route.
-
For the esterification of 1,2-Distearin with linoleic acid , a non-specific lipase or a lipase that does not show strong specificity against stearic or linoleic acid would be suitable.
-
For the acidolysis of tristearin with linoleic acid , an sn-1,3 specific lipase is typically used to selectively replace the fatty acids at the sn-1 and sn-3 positions. However, this can lead to a mixture of products.
Q5: Can the choice of solvent affect the reaction yield?
A5: Yes, the solvent can significantly impact the reaction. Organic solvents can help to dissolve substrates and reduce the viscosity of the reaction mixture.[13] However, some solvents can also inhibit or denature the lipase.[1] The polarity of the solvent can also influence the enzyme's structure and catalytic activity.[14] For food and pharmaceutical applications, a solvent-free system is often preferred to avoid residual solvent in the final product.[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of structured lipids, providing insights into the effect of different reaction parameters on yield.
Table 1: Effect of Temperature on Yield
| Lipase | Substrates | Temperature (°C) | Yield/Incorporation (%) | Reference |
| Lipozyme TL IM | Canola oil & Caprylic acid | 50 | ~25% incorporation | [5] |
| Lipozyme TL IM | Canola oil & Caprylic acid | 60 | ~30% incorporation | [5] |
| Lipozyme TL IM | Canola oil & Caprylic acid | 70 | ~28% incorporation | [5] |
| Novozym 435 | Lauric acid & Glycerol | 50 | ~80% 1,3-dilaurin | [16] |
| Novozym 435 | Glucose & Palmitic acid | 40 | 22% yield | [17] |
| Novozym 435 | Glucose & Palmitic acid | 55 | 76% yield | [17] |
| Novozym 435 | Glucose & Palmitic acid | 60 | Decreased yield | [17] |
Table 2: Effect of Enzyme Loading on Yield
| Lipase | Substrates | Enzyme Loading (% w/w) | Yield/Conversion (%) | Reference |
| Lipozyme RM IM | Palm stearin-olein blend & Glycerol | 10 | ~11% MAG, ~27% DAG | [12] |
| Lipozyme RM IM | Palm stearin-olein blend & Glycerol | 15 | ~11% MAG, ~27% DAG | [12] |
| Novozym 435 | Camellia oil FAMEs & Triacetin | 4 | 82.4% FAME conversion | [1] |
| Novozym 435 | Crude glycerol & Soybean oil | 5 | ~22% Monoglycerides | [1] |
| Immobilized MAS1-H108W | Olive oil & Glycerol | 1.0 | 49.3% DAG | [18] |
| Immobilized MAS1-H108W | Olive oil & Glycerol | 2.0 | 46.76% DAG | [18] |
Table 3: Effect of Substrate Molar Ratio on Yield
| Lipase | Substrates | Molar Ratio (Acid/Glyceride or Glycerol) | Yield/Incorporation (%) | Reference |
| Lipozyme TL IM | Canola oil & Caprylic acid | 1:1 | ~20% incorporation | [5] |
| Lipozyme TL IM | Canola oil & Caprylic acid | 2:1 | ~30% incorporation | [5] |
| Lipozyme TL IM | Canola oil & Caprylic acid | 3:1 | ~28% incorporation | [5] |
| Novozym 435 | Crude glycerol & Soybean oil | 2:1 | ~18% Monoglycerides | [1] |
| Novozym 435 | Crude glycerol & Soybean oil | 5:1 | 22.04% Monoglycerides | [1] |
| Lipozyme RM IM | Tristearin & Caprylic acid | 1:6 | Highest C8:0 incorporation | [3] |
Experimental Protocols
This section provides a generalized protocol for the enzymatic synthesis of this compound via the acidolysis of tristearin with linoleic acid. Researchers should optimize these conditions for their specific lipase and experimental setup.
Protocol: Acidolysis of Tristearin with Linoleic Acid
Materials:
-
Tristearin
-
Linoleic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Organic solvent (e.g., n-hexane, optional)
-
Molecular sieves (optional, for solvent-free systems)
-
Buffer solution (if applicable)
Procedure:
-
Substrate Preparation: Accurately weigh tristearin and linoleic acid to achieve the desired molar ratio (e.g., 1:2 to 1:6).
-
Reaction Setup:
-
Solvent-based system: Dissolve the substrates in a suitable volume of n-hexane in a sealed reaction vessel.
-
Solvent-free system: Melt the substrates together in the reaction vessel by gentle heating.
-
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-10% (w/w) of the total substrate weight.
-
Reaction Conditions:
-
Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 45-60°C) with constant agitation (e.g., 200 rpm).
-
If using a solvent-free system, molecular sieves can be added to remove water produced during the reaction.
-
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.
-
Product Purification:
-
Remove the solvent (if used) under reduced pressure.
-
The crude product can be purified to remove unreacted free fatty acids and other by-products. This can be achieved by neutralization with an alkaline solution followed by extraction, or by column chromatography.[10]
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a reversed-phase column is a common method for separating and quantifying the different glycerides in the reaction mixture.[19][20]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is used to determine the fatty acid composition of the product after transmethylation to fatty acid methyl esters (FAMEs).[21][22][23]
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of acyl migration in enzymatic production of structured lipids through temperature programming | Semantic Scholar [semanticscholar.org]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. researchgate.net [researchgate.net]
- 7. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. journals.itb.ac.id [journals.itb.ac.id]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Separation of 1,2- and 1,3-Triglyceride Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1,2- and 1,3-triglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating 1,2- and 1,3-triglyceride isomers?
The most widely used techniques for separating these isomers include High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP) and silver ion modes, Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) after derivatization. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used for identification and quantification in conjunction with chromatographic separation.
Q2: Why is the separation of 1,2- and 1,3-triglyceride isomers so challenging?
These isomers possess identical fatty acid compositions and molecular weights, resulting in very similar physicochemical properties such as polarity and volatility. This makes their separation by conventional chromatographic or spectroscopic methods difficult, often leading to co-elution or overlapping signals.
Q3: What is the principle behind silver ion chromatography for triglyceride isomer separation?
Silver ion chromatography separates triglycerides based on the degree of unsaturation of their fatty acid chains. The silver ions interact with the π-electrons of the double bonds in the unsaturated fatty acids. While this is primarily for separating based on unsaturation, it can also provide selectivity for positional isomers due to differences in the steric accessibility of the double bonds.
Q4: Can Nuclear Magnetic Resonance (NMR) be used to differentiate between 1,2- and 1,3-triglyceride isomers?
Yes, high-resolution ¹³C NMR spectroscopy can be used to distinguish between 1,2- and 1,3-triglyceride isomers. The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are sensitive to the position of the fatty acid chains, allowing for their differentiation and quantification.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution in HPLC
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of column is critical. For instance, certain C18 columns may not provide sufficient selectivity.
-
Solution: Consider using a column with a different chemistry, such as a phenyl-hexyl or a shape-selective column. For unsaturated triglycerides, a silver ion HPLC column can offer enhanced resolution.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the separation.
-
Solution: Systematically vary the solvent composition. For reversed-phase HPLC, fine-tuning the ratio of non-polar (e.g., acetonitrile, methanol) to polar (e.g., water) solvents can improve separation. The use of modifiers like isopropanol or dichloromethane might be necessary.
-
-
Incorrect Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.
-
Solution: Optimize the column temperature. Lower temperatures can sometimes increase resolution in reversed-phase separations of triglycerides.
-
Issue 2: Low Sensitivity or Poor Detection
Possible Causes & Solutions:
-
Inadequate Detector: Not all detectors are suitable for triglycerides.
-
Solution: Employ a detector that offers better sensitivity for lipids, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). Refractive Index (RI) detectors are often used but have lower sensitivity.
-
-
Sample Overload or Dilution: Injecting too much or too little sample can affect peak shape and sensitivity.
-
Solution: Optimize the sample concentration and injection volume. Create a calibration curve to determine the optimal working range for your detector.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-CAD Method
This protocol outlines a general approach for the separation of 1,2- and 1,3-diglycerides, which are structurally similar to triglyceride isomers, and the principles can be adapted.
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Materials:
-
Column: Two coupled C18 columns (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol (e.g., 1:1 v/v)
-
Sample Preparation: Dissolve triglyceride standards or samples in a suitable solvent like hexane or isopropanol.
Procedure:
-
Column Equilibration: Equilibrate the columns with the initial mobile phase composition for at least 30 minutes.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Create a shallow gradient to increase the percentage of Mobile Phase B over a long run time (e.g., 60-90 minutes). A shallow gradient is crucial for separating closely related isomers.
-
Hold at the final composition for a few minutes to elute all components.
-
Return to the initial conditions and re-equilibrate before the next injection.
-
-
Detector Settings:
-
Set the CAD nebulizer temperature and gas pressure according to the manufacturer's recommendations for the mobile phase being used.
-
-
Injection: Inject the sample (e.g., 10-20 µL).
Protocol 2: ¹³C NMR for Isomer Quantification
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Triglyceride sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the triglyceride sample in the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure quantitative accuracy (e.g., 5 times the longest T1 of the carbons of interest).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the unique resonance signals for the carbonyl carbons of the 1,3-isomers and the 1- and 2-positions of the 1,2-isomers.
-
Integrate the respective peaks. The ratio of the integrals corresponds to the molar ratio of the isomers in the sample.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Triglyceride Isomer Separation
| Technique | Stationary Phase | Mobile Phase | Detection | Resolution | Throughput |
| RP-HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Isopropanol | CAD, ELSD, MS | Moderate to High | Low to Moderate |
| Silver Ion HPLC | Silver-impregnated silica | Hexane/Acetonitrile | UV, ELSD, MS | High (for unsat.) | Low |
| SFC | Various polar phases | Supercritical CO₂ with modifiers | FID, MS | High | High |
| GC | High-temp capillary | Helium | FID, MS | High (after deriv.) | High |
Visualizations
Caption: A workflow diagram for method development in separating triglyceride isomers.
Caption: A troubleshooting decision tree for poor peak resolution in HPLC.
Technical Support Center: Quantification of 1,2-Stearin-3-linolein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of 1,2-Stearin-3-linolein and other triacylglycerols using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][3] For this compound, this can manifest as poor reproducibility, inaccurate quantification, and a lower-than-expected signal.
Q2: I'm observing low signal intensity and high variability in my this compound measurements. How can I determine if this is due to matrix effects?
Low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] To confirm if your analysis is affected, you can use one of the following methods:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a clean solvent to the response of the same amount spiked into a blank matrix sample after extraction.[1] A significant difference in the signal indicates the presence and extent of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte at its retention time indicates ion suppression or enhancement, respectively.[1]
Q3: I've confirmed matrix effects are impacting my analysis. What are some immediate troubleshooting steps I can take?
Here are some initial steps to mitigate matrix effects:
-
Sample Dilution: A simple and often effective first step is to dilute your sample.[1][4] This reduces the concentration of interfering matrix components. However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Chromatography Optimization: Modify your chromatographic method to better separate this compound from interfering matrix components.[1][4] This could involve adjusting the gradient, changing the mobile phase composition, or trying a different analytical column.
-
Internal Standard Selection: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.
Q4: Which sample preparation technique is most effective at reducing matrix effects for triacylglycerol analysis?
Improving your sample preparation is one of the most effective ways to combat matrix effects.[5] The choice of technique depends on your sample matrix and the required level of cleanliness. Here's a summary of common methods:
| Sample Preparation Technique | General Principle | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using a solvent like acetonitrile. | Low. Often results in significant residual matrix components, especially phospholipids.[3][6] | Quick and inexpensive but generally not sufficient for sensitive quantitative analysis without further cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from interferences. | Moderate to High. Can be optimized to effectively remove phospholipids.[5][6] | Solvent selection and pH adjustment are critical for good recovery and cleanup. Double LLE can further improve selectivity.[5] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. | High. Various sorbent chemistries (e.g., C18, mixed-mode) can be used for targeted cleanup.[5] | Method development is often required to optimize loading, washing, and elution steps. |
| Phospholipid Depletion Plates | Specialized SPE plates (e.g., HybridSPE) that selectively remove phospholipids from the sample. | Very High. Specifically targets a major source of matrix effects in biological samples. | Highly effective for plasma and serum samples. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of the analyte.
-
This compound analytical standard.
-
Solvents used for sample reconstitution.
-
Your established sample preparation workflow (e.g., LLE, SPE).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components prior to LC-MS analysis of this compound.
Materials:
-
SPE cartridge (e.g., C18).
-
Sample extract.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (to remove polar interferences, e.g., 5% methanol in water).
-
Elution solvent (to elute this compound, e.g., methanol or a more nonpolar solvent).
-
SPE manifold.
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample onto the SPE cartridge.[1]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect this compound.[1]
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Visual Guides
Caption: A generalized workflow for the quantitative analysis of this compound.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Stearin-3-linolein Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 1,2-Stearin-3-linolein standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation of the linolein moiety. The two double bonds in the linoleic acid chain are susceptible to auto-oxidation, photo-oxidation, and enzymatic oxidation. This can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. Hydrolysis of the ester linkages can also occur, leading to the formation of free fatty acids and di- or monoglycerides, but this is generally a slower process under anhydrous conditions.
Q2: What are the recommended storage conditions for this compound standards?
A2: To minimize degradation, this compound standards should be stored in a freezer, protected from light and oxygen.[1][2] It is advisable to store the standard under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen. For long-term storage, temperatures of -20°C or lower are recommended.[4]
Q3: How can I assess the purity of my this compound standard?
A3: The purity of this compound standards is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[5][6] Gas Chromatography (GC) can also be used to analyze the fatty acid composition after transesterification of the triglyceride.
Q4: What are some common impurities found in this compound standards?
A4: Common impurities can include positional isomers (e.g., 1,3-Distearin-2-linolein), other triglycerides with different fatty acid compositions, di- and monoglycerides, free fatty acids, and oxidation products of linoleic acid.
Troubleshooting Guides
Chromatographic Issues
Q5: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A5:
-
Potential Cause: Secondary interactions between the analyte and the silica packing material of the column.
-
Solution: Ensure the column is well-conditioned. Adding a small amount of a competitive agent to the mobile phase may help, though this is less common for neutral lipids like triglycerides.
-
Potential Cause: A partially blocked frit at the column inlet or outlet.
-
Solution: Reverse the column and flush it with a strong solvent. If the problem persists, the frit or the column may need replacement.[7]
-
Potential Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[7]
Q6: My HPLC chromatogram shows poor resolution between this compound and other isomers. How can I improve the separation?
A6:
-
Potential Cause: The mobile phase composition is not optimal.
-
Solution: Adjust the mobile phase gradient. A shallower gradient can often improve the separation of closely related isomers.[5]
-
Potential Cause: The column temperature is not optimized.
-
Solution: Vary the column temperature. Lower temperatures can sometimes enhance the resolution of unsaturated lipid isomers.[7]
-
Potential Cause: The flow rate is too high.
-
Solution: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase.[7]
Stability and Degradation Issues
Q7: I suspect my this compound standard has degraded. What are the signs of degradation?
A7: Signs of degradation can include a change in the physical appearance of the standard (e.g., color change from white/off-white to yellow or brown), the appearance of additional peaks in the HPLC chromatogram, or a decrease in the main peak area over time. An increase in the peroxide value or anisidine value would also indicate oxidation.
Q8: How can I prevent the oxidation of my this compound standard during experimental procedures?
A8: To prevent oxidation, handle the standard under an inert atmosphere whenever possible. Use deoxygenated solvents for sample preparation. Avoid exposure to direct light and elevated temperatures. If possible, add an antioxidant such as BHT or tocopherol to the sample solution, ensuring it does not interfere with the analysis.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Shelf Life (Unopened) |
| Long-term | -20°C or below | Inert Gas (Argon/Nitrogen) | Dark | > 1 year |
| Short-term | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark | < 1 month |
| Benchtop (in use) | Room Temperature | Ambient | Protected from direct light | Hours |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol/Hexane (90:10, v/v) |
| Gradient | Start with a high percentage of A, gradually increase B |
| Flow Rate | 0.5 - 1.0 mL/min[5] |
| Column Temperature | 20-30°C (controlled) |
| Detector | ELSD or MS |
| Injection Volume | 10-20 µL[5] |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for Purity Assessment
-
Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., chloroform or hexane) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup: Set up the HPLC system with a C18 column and an ELSD detector. Equilibrate the column with the initial mobile phase conditions.
-
Injection: Inject a known volume of the standard solution onto the column.
-
Chromatographic Separation: Run the gradient program to separate the components.
-
Detection: The ELSD will detect the non-volatile analytes as they elute from the column.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Peroxide Value Titration for Oxidation Assessment
-
Sample Preparation: Dissolve a known weight of the this compound standard in a mixture of acetic acid and chloroform (3:2, v/v).
-
Reagent Addition: Add a saturated solution of potassium iodide.
-
Incubation: Swirl the mixture and let it stand in the dark for 1 minute.
-
Titration: Add water and titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
Calculation: The peroxide value is calculated based on the volume of titrant used and the weight of the sample.
Mandatory Visualization
Caption: Workflow for stability testing of this compound standards.
Caption: Troubleshooting guide for poor HPLC peak resolution.
References
Technical Support Center: Optimizing Lipase-Catalyzed Triglyceride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for lipase-catalyzed synthesis of triglycerides.
Frequently Asked questions (FAQs)
Q1: What is the optimal temperature range for lipase-catalyzed triglyceride synthesis?
The optimal temperature for lipase-catalyzed synthesis of triglycerides typically falls between 30°C and 70°C. However, the ideal temperature is highly dependent on the specific lipase used, the substrates (fatty acids and glycerol), and the reaction medium (e.g., solvent-free or presence of organic solvents). For many commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, the activity is often highest in the 40°C to 60°C range.[1][2] It is crucial to consult the manufacturer's specifications for the particular lipase being used or to perform an optimization study for your specific system.
Q2: Why is maintaining the optimal temperature crucial for the reaction?
Temperature significantly impacts both the reaction rate and the stability of the lipase.[1][3]
-
Increased Reaction Rate: As temperature increases towards the optimum, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a faster reaction rate.[1] Elevating the temperature can also decrease the viscosity of substrates like glycerol and oils, improving their interaction.[1]
-
Enzyme Stability: Exceeding the optimal temperature can lead to thermal denaturation of the lipase, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity.[3][4] This inactivation is often irreversible.
Q3: Can the reaction be performed at temperatures outside the optimal range?
Yes, but it involves trade-offs.
-
Lower Temperatures: Conducting the synthesis at temperatures below the optimum will result in a slower reaction rate, requiring longer reaction times to achieve a desired yield. However, lower temperatures can sometimes enhance the stability of the lipase over extended periods.
-
Higher Temperatures: While initially increasing the reaction rate, temperatures above the optimum will lead to a rapid decline in enzyme activity due to denaturation.[1] This can result in a lower overall yield if the enzyme becomes inactivated before the reaction is complete.
Q4: How does the presence of an organic solvent affect the optimal temperature?
The use of organic solvents can influence the thermal stability of lipases.[5] Some studies suggest that lipases can exhibit increased thermal stability in non-polar organic solvents compared to aqueous environments.[6] This is because the organic solvent can help maintain the essential water layer around the enzyme that is necessary for its structure and function, while stripping away bulk water that can contribute to denaturation at higher temperatures. However, the choice of solvent is critical, as some polar organic solvents can denature the enzyme.[7]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Triglyceride Yield | Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate, or too high, causing enzyme denaturation. | 1. Verify the optimal temperature range for your specific lipase from the manufacturer's data sheet or literature. 2. Perform a temperature optimization experiment by running the reaction at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping all other parameters constant. 3. Monitor the reaction progress over time at each temperature to determine the optimal balance between reaction rate and enzyme stability. |
| Enzyme Inactivation: The lipase may have been denatured due to excessive heat or improper storage. | 1. Ensure the lipase has been stored at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. Test the activity of a fresh batch of lipase. | |
| Reaction Rate Decreases Over Time | Thermal Denaturation: Even at a seemingly optimal temperature, prolonged exposure can lead to gradual enzyme inactivation. | 1. Consider a temperature-step strategy: start at a higher temperature for an initial period to accelerate the reaction and then lower it to maintain enzyme stability for the remainder of the synthesis. 2. Immobilizing the lipase can often improve its thermal stability.[2] |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variability in reaction outcomes. | 1. Calibrate your temperature control equipment regularly. 2. Use a calibrated thermometer to monitor the actual reaction temperature. 3. Ensure uniform heat distribution within the reaction vessel. |
Data Presentation
Table 1: Optimal Temperatures for Triglyceride Synthesis with Various Lipases
| Lipase Source | Substrates | Solvent | Optimal Temperature (°C) | Reference |
| Rhizomucor miehei | Tripalmitin, Oleic Acid | n-hexane | 38 | [8] |
| Candida antarctica (Novozym 435) | Crude Glycerol, Soybean Oil | Solvent-free | 65.2 | [1] |
| Immobilized Lipase | Glycerol, Tricaprin | Solvent-free | 70 | [9] |
| Immobilized Lipase | Glycerol, Trilaurin | Solvent-free | 80 | [9] |
| Immobilized Lipase | Glycerol, Trimyristin | Solvent-free | 90 | [9] |
| Candida antarctica (Novozym 435) | Diglycerol, Oleic Acid | - | 77 | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature for Lipase-Catalyzed Triglyceride Synthesis
This protocol outlines a general procedure to determine the optimal temperature for a given lipase and substrate system.
1. Materials:
- Lipase (e.g., Novozym 435)
- Glycerol
- Fatty Acid (e.g., Oleic Acid)
- Reaction vessels (e.g., 50 mL screw-capped flasks)
- Temperature-controlled shaker or water bath
- Analytical equipment for product quantification (e.g., Gas Chromatography)
2. Procedure:
- Prepare a series of reaction mixtures, each containing the desired molar ratio of glycerol to fatty acid and a fixed concentration of lipase.
- Set up a series of temperature-controlled shakers or water baths at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
- Place one reaction vessel in each temperature-controlled environment.
- At regular time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot from each reaction mixture.
- Stop the enzymatic reaction in the aliquot immediately (e.g., by adding a solvent like ethanol or by heat inactivation if appropriate for the analysis method).
- Analyze the composition of each aliquot to determine the concentration of the synthesized triglycerides.
- Plot the triglyceride yield as a function of time for each temperature.
- The optimal temperature is the one that provides the highest yield in a reasonable timeframe without significant loss of enzyme activity.
Visualizations
Caption: Workflow for determining the optimal temperature for lipase-catalyzed triglyceride synthesis.
Caption: Troubleshooting logic for low triglyceride yield in lipase-catalyzed synthesis.
References
- 1. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 3. southernbiological.com [southernbiological.com]
- 4. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding thermal and organic solvent stability of thermoalkalophilic lipases: insights from computational predictions and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Process development for production of medium chain triglycerides using immobilized lipase in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 1,2-Stearin-3-linolein
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for challenges encountered during the purification of synthetic 1,2-Stearin-3-linolein (also known as 1,2-Distearoyl-3-linoleoyl-rac-glycerol or TG(18:0/18:0/18:2)).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Question: Why am I seeing poor separation between my desired this compound and its 1,3-distearoyl-2-linoleoyl positional isomer?
Answer: The separation of regioisomers is a significant challenge due to their similar physical properties.[1] The 1,3-isomer can form during synthesis via acyl migration. To improve separation:
-
Optimize HPLC Method:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their equivalent carbon number and can resolve regioisomers under optimized conditions.[1] Using polymeric ODS or C18 columns with a mobile phase like acetonitrile/2-propanol at a controlled temperature (e.g., 18°C) is effective.[1]
-
Silver-Ion HPLC (Ag-HPLC): This is a powerful method that separates isomers based on the number and position of double bonds.[1][2] The interaction between the silver ions and the π-electrons of the linoleoyl chain's double bonds allows for effective separation.[2]
-
-
Modify Synthesis/Workup: Acyl migration is often promoted by high temperatures or the presence of acid/base catalysts. Minimizing these conditions during synthesis and workup can reduce the formation of the 1,3-isomer.
Question: My final product yield is consistently low. What are the potential causes and solutions?
Answer: Low yield can result from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: Ensure the initial synthesis reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration.
-
Product Loss During Extraction: Use appropriate solvents and techniques for lipid extraction to ensure quantitative recovery from the reaction mixture.
-
Co-elution During Chromatography: If the desired product co-elutes with impurities, the collected fractions may be impure, leading to losses in subsequent purification steps. Re-optimize your chromatography method (see above).
-
Saponification: If a base catalyst is used in synthesis, soap can form, leading to product loss and difficulties in separation.[3] Acidification of the crude mixture can convert soaps back to free fatty acids, which can then be removed.
Question: My purified product shows signs of degradation or oxidation. How can I prevent this?
Answer: The linolein moiety in your triglyceride contains two double bonds, making it susceptible to oxidation, especially when exposed to oxygen, light, heat, or metal ions.[4]
-
Use Antioxidants: During sample preparation and storage, add antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (Vitamin E) to inhibit the formation of free radicals.[5][6]
-
Inert Atmosphere: Handle and store the lipid under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7]
-
Proper Storage: Store the purified lipid in an airtight, light-protected container at low temperatures (-20°C or lower).[7]
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents. Impurities in solvents can promote oxidation. Filtering solvents is also recommended.[8]
Question: I'm observing abnormal peak shapes (e.g., fronting, tailing, splitting) in my HPLC chromatogram. What's wrong?
Answer: Poor peak shape is often related to the sample injection or column conditions.
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase.[8][9] Injecting in a much stronger solvent can cause peak distortion.[9][10]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Impurities from previous injections can build up at the head of the column, causing peak splitting and tailing.[11] Using a guard column can help protect the analytical column.[11]
-
Column Degradation: If the column has been used extensively or under harsh conditions, the stationary phase may be damaged. Replacing the column may be necessary.[12]
Frequently Asked Questions (FAQs)
What is the most effective purification technique for this compound on a preparative scale?
For preparative scale, a multi-step approach is often best.
-
Initial Cleanup: Start with a crude purification using silica gel column chromatography to remove major byproducts like free fatty acids, monoacylglycerols, and catalysts.
-
Fine Purification: For high purity, especially to remove isomers, preparative HPLC (either NARP-HPLC or Ag-HPLC) is the method of choice. Silver resin chromatography can also be used to separate triglycerides from other reaction components.[13]
How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
HPLC with Mass Spectrometry (HPLC-MS): This is the gold standard. HPLC separates the components, while MS provides molecular weight information and fragmentation patterns that can confirm the fatty acid composition and their positions on the glycerol backbone.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the synthesized triglyceride.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and compare the product to standards. Boric acid-impregnated TLC plates can aid in separating positional isomers.[15]
What are the ideal storage conditions for purified this compound?
To prevent degradation, especially oxidation, follow these guidelines:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.[7]
-
Atmosphere: Store under an inert gas (nitrogen or argon) to prevent exposure to oxygen.[7]
-
Solvent: If stored in solution, use a high-purity organic solvent like chloroform or hexane containing an antioxidant.[7]
-
Container: Use amber glass vials or other light-blocking containers to prevent photo-oxidation.[6][7]
Data Presentation
Table 1: Example HPLC Conditions for Triglyceride Isomer Separation
| Parameter | Method 1: NARP-HPLC for Regioisomers[1] | Method 2: Silver-Ion HPLC for Unsaturation[1] |
| Column | Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm | Silver-impregnated silica column |
| Mobile Phase | Isocratic elution with Acetonitrile/2-Propanol (e.g., 70:30 v/v) | Gradient elution, often with Hexane and a more polar modifier like Acetone or Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min |
| Column Temp. | 18°C (temperature is a critical parameter for selectivity) | Ambient or slightly elevated |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | ELSD or MS |
| Sample Prep | Dissolve in mobile phase (1-5 mg/mL), filter with 0.2 µm PTFE | Dissolve in Hexane (1-10 mg/mL), filter with 0.2 µm PTFE |
Experimental Protocols
Protocol 1: Preparative Silica Gel Column Chromatography
This protocol is for the initial cleanup of the crude synthetic product.
1. Materials:
-
Crude this compound product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (HPLC grade), Diethyl Ether or Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel) and developing tank
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of hexane. If it doesn't dissolve fully, use a small amount of a slightly more polar solvent like diethyl ether. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether or ethyl acetate (e.g., start with 1% ether in hexane, then 2%, 5%, etc.). The non-polar triglycerides will elute before more polar impurities like mono- and diacylglycerols.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified triglyceride. A common developing solvent for TLC is Hexane:Diethyl Ether:Acetic Acid (80:20:1 v/v/v).
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and low heat to prevent oxidation.
Protocol 2: General Analytical NARP-HPLC
This protocol is for assessing the purity of the final product.
1. Materials:
-
Purified this compound
-
HPLC system with C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade Acetonitrile and 2-Propanol
-
0.2 µm PTFE syringe filters
2. Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase (e.g., Acetonitrile:2-Propanol 70:30) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1][8] Maintain column temperature at 18°C.[1]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase. Filter the sample through a 0.2 µm PTFE syringe filter into an HPLC vial.[1]
-
Injection: Inject 10-20 µL of the sample onto the column.
-
Data Acquisition: Run the analysis for a sufficient time to allow all components to elute.
-
Analysis: Integrate the peaks to determine the purity of the this compound. Identification can be confirmed by comparing the retention time to a known standard or by using an in-line mass spectrometer.
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
Caption: Troubleshooting Decision Tree for Poor HPLC Peak Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gfi.org [gfi.org]
- 5. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
- 6. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. utupub.fi [utupub.fi]
- 15. Synthesis and polymorphism of 3-acyl-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1,2-Stearin-3-linolein and its Isomers: A Guide for Researchers
A detailed examination of the physicochemical and biological properties of 1,2-Stearin-3-linolein and its positional isomers, 1,3-Stearin-2-linolein and 1,2-Linolein-3-stearin, reveals significant differences attributable to the stereospecific placement of stearic and linoleic acids on the glycerol backbone. These structural variations influence their melting and crystallization behavior, as well as their susceptibility to enzymatic digestion, which in turn may affect their metabolic fate and biological activity.
This guide provides a comparative analysis of these key triacylglycerol (TAG) isomers, presenting available experimental data on their physicochemical characteristics and exploring the biological implications of their structural differences. Detailed experimental protocols for the characterization of such isomers are also provided to support further research in this area.
Physicochemical Properties: A Tale of Two Fatty Acids
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound (SSL) | 1,3-Stearin-2-linolein (SLS) | 1,2-Linolein-3-stearin (LLS) |
| Molecular Formula | C₅₇H₁₀₆O₆ | C₅₇H₁₀₆O₆ | C₅₇H₁₀₂O₆ |
| Molecular Weight | 887.45 g/mol | 887.5 g/mol [1] | 883.4 g/mol |
| Melting Point (°C) | Data not available | Multiple polymorphic forms with melting points at -5.3, 8.8, and 34.5[2] | Data not available |
| Physical State at RT | Solid[3] | Solid[1] | Liquid[4] |
| Polymorphism | Data not available | Exhibits complex polymorphism (sub-α1, sub-α2, α, and γ forms)[2] | Data not available |
Note: Some data points are inferred from supplier information or studies on closely related compounds due to a lack of direct comparative experimental data.
The isomer 1,3-Stearin-2-linolein (SLS) has been shown to exhibit complex polymorphic behavior, with at least four identified crystalline forms (sub-α1, sub-α2, α, and γ).[2] This contrasts with the more stable β' and β forms typically seen in other TAGs.[2] The presence of the two cis double bonds in the linoleic acid at the sn-2 position is thought to stabilize the γ form and prevent transformation into the more stable β' and β forms.[2] This has significant implications for the texture and stability of products containing this isomer.
Biological Activity and Metabolism: The Position Matters
The biological activity of a triacylglycerol is profoundly influenced by the specific positioning of its fatty acids. During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids. The fatty acid at the sn-2 position is typically absorbed as a 2-monoacylglycerol. This differential digestion and absorption mechanism is the primary driver for the varied biological effects of these isomers.
A study on the lymphatic absorption in rats of 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (a mixture containing LLS) and 2-linoleoyl-1,3-distearoylglycerol (SLS) demonstrated that while the recovery of linoleic acid was high for both, the absorption of stearic acid was significantly lower when it was positioned at the sn-1 and sn-3 positions (in SLS).[5] This suggests that stearic acid from SLS is more likely to be released as a free fatty acid in the intestine, where it can form insoluble soaps with calcium and magnesium, leading to reduced absorption.
Table 2: Predicted Biological Effects of this compound and Its Isomers
| Biological Aspect | This compound (SSL) | 1,3-Stearin-2-linolein (SLS) | 1,2-Linolein-3-stearin (LLS) |
| Digestion by Pancreatic Lipase | Releases stearic acid (sn-1) and linoleic acid (sn-3) as free fatty acids; 2-stearoyl-glycerol is absorbed. | Releases two molecules of stearic acid (sn-1 and sn-3) as free fatty acids; 2-linoleoyl-glycerol is absorbed. | Releases linoleic acid (sn-1) and stearic acid (sn-3) as free fatty acids; 2-linoleoyl-glycerol is absorbed. |
| Fatty Acid Absorption | Potentially lower absorption of stearic acid due to soap formation. | Highest potential for reduced stearic acid absorption. | Higher bioavailability of linoleic acid as 2-monoacylglycerol. |
| Potential Inflammatory Response | Release of free linoleic acid could contribute to pro-inflammatory pathways. | Release of saturated stearic acid may have different inflammatory implications. | Preferential absorption of linoleic acid as 2-linoleoyl-glycerol may lead to its greater incorporation into cellular lipids, potentially influencing inflammatory signaling. |
Signaling Pathways and Experimental Workflows
The differential absorption of fatty acids from these TAG isomers can influence various cellular signaling pathways. For instance, the bioavailability of linoleic acid, a precursor for arachidonic acid, can impact inflammatory pathways.
Caption: Enzymatic digestion and absorption of triacylglycerol isomers.
The analysis of these isomers requires a combination of chromatographic separation and mass spectrometric detection to accurately identify and quantify each compound.
Caption: Experimental workflow for the analysis of triacylglycerol isomers.
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting profile of the triacylglycerol isomers.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the TAG sample into an aluminum DSC pan. Hermetically seal the pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium as a standard.
-
Thermal Program:
-
Equilibrate the sample at 80°C and hold for 10 minutes to erase thermal history.
-
Cool the sample to -60°C at a rate of 10°C/min and hold for 30 minutes to ensure complete crystallization.
-
Heat the sample from -60°C to 80°C at a controlled rate of 5°C/min.[6]
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The onset and completion temperatures of melting are also recorded.[6][7]
Determination of Solid Fat Content (SFC) by Pulsed Nuclear Magnetic Resonance (pNMR)
Objective: To measure the percentage of solid fat in the TAG isomers at different temperatures.
Methodology:
-
Sample Tempering (Parallel Method):
-
Melt the samples at 100°C.
-
Pre-condition the samples at 60°C for at least 15 minutes.
-
Chill the samples at 0°C for 60-90 minutes.
-
Hold the samples at each desired measurement temperature for 30-60 minutes prior to analysis.[8]
-
-
Instrument Calibration: Calibrate the pNMR instrument using standards with known solid fat content.
-
Measurement: Place the tempered sample in the pNMR instrument. The instrument measures the signals from both the solid and liquid components of the fat to calculate the SFC. The direct method measures the free induction decay (FID) at two points to determine the ratio of solid to total fat.[8][9]
-
Data Analysis: The SFC is expressed as a percentage at each temperature, generating a melting profile.
In Vitro Lipase Hydrolysis Assay
Objective: To compare the rate of hydrolysis of the TAG isomers by pancreatic lipase.
Methodology:
-
Substrate Emulsion Preparation: Prepare an emulsion of the TAG isomer in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and phospholipids to mimic intestinal conditions.
-
Enzyme Solution: Prepare a solution of pancreatic lipase in a suitable buffer.
-
Reaction Initiation: Add the lipase solution to the pre-warmed (37°C) substrate emulsion to start the reaction.
-
Monitoring Hydrolysis: The rate of hydrolysis is determined by measuring the release of free fatty acids over time. This can be done by:
-
Titration: Periodically taking aliquots of the reaction mixture and titrating the liberated fatty acids with a standardized NaOH solution.[10]
-
Chromatographic Analysis: Quenching the reaction at different time points and analyzing the composition of the reaction mixture (TAGs, diacylglycerols, monoacylglycerols, and free fatty acids) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[11]
-
-
Data Analysis: The rate of hydrolysis is calculated from the initial linear rate of fatty acid release.
Conclusion
The positional isomerism of stearic and linoleic acids in this compound and its related isomers has a profound impact on their physicochemical and biological properties. The SLS isomer, with linoleic acid at the sn-2 position, exhibits unique polymorphic behavior and may lead to higher absorption of this essential fatty acid. Conversely, isomers with stearic acid at the sn-1 and sn-3 positions may result in reduced absorption of this saturated fatty acid. These differences highlight the importance of considering the specific isomeric structure of triacylglycerols in food science, nutrition, and drug development. Further research is warranted to fully elucidate the distinct metabolic and physiological effects of these specific TAG isomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Lymphatic absorption of structured triacylglycerols, 1(3)-stearoyl-2,3 (1)-dilinoleoylglycerol and 2-linoleoyl-1,3-distearoylglycerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.aocs.org [library.aocs.org]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. process-nmr.com [process-nmr.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1,2-Stearin-3-linolein Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific triacylglycerol (TAG) isomers, such as 1,2-Stearin-3-linolein (SLL), is critical in pharmaceutical development, nutrition, and food science. The positional arrangement of fatty acids on the glycerol backbone significantly influences the physicochemical and metabolic properties of the molecule. This guide provides a comprehensive comparison of analytical methodologies for the validation of SLL quantification, with a focus on Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS), the gold standard for this application.
Methodology Comparison: RP-HPLC-MS vs. Alternative Techniques
The primary challenge in the analysis of SLL lies in its differentiation from its positional isomers, such as 1,3-Distearin-2-linolein. While various analytical techniques can identify the fatty acid composition, only high-resolution chromatographic methods can effectively separate these isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective technique for the separation of TAG regioisomers.[1] The separation is based on the differential partitioning of the isomers between the mobile phase and the stationary phase, driven by subtle differences in their hydrophobicity and spatial conformation.
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique offers an alternative separation mechanism based on the number and configuration of double bonds in the fatty acid chains. While powerful for separating TAGs with varying degrees of unsaturation, its utility for positional isomers with the same fatty acid composition is more specialized.
Mass Spectrometry (MS): Essential for detection and quantification, MS provides structural information through the analysis of fragmentation patterns. When coupled with HPLC, it allows for the definitive identification of eluting isomers.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC-MS method for the quantification of TAG regioisomers, based on data from similar analytes.[1] These parameters are crucial for ensuring the reliability and reproducibility of the analytical method.
| Performance Parameter | RP-HPLC-MS | Alternative Methods (e.g., GC-FID after derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Working Range | 10 - 1000 µg/mL[1] | Varies, often requires higher concentrations |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~10 µg/mL | Higher, often in the high µg/mL range |
| Specificity | High (resolves positional isomers) | Low (cannot differentiate positional isomers) |
Experimental Protocols
A robust and reliable analytical method requires meticulously detailed protocols. The following sections outline the key experimental procedures for the quantification of SLL using RP-HPLC-MS.
1. Sample Preparation
Accurate sample preparation is critical for reproducible results.
-
Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform and methanol (2:1, v/v).
-
Dissolution: The extracted lipid residue is dissolved in the initial mobile phase (e.g., a mixture of acetonitrile and isopropanol) to a concentration within the working range of the method (e.g., 1-5 mg/mL).
-
Filtration: The sample is filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.
2. RP-HPLC Method
-
HPLC System: A standard HPLC or UHPLC system equipped with a column oven and an autosampler.
-
Column: A C18 or a polymeric ODS column is typically used. A common choice is a 250 mm x 4.6 mm column with 5 µm particles.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a modifier solvent like 2-propanol is common. The exact ratio should be optimized for the best separation of SLL from its isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column temperature is a critical parameter for the separation of TAG isomers and should be carefully controlled, often in the range of 10-25°C.
3. Mass Spectrometry Method
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI in positive ion mode is common for forming ammoniated adducts ([M+NH₄]⁺).
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. The precursor ion (the [M+NH₄]⁺ adduct of SLL) is selected and fragmented, and a specific product ion is monitored.
-
Fragmentation Analysis: The key to identifying SLL is the analysis of the diacylglycerol-like fragment ions formed by the neutral loss of a fatty acid. For this compound, the loss of stearic acid from the sn-1 or sn-2 position will result in a different fragmentation pattern compared to the loss of linoleic acid from the sn-3 position. The relative abundance of these fragment ions allows for the differentiation of positional isomers.[1]
4. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure it is fit for its intended purpose.[2] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero points should be generated, and the coefficient of determination (R²) should be >0.99.
-
Accuracy: The closeness of the measured value to the true value. This is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its isomers.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the analytical validation of this compound.
Caption: Experimental workflow for the analytical validation of this compound.
Caption: Logical relationship of the HPLC-MS/MS analysis for SLL quantification.
References
A Comparative Analysis of the Biological Activity of Different Triglyceride Structures
For Researchers, Scientists, and Drug Development Professionals
The structure of a triglyceride (TG), far beyond its simple fatty acid composition, plays a pivotal role in its digestion, absorption, metabolic fate, and overall biological activity. The spatial arrangement of fatty acids on the glycerol backbone, the length of the fatty acid chains, and the overall symmetry of the molecule are critical determinants of how a TG is processed in the body and its subsequent impact on metabolic and signaling pathways. This guide provides a comprehensive comparison of different triglyceride structures, supported by experimental data, to aid researchers in the fields of nutrition, pharmacology, and drug development.
Impact of Fatty Acid Chain Length: Medium-Chain vs. Long-Chain Triglycerides
Triglycerides are broadly categorized based on the chain length of their constituent fatty acids. Medium-chain triglycerides (MCTs), typically containing fatty acids with 6-12 carbon atoms, exhibit markedly different metabolic profiles compared to long-chain triglycerides (LCTs), which contain fatty acids with more than 12 carbon atoms.
Key Metabolic Differences:
-
Digestion and Absorption: MCTs are more rapidly hydrolyzed by lipases and can be absorbed directly into the portal circulation, bypassing the lymphatic system that transports LCTs.[1][2] This rapid absorption does not require bile salts for emulsification.[1]
-
Energy Metabolism: Once absorbed, medium-chain fatty acids (MCFAs) are preferentially transported to the liver and rapidly oxidized for energy, a process that is less dependent on the carnitine shuttle system required for LCTs.[2] This leads to a greater increase in energy expenditure and a lower tendency for storage in adipose tissue compared to LCTs.
-
Postprandial Lipemia: Meals rich in MCTs result in a significantly lower and less prolonged increase in postprandial plasma triglycerides compared to meals with LCTs.
Table 1: Comparative Metabolic Parameters of MCTs vs. LCTs
| Parameter | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) | Reference |
| Primary Absorption Route | Portal Vein | Lymphatic System | [1][2] |
| Bile Salt Requirement | Not Required | Required | [1] |
| Rate of Hydrolysis | Faster | Slower | [2] |
| Primary Metabolic Fate | Rapid hepatic oxidation | Tissue uptake, storage, and oxidation | [2] |
| Postprandial Triglyceride Response | Lower and shorter duration | Higher and prolonged | |
| Energy Expenditure | Increased | Baseline | [2] |
The Critical Role of Stereospecificity: Positional Isomers (sn-1, sn-2, sn-3)
The specific position of a fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3) has profound implications for its absorption and metabolic fate. This is particularly crucial for saturated fatty acids like palmitic acid.
Key Metabolic Differences:
-
Digestion: Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (sn-2 MAG).[3]
-
Absorption: Saturated fatty acids are more efficiently absorbed when they are in the sn-2 position. When located at the sn-1 or sn-3 positions, they are more likely to be released as free fatty acids in the intestinal lumen, where they can form insoluble calcium soaps and be excreted.[4]
-
Metabolic Fate: The absorbed sn-2 MAG is a primary substrate for the resynthesis of triglycerides in enterocytes. This preserves the original sn-2 fatty acid in the newly formed triglycerides that are packaged into chylomicrons. This can influence the composition of lipoproteins and the delivery of specific fatty acids to tissues. For instance, the enrichment of chylomicrons with palmitate at the sn-2 position can lead to increased delivery of palmitate to the liver.[5]
Table 2: Comparison of Triglycerides with Palmitic Acid at Different Positions
| Parameter | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1(3)-Palmitoyl-2-oleoyl-glycerol (POO/OOP) | Reference |
| Palmitic Acid Position | sn-2 | sn-1 and sn-3 | [5] |
| Primary Digestion Product | 2-palmitoyl-monoacylglycerol | Free Palmitic Acid + 2-oleoyl-monoacylglycerol | [5] |
| Palmitic Acid Absorption | High | Lower (potential for soap formation) | [4] |
| Chylomicron TAG Composition | Enriched in Palmitic Acid | Less enrichment with Palmitic Acid | [5] |
| Delivery of Palmitate to Liver | Increased | Lower | [5] |
| In Vitro Digestibility (FFA release) | Higher (e.g., ~88.6% at 30 min) | Lower (e.g., ~64.9% at 30 min) | [6] |
Structured vs. Physical Mixtures and Symmetrical vs. Asymmetrical Triglycerides
Structured Triglycerides (STGs): These are triglycerides that have been enzymatically or chemically modified to place specific fatty acids at desired positions on the glycerol backbone. A common example is an MLM-type STG, where a long-chain fatty acid (L) is at the sn-2 position, flanked by two medium-chain fatty acids (M) at the sn-1 and sn-3 positions.
-
Metabolic Advantages: STGs can offer the benefits of both MCTs and LCTs. For example, an MLM-type STG can provide a rapid energy source from the MCFAs while delivering an essential long-chain fatty acid at the readily absorbed sn-2 position. Studies in burned rats have shown that structured MCT/LCT emulsions are superior to physical mixtures in improving nitrogen balance and promoting weight gain.[7]
Symmetrical vs. Asymmetrical Triglycerides:
-
Symmetrical TGs (ABA type): Have the same fatty acid at the sn-1 and sn-3 positions (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol, POP).
-
Asymmetrical TGs (AAB or ABC type): Have different fatty acids at the sn-1 and sn-3 positions (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO).
The symmetry of a triglyceride affects its physical properties, such as its melting point and crystal structure, which can influence its digestion and absorption. Asymmetrical triglycerides tend to have lower melting points and form less stable crystal structures, which may alter their interaction with lipases and absorption by enterocytes.[8][9] Studies have shown that asymmetrical structures can alter postprandial metabolic responses compared to their symmetrical counterparts.[8]
Experimental Protocols
In Vitro Triglyceride Digestion Assay
This protocol simulates the digestion of triglycerides in the gastrointestinal tract.
Materials:
-
Triglyceride substrate (e.g., OPO, POO, structured TG)
-
Porcine pancreatic lipase (Sigma-Aldrich or equivalent)
-
Bile salts (e.g., sodium taurocholate)
-
Phospholipids (e.g., phosphatidylcholine)
-
Tris-HCl buffer (pH 8.0)
-
CaCl2 solution
-
Fatty acid-free bovine serum albumin (BSA)
-
Heptane or other organic solvent for extraction
-
Internal standard (e.g., a fatty acid not present in the substrate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the Substrate Emulsion: Disperse the triglyceride substrate in Tris-HCl buffer containing bile salts and phospholipids by sonication or vigorous vortexing to create a stable emulsion.
-
Enzyme Preparation: Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Digestion Reaction:
-
Pre-warm the substrate emulsion to 37°C in a shaking water bath.
-
Initiate the reaction by adding the pancreatic lipase solution. The final reaction mixture should contain the substrate emulsion, CaCl2 (as a cofactor for lipase), and the enzyme.
-
Incubate at 37°C with constant shaking for a defined period (e.g., 30, 60, 120 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an excess of cold organic solvent (e.g., heptane) and vortexing.
-
Add the internal standard.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Analysis:
-
Collect the organic phase containing the free fatty acids and glycerides.
-
Evaporate the solvent and derivatize the lipids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to quantify the released fatty acids. The extent of digestion is calculated based on the amount of fatty acids released relative to the initial amount of triglyceride.
-
Caco-2 Cell Lipid Uptake and Transport Assay
This in vitro model is used to study the absorption and transport of lipids across an intestinal epithelial barrier.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Lipid mixture: Triglyceride substrate, oleic acid, lecithin, and sodium taurocholate in DMEM.
-
Phosphate-buffered saline (PBS)
-
Scintillation counter (if using radiolabeled lipids) or LC-MS for lipid analysis.
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.
-
Seed the cells onto Transwell permeable supports and grow for 21 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics.
-
-
Lipid Uptake:
-
Prepare the lipid mixture containing the triglyceride of interest. For quantitative analysis, a radiolabeled fatty acid can be incorporated into the triglyceride.
-
Wash the differentiated Caco-2 monolayer with PBS.
-
Add the lipid-containing medium to the apical (upper) chamber of the Transwell.
-
Add fresh, lipid-free medium to the basolateral (lower) chamber.
-
Incubate for a specified time (e.g., 4 hours) at 37°C.
-
-
Lipid Transport (Secretion):
-
After the uptake period, remove the medium from both chambers.
-
Wash the cells with PBS.
-
Add fresh, lipid-free medium to both chambers and incubate for a further period (e.g., 2-24 hours) to allow for the secretion of lipoproteins into the basolateral medium.
-
-
Analysis:
-
Cellular Uptake: Lyse the cells and measure the amount of lipid taken up (e.g., by scintillation counting or LC-MS analysis of the cell lysate).
-
Basolateral Secretion: Collect the medium from the basolateral chamber and analyze its lipid content to determine the extent of transport and incorporation into secreted lipoproteins.
-
Signaling Pathways and Experimental Workflows
Triglyceride Digestion and Absorption Pathway
The initial processing of dietary triglycerides involves a series of enzymatic steps and physical changes within the gastrointestinal tract.
References
- 1. researchgate.net [researchgate.net]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 4. SN2 Palmitate - Wikipedia [en.wikipedia.org]
- 5. Effect of dietary triacylglycerol structure on lipoprotein metabolism: a comparison of the effects of dioleoylpalmitoylglycerol in which palmitate is esterified to the 2- or 1(3)-position of the glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structured medium-chain and long-chain triglyceride emulsions are superior to physical mixtures in sparing body protein in the burned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Triglyceride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is paramount in numerous fields, from metabolic disease research to the quality control of lipid-based drug formulations. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is often not straightforward and depends on various factors including the specific sample matrix, the required sensitivity, and the desired throughput. This guide provides an objective comparison of HPLC and GC methods for triglyceride analysis, supported by experimental data and detailed protocols, to aid in making an informed decision.
Performance Comparison: A Quantitative Look
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of triglycerides and related lipids by GC with Flame Ionization Detection (GC-FID) and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), providing a valuable benchmark for methodological selection.[1]
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) | Key Considerations |
| Accuracy (Recovery) | 95-105%[2] | 93.33 ± 0.22%[2] | Both methods demonstrate high accuracy, with GC sometimes showing slightly higher recovery rates. |
| Precision (RSD%) | < 5%[2] | < 2%[2] | HPLC often exhibits slightly better precision (lower RSD%) than GC.[3] |
| Linearity (R²) | > 0.99[2] | > 0.99[2] | Both techniques exhibit excellent linearity over a defined concentration range.[3] |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL[2] | 0.005 mg/g[2] | GC, particularly with certain detectors, can offer a lower limit of detection. |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL[2] | 0.016 mg/g[2] | The LOQ for GC can be lower, allowing for the quantification of smaller amounts of triglycerides. |
Logical Framework for Method Selection
The choice between GC and HPLC for triglyceride analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput. The following diagram outlines a logical approach to selecting the most appropriate method.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both HPLC and GC analysis of triglycerides.
High-Performance Liquid Chromatography (HPLC-ELSD) Protocol
This protocol outlines a common approach for the analysis of intact triglycerides using a High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation:
-
HPLC-ELSD Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of triglycerides. A common mobile phase consists of a mixture of acetonitrile and an organic modifier like acetone or methylene chloride.[4][6]
-
For example, a gradient could start with a lower concentration of the stronger eluting solvent (e.g., acetone) and gradually increase over the course of the run.[4]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 35°C, to ensure reproducible retention times.[4][5]
-
Injection Volume: Inject 5-20 µL of the prepared sample.[3][4]
-
ELSD Settings:
-
Nebulizer Temperature: Set according to the solvent volatility.
-
Evaporator Temperature: Adjust to ensure complete evaporation of the mobile phase without degrading the analytes.
-
Gas Flow Rate: Optimize for sensitivity.
-
-
-
Data Analysis:
-
Identify triglyceride peaks by comparing their retention times with those of known standards.
-
Quantify the triglycerides by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area is typically used for quantification.[6]
-
Gas Chromatography (GC-FID) Protocol for Triglyceride Analysis (as Fatty Acid Methyl Esters)
GC analysis of triglycerides is often performed by first converting the triglycerides to their constituent fatty acid methyl esters (FAMEs) through a process called transesterification.
-
Sample Preparation (Transesterification):
-
To the extracted lipid sample, add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture (e.g., at 80°C for 120 minutes) to facilitate the conversion of triglycerides to FAMEs.[7]
-
After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.
-
Collect the upper organic layer containing the FAMEs and, if necessary, concentrate it under a stream of nitrogen.
-
-
GC-FID Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column like DB-FATWAX UI) is suitable for separating FAMEs.[8]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Inlet Temperature: A high inlet temperature (e.g., 250°C) is used to ensure the rapid volatilization of the FAMEs.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. For example, the oven temperature can be programmed to ramp from an initial low temperature to a final high temperature.
-
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of FAMEs.
-
Detector Temperature: The FID is maintained at a high temperature (e.g., 280°C).
-
-
Data Analysis:
-
Identify the individual FAMEs by comparing their retention times to those of a standard FAME mixture.
-
Quantify each FAME by using an internal standard and creating calibration curves for each fatty acid.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for triglyceride analysis.
Conclusion: Making an Informed Choice
Both HPLC and GC are powerful techniques for the analysis of triglycerides, each with its own set of advantages and disadvantages.[2]
High-Performance Liquid Chromatography (HPLC) is particularly advantageous for the analysis of intact triglycerides, providing information on the complete molecular species.[9] This is crucial for applications where the specific combination of fatty acids on the glycerol backbone is of interest. HPLC operates at or near ambient temperatures, making it suitable for thermally labile compounds.[10] However, the instrumentation and solvents can be more expensive, and analysis times may be longer compared to GC.[2][9]
Gas Chromatography (GC) , on the other hand, is a well-established, robust, and highly sensitive technique.[2] It excels in providing detailed fatty acid profiles after transesterification of the triglycerides. GC analyses are often faster and have lower operating costs than HPLC.[11] The primary limitation of GC for triglyceride analysis is the requirement for the analytes to be volatile and thermally stable, which necessitates derivatization for triglycerides and may not be suitable for all compounds.[9][10]
Ultimately, the decision to use HPLC or GC for triglyceride analysis will depend on the specific research question and available resources. For routine quality control of known lipid compositions where high throughput is desired, a well-validated GC method may be more suitable.[2] For complex samples or when the analysis of intact triglycerides is necessary for a deeper understanding of the lipidome, HPLC is often the preferred method.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Metabolic Guide: 1,2-Stearin-3-linolein vs. Butter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the structured triglyceride 1,2-Stearin-3-linolein and the dairy fat, butter. As direct comparative human clinical trials are not available, this guide synthesizes data from studies on their constituent fatty acids to draw informed comparisons for research and development purposes.
Introduction
This compound is a specific structured triacylglycerol (TAG) composed of two stearic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position of the glycerol backbone. Structured lipids are fats that have been modified to alter their fatty acid composition and/or their distribution on the glycerol molecule, often to confer specific nutritional or therapeutic benefits.
Butter is a complex dairy fat comprising over 400 different fatty acids, primarily in the form of triacylglycerols.[1] Its composition is variable but is predominantly characterized by a high percentage of saturated fatty acids, with smaller amounts of monounsaturated and polyunsaturated fats.[1]
This guide will delve into the metabolic implications of these two fat sources by examining the effects of their primary fatty acid components on key metabolic parameters.
Fatty Acid Composition
A direct comparison of metabolic effects necessitates an understanding of the fundamental building blocks of these two lipids.
| Fatty Acid | This compound (by design) | Butter (Typical Composition) |
| Saturated Fatty Acids (SFA) | ~66.7% (Stearic Acid) | ~66% |
| Myristic Acid (C14:0) | 0% | ~11%[2] |
| Palmitic Acid (C16:0) | 0% | ~28%[2] |
| Stearic Acid (C18:0) | ~66.7% | ~12%[2] |
| Monounsaturated Fatty Acids (MUFA) | 0% | ~26% |
| Oleic Acid (C18:1n9) | 0% | ~22%[2] |
| Polyunsaturated Fatty Acids (PUFA) | ~33.3% (Linoleic Acid) | ~3% |
| Linoleic Acid (C18:2n6) | ~33.3% | ~2%[2] |
| Alpha-Linolenic Acid (C18:3n3) | 0% | ~1%[2] |
| Other | 0% | Includes short-chain fatty acids (e.g., butyric acid) and dairy trans fats (e.g., vaccenic acid, conjugated linoleic acid)[1] |
Table 1: Comparative Fatty Acid Composition
Metabolic Effects: A Comparative Analysis
The metabolic effects of this compound and butter are largely dictated by their differing fatty acid profiles.
Lipid Metabolism
This compound: The high proportion of stearic acid in this structured lipid is a key determinant of its metabolic impact. Unlike other long-chain saturated fatty acids, stearic acid is considered to have a neutral effect on blood cholesterol levels.[3] Studies have shown that stearic acid does not raise low-density lipoprotein (LDL) cholesterol to the same extent as palmitic acid.[3] In fact, some research suggests it may be associated with lowered LDL cholesterol.[4] Stearic acid is also reported to be a poor substrate for triglyceride synthesis compared to other saturated fats.[5] The linoleic acid component, a polyunsaturated omega-6 fatty acid, has been shown in numerous studies to lower total and LDL cholesterol when it replaces saturated fatty acids in the diet.[6][7]
Butter: Butter's effect on lipid metabolism is more complex due to its diverse fatty acid profile. The presence of palmitic acid , a major component, is known to raise LDL cholesterol levels.[3] However, butter also contains stearic acid, which has a more neutral effect.[3] Some studies suggest that overall, butter consumption is not significantly associated with cardiovascular disease.[8][9] The short-chain fatty acids in butter, like butyric acid, are readily used for energy by colon cells. Dairy trans fats, such as vaccenic acid and conjugated linoleic acid (CLA), are also present and are considered to have different physiological effects than industrial trans fats.[1]
| Parameter | This compound (Inferred) | Butter |
| Total Cholesterol | Likely neutral to lowering effect | May increase, but evidence is mixed |
| LDL Cholesterol | Likely neutral to lowering effect[3][4][6][7] | May increase due to palmitic acid content[3] |
| HDL Cholesterol | Linoleic acid may have a neutral or slightly lowering effect | Variable effects reported |
| Triglycerides | Stearic acid is a poor substrate for TG synthesis[5] | Variable effects reported |
Table 2: Comparative Effects on Lipid Profile
Glucose Metabolism and Insulin Sensitivity
This compound: The individual components of this structured lipid have distinct effects on glucose metabolism. High intakes of linoleic acid have been linked to a reduced risk of type 2 diabetes in some studies.[10] However, the effects can be dependent on genetic factors, specifically variants in the FADS1 gene, which influences fatty acid metabolism.[10] The impact of stearic acid on insulin sensitivity is less clear, with some studies suggesting it may play a role in regulating energy metabolism in fat tissue.[11]
Butter: The high saturated fat content in butter, particularly from palmitic acid, can contribute to insulin resistance.[12][13] Some studies have indicated that diets high in saturated fat can impair glucose metabolism.[12] Conversely, a meta-analysis found an inverse association between butter consumption and the incidence of diabetes, though the effect was small.[9] Other research suggests that moderate butter consumption may not directly impact blood sugar levels but can increase the insulin response to a meal.[14][15]
Inflammation
This compound: Linoleic acid is a precursor to arachidonic acid, which can be converted to pro-inflammatory eicosanoids. This has led to concerns that high intakes could promote inflammation.[10][16] However, systematic reviews of randomized controlled trials in healthy individuals have found little to no evidence that dietary linoleic acid increases inflammatory markers.[17][18] In fact, some recent research suggests that linoleic acid may be anti-inflammatory.[19]
Butter: The overall inflammatory effect of butter is not well-established and is likely influenced by the balance of its various fatty acids and the overall dietary context.
Experimental Protocols and Methodologies
As there are no direct comparative studies, this section outlines typical methodologies used to assess the metabolic effects of dietary fats, which would be applicable to future comparative studies of this compound and butter.
Typical Study Design: A randomized, controlled, crossover feeding trial is a robust design to compare the effects of different dietary fats.
-
Participants: Healthy, normolipidemic adults are often recruited. Exclusion criteria would typically include metabolic diseases, use of medications affecting lipid metabolism, and smoking.
-
Dietary Intervention: Participants would consume standardized diets with a fixed percentage of energy from the test fats (e.g., this compound or butter) for a specified period (e.g., 3-6 weeks). A washout period with a control diet (e.g., rich in monounsaturated fats) would separate the intervention periods.
-
Key Measurements:
-
Fasting Blood Samples: Collected at baseline and at the end of each dietary period.
-
Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides measured using standard enzymatic assays. Apolipoproteins (ApoB, ApoA1) may also be measured.
-
Glucose Homeostasis: Fasting glucose and insulin levels measured to calculate HOMA-IR (a marker of insulin resistance).
-
Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) measured by ELISA.
-
Fatty Acid Analysis: Gas chromatography of plasma or red blood cell membranes to confirm dietary compliance and assess changes in fatty acid profiles.
-
Signaling Pathways and Experimental Workflows
Triacylglycerol Metabolism
The general pathway for the digestion and metabolism of dietary triacylglycerols like this compound and those found in butter is illustrated below. The specific fatty acids esterified to the glycerol backbone influence their subsequent metabolic fate.
Caption: General pathway of dietary triacylglycerol digestion and absorption.
Eicosanoid Synthesis from Linoleic Acid
Linoleic acid, a key component of this compound, is the parent fatty acid for the synthesis of arachidonic acid and subsequently a range of eicosanoids which can have both pro- and anti-inflammatory effects.
Caption: Simplified pathway of eicosanoid synthesis from linoleic acid.
Conclusion for the Research Professional
The metabolic profiles of this compound and butter present distinct considerations for research and development.
-
This compound , as a structured lipid, offers a more defined and potentially neutral-to-beneficial impact on LDL cholesterol due to its high stearic acid and linoleic acid content. Its effects on glucose metabolism and inflammation warrant further investigation, particularly in the context of genetic variations in fatty acid metabolism.
-
Butter , as a natural and complex fat, has a more varied metabolic effect. While its palmitic acid content may be a concern for LDL cholesterol, its overall impact on cardiovascular disease risk is debated, and some evidence suggests a neutral or even slightly protective role against type 2 diabetes.
For drug development and clinical nutrition research, structured lipids like this compound represent a class of molecules that can be designed to elicit specific metabolic responses. Future head-to-head clinical trials are necessary to definitively compare the metabolic outcomes of consuming this compound versus butter and to validate the inferred effects based on their fatty acid constituents.
References
- 1. Butter 101: Nutrition Facts and Health Benefits [healthline.com]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearic acid - Wikipedia [en.wikipedia.org]
- 5. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial effects of linoleic acid on cardiometabolic health: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is Butter Back? A Systematic Review and Meta-Analysis of Butter Consumption and Risk of Cardiovascular Disease, Diabetes, and Total Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uef.fi [uef.fi]
- 11. medium.com [medium.com]
- 12. blog.ultrahuman.com [blog.ultrahuman.com]
- 13. What Causes Insulin Resistance? - Forks Over Knives [forksoverknives.com]
- 14. droracle.ai [droracle.ai]
- 15. neurogenomic.com [neurogenomic.com]
- 16. Dietary linoleic acid intake and blood inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linoleic Acid Is Neither Villain Nor Superhero | Office for Science and Society - McGill University [mcgill.ca]
- 19. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
A Comparative Guide to the Synthesis of Structured Triglycerides: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of structured triglycerides (STs), which are triacylglycerols with a specific distribution of fatty acids on the glycerol backbone, is a rapidly advancing field with significant implications for the food, pharmaceutical, and nutraceutical industries. The tailored positioning of fatty acids allows for the creation of lipids with unique functional, nutritional, and therapeutic properties, such as enhanced absorption of essential fatty acids, reduced caloric value, and improved physical characteristics for food formulations.[1][2] The two primary routes for producing these valuable molecules are enzymatic and chemical synthesis. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific applications.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (regio- and stereospecificity) | Low (random distribution of fatty acids) |
| Reaction Conditions | Mild (lower temperatures, neutral pH) | Harsh (high temperatures, high pressure, strong acids/bases) |
| Byproducts | Minimal, cleaner product profile | More byproducts, potential for undesirable side reactions |
| Yield | Generally high, can be optimized | Can be high, but may require more extensive purification |
| Purity | High, often requiring less purification | Lower initial purity, extensive purification often necessary |
| Catalyst | Lipases (often immobilized) | Metal alkoxides, mineral acids, bases |
| Cost | Enzyme cost can be high, but reusability is possible | Lower catalyst cost, but higher energy and purification costs |
| Environmental Impact | More environmentally friendly | Can generate more hazardous waste |
Performance Comparison: A Deeper Dive
The choice between enzymatic and chemical synthesis hinges on a trade-off between specificity, reaction conditions, and cost. Enzymatic methods, primarily utilizing lipases, offer unparalleled control over the final structure of the triglyceride due to their high specificity.[3] This is particularly crucial for creating STs with fatty acids at specific sn-1, sn-2, or sn-3 positions, which dictates their metabolic fate and functional properties.[3] In contrast, chemical synthesis is typically less expensive on a catalyst basis and can be faster, but the lack of specificity leads to a random distribution of fatty acids, necessitating extensive and often costly purification steps to isolate the desired ST.[4][5]
Quantitative Data Summary
The following table summarizes typical quantitative data for both synthesis methods, compiled from various studies. It is important to note that specific values can vary significantly depending on the substrates, catalysts, and reaction conditions employed.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Yield (%) | 73 - 97%[6] | ~55% (can be higher with optimization)[7] |
| Purity (%) | >90%[6][8] | Often requires extensive purification to reach >99%[7] |
| Reaction Temperature (°C) | 30 - 70 | 150 - 250 |
| Reaction Time (hours) | 2 - 48 | 1 - 22[7] |
| Positional Specificity | High (e.g., sn-1,3 specific) | Low (random) |
Experimental Protocols: Illustrative Methodologies
Enzymatic Synthesis: Acidolysis for MLM-type Structured Triglycerides
This protocol describes the synthesis of a structured triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position (MLM-type).
Materials:
-
High oleic sunflower oil (source of long-chain fatty acids)
-
Caprylic acid (medium-chain fatty acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Hexane (for purification)
-
Ethanol (for purification)
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: A mixture of high oleic sunflower oil and caprylic acid (molar ratio 1:2) is placed in a stirred-batch reactor.
-
Enzyme Addition: The immobilized lipase is added to the mixture (typically 5-10% by weight of the total substrates).
-
Reaction: The reaction is carried out at 60°C with constant stirring for 24 hours.
-
Enzyme Removal: The immobilized enzyme is removed by filtration for potential reuse.
-
Purification:
-
The reaction mixture is dissolved in hexane.
-
Free fatty acids are removed by washing with an ethanol/water solution containing sodium hydroxide.
-
The solvent is evaporated under vacuum to yield the purified structured triglyceride.
-
Chemical Synthesis: Interesterification for Randomly Structured Triglycerides
This protocol outlines a general procedure for the chemical interesterification of a vegetable oil to produce a randomly structured triglyceride.
Materials:
-
Soybean oil
-
Fully hydrogenated soybean oil
-
Sodium methoxide (catalyst)
-
Citric acid (for catalyst deactivation)
-
Diatomaceous earth (for filtration)
Procedure:
-
Substrate Preparation: A blend of soybean oil and fully hydrogenated soybean oil is prepared in the desired ratio and dried under vacuum at 110°C.
-
Catalyst Addition: The oil blend is cooled to 90°C, and sodium methoxide is added (typically 0.1-0.2% by weight).
-
Reaction: The reaction is carried out under vacuum with vigorous stirring for 30 minutes.
-
Catalyst Deactivation: The reaction is stopped by adding an aqueous solution of citric acid.
-
Purification:
-
The mixture is treated with diatomaceous earth to adsorb impurities.
-
The oil is filtered to remove the adsorbent and catalyst residues.
-
The resulting randomly interesterified triglyceride is then deodorized.
-
Visualizing the Processes and Comparisons
To further elucidate the differences between these two synthetic routes, the following diagrams illustrate their respective workflows and a logical comparison of their key attributes.
Caption: Comparative workflows of enzymatic and chemical synthesis of structured triglycerides.
Caption: Logical comparison of the advantages and disadvantages of enzymatic and chemical synthesis.
Conclusion: Selecting the Right Path
The choice between enzymatic and chemical synthesis of structured triglycerides is highly dependent on the desired product characteristics and economic considerations. For applications where high purity and specific positioning of fatty acids are paramount, such as in pharmaceuticals and specialized nutritional formulas, enzymatic synthesis is the superior choice despite potentially higher initial costs.[3][9] The mild reaction conditions of enzymatic processes also help to preserve sensitive polyunsaturated fatty acids.[10]
Conversely, for large-scale production where the precise structure is less critical and cost is a primary driver, chemical synthesis remains a viable option.[1][11] However, the associated high energy consumption and the need for extensive purification to remove byproducts and catalyst residues are significant drawbacks.[1] As enzyme technology continues to advance, particularly with the development of more robust and reusable immobilized enzymes, the economic feasibility of enzymatic synthesis for a broader range of applications is expected to improve, further solidifying its position as the preferred method for producing high-value, precisely structured triglycerides.[3]
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 5. journals.itb.ac.id [journals.itb.ac.id]
- 6. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids[v1] | Preprints.org [preprints.org]
- 8. Synthesis of 2-monoacylglycerols and structured triacylglycerols rich in polyunsaturated fatty acids by enzyme catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. media.neliti.com [media.neliti.com]
- 11. scielo.br [scielo.br]
A Guide to Inter-Laboratory Proficiency in the Analysis of 1,2-Stearin-3-linolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory study for the analysis of the specific triglyceride isomer, 1,2-Stearin-3-linolein. While direct, publicly available inter-laboratory comparison data for this specific molecule is limited, this document draws upon established proficiency testing programs for fatty acids and lipids to propose a robust study design.[1][2][3] The objective is to provide a comprehensive comparison of analytical methodologies and to support the standardization of this compound quantification across different laboratories.
Comparative Analytical Approaches
The accurate quantification of this compound is challenging due to the presence of other isobaric and isomeric triglycerides. The primary analytical techniques employed for the separation and quantification of such complex lipids are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating triglyceride isomers based on their subtle differences in hydrophobicity.[4][5] When coupled with a mass spectrometer, it allows for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used method, particularly for the analysis of the fatty acid composition of triglycerides. This typically involves the hydrolysis of the triglyceride and subsequent derivatization of the fatty acids to their more volatile methyl esters (FAMEs).[1]
The choice of method will depend on the specific research question, available instrumentation, and the required level of specificity.
Proposed Inter-Laboratory Study Design
This proposed study is designed to assess the accuracy, precision, and comparability of results obtained by different laboratories for the analysis of this compound.
1. Study Coordinator: A designated coordinating laboratory will be responsible for the preparation and distribution of test materials, data collection, and statistical analysis.
2. Test Materials:
- Standard Solution: A certified reference standard of this compound in a suitable organic solvent.
- Spiked Matrix: A well-characterized matrix (e.g., a purified vegetable oil or a synthetic lipid blend) spiked with a known concentration of this compound.
- Blind Samples: A set of samples with unknown concentrations of this compound to assess laboratory performance.
3. Participating Laboratories: A minimum of 10-15 laboratories from academia, industry, and regulatory bodies should be recruited to ensure statistical significance.
4. Analytical Methods: Participants will be encouraged to use their in-house validated methods for triglyceride analysis. A detailed report of the methodology used will be required.
5. Data Reporting: Laboratories will be required to report their quantitative results for this compound in the provided test materials, along with information on their analytical method, instrumentation, and quality control procedures.
Experimental Protocols
Protocol 1: Analysis of this compound by RP-HPLC-MS
This protocol provides a general framework for the analysis of intact this compound.
1. Sample Preparation:
- Accurately weigh a portion of the test material.
- Dissolve the sample in an appropriate organic solvent (e.g., isopropanol/acetonitrile mixture).
- Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column with appropriate particle size and dimensions.
- Mobile Phase: A gradient of two or more solvents, such as acetonitrile, isopropanol, and water.
- Flow Rate: Optimized for the specific column dimensions.
- Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
- Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition: Full scan mode to identify the molecular ion of this compound and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
4. Quantification:
- A calibration curve should be generated using the certified reference standard of this compound.
- The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Protocol 2: Analysis of Fatty Acid Composition by GC-MS
This protocol is for determining the fatty acid profile of the triglycerides present in the sample.
1. Lipid Extraction:
- Extract the total lipids from the sample using a modified Folch or Bligh-Dyer method.
2. Saponification and Derivatization:
- Saponify the extracted lipids using a methanolic solution of potassium hydroxide or sodium hydroxide.
- Methylate the resulting free fatty acids to form Fatty Acid Methyl Esters (FAMEs) using a reagent such as boron trifluoride in methanol.
3. GC-MS Analysis:
- Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, SP-2560).
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Temperature Program: A temperature gradient to separate the different FAMEs.
- Injector and Detector Temperature: Optimized for the analysis of FAMEs.
- Mass Spectrometry: Electron Ionization (EI) source with a mass analyzer scanning a suitable mass range.
4. Quantification:
- Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
- Quantify the relative amount of each fatty acid by peak area normalization.
Data Presentation and Comparison
The results from the inter-laboratory study will be compiled and analyzed to assess the performance of the participating laboratories and the different analytical methods.
Table 1: Hypothetical Inter-Laboratory Comparison of this compound in a Standard Solution
| Laboratory ID | Analytical Method | Reported Concentration (mg/mL) | % Deviation from True Value |
| Lab-01 | RP-HPLC-MS/MS | 0.98 | -2.0 |
| Lab-02 | RP-HPLC-UV | 1.05 | +5.0 |
| Lab-03 | GC-MS (as FAMEs) | 0.95 | -5.0 |
| Lab-04 | RP-HPLC-MS | 1.01 | +1.0 |
| Lab-05 | SFC-MS | 0.99 | -1.0 |
| True Value | 1.00 | ||
| Mean | 1.00 | ||
| RSD (%) | 3.8 |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | RP-HPLC-MS | GC-MS (as FAMEs) |
| Specificity | High (can distinguish isomers) | Moderate (infers triglyceride from fatty acid profile) |
| Sensitivity | High | High |
| Precision (RSD) | < 5% | < 10% |
| Sample Throughput | Moderate | Low |
| Cost | High | Moderate |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the analytical procedures described.
Caption: Workflow for RP-HPLC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of the fatty acid composition.
References
- 1. benchchem.com [benchchem.com]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 1,2-Stearin-3-linolein and Tristearin
In the landscape of lipid research and drug development, understanding the nuanced biological effects of different triglyceride structures is paramount. This guide provides a detailed comparison of 1,2-Stearin-3-linolein, a structured triglyceride, and tristearin, a simple triglyceride. While direct comparative studies are limited, this analysis synthesizes existing data on their constituent fatty acids and principles of lipid metabolism to highlight their likely differential biological impacts.
Introduction to the Triglycerides
This compound is a mixed-acid triglyceride, meaning it is composed of different types of fatty acids. Specifically, it contains two saturated stearic acid molecules at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid molecule at the sn-3 position of the glycerol backbone.
Tristearin , in contrast, is a simple or mono-acid triglyceride, composed of three stearic acid molecules. This homogeneity in fatty acid composition leads to different physical and metabolic properties compared to mixed-acid triglycerides.
The fundamental difference lies in the presence of linoleic acid, an essential omega-6 fatty acid, and its specific positioning on the glycerol backbone. This structural variance is predicted to influence digestion, absorption, metabolic fate, and overall physiological effects.
Comparative Biological Effects
The primary biological distinctions between this compound and tristearin are anticipated in their metabolism and subsequent impact on lipid profiles and cellular processes.
Metabolism and Bioavailability
Triglyceride digestion is initiated by lipases, which hydrolyze the fatty acids from the glycerol backbone. The fatty acids at the sn-1 and sn-3 positions are preferentially cleaved, releasing them as free fatty acids, while the fatty acid at the sn-2 position is typically absorbed as a 2-monoacylglycerol.
For This compound , this process would yield free stearic acid (from sn-1), free linoleic acid (from sn-3), and 2-stearoyl-glycerol. In contrast, the digestion of tristearin releases only free stearic acid and 2-stearoyl-glycerol. The free linoleic acid from this compound is more readily absorbed than stearic acid. Studies have shown that linoleic acid is absorbed at a faster rate than stearic acid.[1]
Impact on Lipid and Cholesterol Metabolism
The differential absorption and metabolic fates of stearic and linoleic acids are key to the varying effects of these triglycerides on plasma lipid profiles.
-
Stearic Acid (from both triglycerides): Dietary stearic acid has a neutral effect on blood cholesterol levels compared to other saturated fatty acids.[2] Some studies suggest that high intake of stearic acid can reduce cholesterol absorption and increase the excretion of endogenous cholesterol.[3] Diets rich in tristearin have been associated with lower plasma cholesterol levels, faster removal of cholesterol from plasma, and increased high-density lipoprotein (HDL) cholesterol in animal models.[4] However, substituting stearic acid for polyunsaturated fatty acids may lead to an increase in low-density lipoprotein (LDL) cholesterol.[5]
-
Linoleic Acid (from this compound): As a polyunsaturated fatty acid, linoleic acid is known to have a cholesterol-lowering effect, particularly when it replaces saturated fats in the diet. However, when comparing the effects of stearic, oleic, and linoleic acids at realistic intakes, the differences in their effects on the serum lipoprotein profile have been found to be small.[6]
The combined effect of this compound would likely be a more favorable lipid profile compared to tristearin, owing to the presence of linoleic acid. However, the overall impact is dose-dependent and influenced by the rest of the dietary composition.
Data Summary
| Parameter | This compound | Tristearin | Key Findings |
| Structure | Mixed-acid triglyceride (2 stearic acids, 1 linoleic acid) | Simple triglyceride (3 stearic acids) | The presence of linoleic acid in this compound is the primary structural difference. |
| Digestion Products | Free stearic acid, free linoleic acid, 2-stearoyl-glycerol | Free stearic acid, 2-stearoyl-glycerol | The release of free linoleic acid is unique to this compound. |
| Fatty Acid Absorption | Faster absorption of linoleic acid component.[1] | Slower absorption of stearic acid.[1] | The presence of linoleic acid may enhance overall lipid absorption. |
| Cholesterol Absorption | Likely less impact on reducing cholesterol absorption. | Associated with significantly reduced cholesterol absorption.[3][4] | Tristearin may have a more pronounced effect on limiting cholesterol uptake. |
| Plasma Cholesterol | Predicted to have a neutral or mildly beneficial effect. | Associated with lower plasma cholesterol levels in some studies.[4] | The net effect depends on the dietary context and comparison with other fats. |
| LDL Cholesterol | The linoleic acid component may contribute to lower LDL. | May increase LDL when substituting polyunsaturated fats.[5] | This compound is expected to be more favorable for LDL levels. |
| HDL Cholesterol | Effects not well-documented. | Associated with increased HDL cholesterol in animal studies.[4] | Tristearin may have a beneficial effect on HDL. |
Experimental Protocols
While direct comparative experiments are lacking, a typical study design to evaluate the biological effects of these triglycerides would involve the following methodologies:
Animal Feeding Study Protocol
-
Animal Model: Male Syrian hamsters or Sprague-Dawley rats are commonly used models for lipid metabolism studies.
-
Diet Formulation: A basal diet is prepared, and two experimental diets are formulated by adding either this compound or tristearin at a specific percentage of total energy intake. The control diet would contain a standard fat source.
-
Acclimatization and Feeding Period: Animals are acclimatized for one week on the basal diet, then randomly assigned to the experimental diet groups for a period of 4-8 weeks.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study period for lipid profile analysis. Fecal samples can be collected to analyze sterol excretion. Liver and adipose tissues may be harvested for further analysis.
-
Biochemical Analysis: Plasma total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using enzymatic assay kits. Fecal neutral and acidic sterols are extracted and quantified by gas chromatography.
Visualizing the Metabolic Pathways
The metabolic fates of this compound and tristearin diverge after digestion, primarily due to the presence of linoleic acid in the former.
Caption: Comparative digestion and metabolic fate of the two triglycerides.
Conclusion
The structural difference between this compound and tristearin, specifically the presence and position of linoleic acid, is the primary determinant of their distinct biological effects. While tristearin, composed solely of stearic acid, appears to have a neutral or potentially beneficial role in cholesterol metabolism by reducing its absorption, this compound offers the added benefits of an essential polyunsaturated fatty acid. The release of linoleic acid during the digestion of this compound is expected to contribute to a more favorable plasma lipid profile.
For researchers and professionals in drug development, the choice between these triglycerides in formulations would depend on the desired therapeutic outcome. Tristearin may be suitable for applications where modulation of fat and cholesterol absorption is a goal, while this compound could be leveraged for its more balanced fatty acid profile and the physiological benefits of linoleic acid. Further direct comparative studies are warranted to fully elucidate their differential effects and potential therapeutic applications.
References
- 1. Comparison of linoleic acid and stearic acid absorption by the gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary stearic acid reduces cholesterol absorption and increases endogenous cholesterol excretion in hamsters fed cereal-based diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tristearin, triolein and safflower oil diets on cholesterol balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nesr.usda.gov [nesr.usda.gov]
- 6. Small differences in the effects of stearic acid, oleic acid, and linoleic acid on the serum lipoprotein profile of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 1,2-Stearin-3-linolein: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing synthetic triglycerides, ensuring the purity of these critical raw materials is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of synthetic 1,2-Stearin-3-linolein and its common alternatives, focusing on purity assessment. Detailed experimental protocols and supporting data are presented to aid in the selection and quality control of these essential lipid molecules.
Comparative Purity of Commercially Available Synthetic Triglycerides
The purity of synthetic triglycerides can vary between suppliers and batches. Below is a comparison of the stated purity levels for this compound and two common alternatives, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol and 1,3-Dipalmitoyl-2-oleoyl-glycerol. Researchers should always refer to the certificate of analysis for lot-specific data.
| Product | Supplier Example(s) | Stated Purity |
| 1,2-Distearoyl-3-linoleoyl-rac-glycerol (this compound) | Cayman Chemical | ≥95% |
| 1-Stearin-2-Linolein-3-Olein | Larodan Research Grade Lipids, INDOFINE Chemical Company | >98%[1][2] |
| 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | Sigma-Aldrich, Cayman Chemical, LGC Standards | ≥99% (TLC)[3], ≥90%[4], >95% (HPLC)[5] |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol | Sigma-Aldrich, Cayman Chemical, Santa Cruz Biotechnology | ≥99%[6][7], ≥95%[8], 99%[9] |
Note: Purity is often determined by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The stated purity reflects the percentage of the target triglyceride molecule in the product.
Common Impurities in Synthetic Triglycerides
The chemical synthesis of specific mixed-acid triglycerides can result in several types of impurities. Understanding these potential contaminants is crucial for a thorough purity assessment.
-
Positional Isomers: During synthesis, the fatty acids may be esterified to different positions on the glycerol backbone than intended. For example, in the synthesis of this compound, the 1,3-Stearin-2-linolein isomer may be formed.
-
Di- and Monoglycerides: Incomplete esterification can lead to the presence of di- and monoglycerides, where one or two of the glycerol hydroxyl groups remain unreacted.
-
Free Fatty Acids: Residual unreacted fatty acids (stearic acid and linoleic acid in this case) can be present in the final product.
-
Other Triglyceride Species: If the starting fatty acids are not completely pure, triglycerides incorporating these contaminating fatty acids may be formed.
-
Catalyst and Solvent Residues: Trace amounts of catalysts and solvents used in the synthesis and purification process may remain.
Experimental Protocols for Purity Assessment
A multi-technique approach is often necessary for a comprehensive purity analysis of synthetic triglycerides.
Experimental Workflow for Triglyceride Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying triglycerides and their impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic triglyceride and dissolve it in 1 mL of a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Instrumentation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and isopropanol is often employed.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-UV absorbing lipids.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main triglyceride peak relative to the total area of all peaks in the chromatogram. Impurities such as di- and monoglycerides, and free fatty acids will have different retention times and can be quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying the fatty acid composition of the triglyceride, which can reveal impurities in the form of incorrect fatty acids.
-
Sample Preparation (Derivatization): The triglyceride must first be transesterified to fatty acid methyl esters (FAMEs). This is typically done by reacting the sample with a reagent like boron trifluoride in methanol.
-
Instrumentation:
-
Column: A capillary column with a polar stationary phase is used for separating FAMEs.
-
Carrier Gas: Helium is commonly used.
-
Detector: A mass spectrometer is used to identify the FAMEs based on their mass spectra, and a flame ionization detector (FID) can be used for quantification.
-
-
Data Analysis: The relative amounts of stearic acid and linoleic acid methyl esters are determined. The presence of other FAMEs would indicate impurities in the original fatty acid starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity of the triglyceride and to detect and quantify certain impurities, including positional isomers.
-
Sample Preparation: Dissolve 5-10 mg of the triglyceride in a deuterated solvent such as chloroform-d (CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required. Both ¹H and ¹³C NMR spectra should be acquired.
-
Data Analysis: The chemical shifts and integration of the signals in the ¹H NMR spectrum can be used to confirm the ratio of stearin to linolein acyl chains. ¹³C NMR can help to distinguish between positional isomers due to the different chemical environments of the glycerol backbone carbons.
Role in Cellular Signaling
Structured triglycerides and their metabolites, particularly diacylglycerols (DAGs), are crucial second messengers in a variety of cellular signaling pathways. 1,2-diacyl-sn-glycerols, such as the diacylglycerol that would result from the hydrolysis of this compound, are key activators of Protein Kinase C (PKC) isoforms.[4] The activation of PKC by DAG is a central event in pathways that regulate cell growth, differentiation, and apoptosis.
The levels of DAG are tightly controlled by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another important signaling lipid.[5][6] This enzymatic conversion terminates DAG-mediated signaling and initiates PA-dependent pathways. Understanding the purity of synthetic triglycerides is therefore critical for researchers studying these pathways, as impurities could lead to off-target effects and misinterpretation of results.
Diacylglycerol (DAG) Signaling Pathway
References
- 1. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Scholarly Article or Book Chapter | Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis, and Signaling | ID: vt150r20b | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Lipidomics Analysis of Oils Rich in Stearic and Linoleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative lipidomics overview of oils containing triglycerides with stearic and linoleic acid moieties, focusing on 1,2-Stearin-3-linolein as a representative molecule. We present a framework for comparing such oils, offering detailed experimental protocols and data interpretation to aid in research and development. This analysis is particularly relevant for understanding the functional roles of specific triglycerides in nutrition, pharmacology, and cellular signaling.
Comparative Analysis of Triglyceride Composition
The triglyceride composition of an oil dictates its physical properties and physiological effects. Below is a comparative table summarizing the typical triglyceride profiles of Cocoa Butter and Shea Butter, known for their high content of stearic acid-containing triglycerides, alongside Soybean Oil, a common vegetable oil rich in linoleic acid. The data presented is a representative synthesis from typical values found in the literature.
Table 1: Comparative Triglyceride Composition of Selected Oils (% of Total Triglycerides)
| Triglyceride (Sn-1, Sn-2, Sn-3) | Cocoa Butter (%) | Shea Butter (%) | Soybean Oil (%) |
| SOS (Stearin-Olein-Stearin) | 30 - 40 | 30 - 40 | < 1 |
| POS (Palmitin-Olein-Stearin) | 35 - 45 | 5 - 15 | < 1 |
| POP (Palmitin-Olein-Palmitin) | 15 - 20 | < 5 | < 1 |
| SOO (Stearin-Olein-Olein) | 5 - 10 | 25 - 35 | < 1 |
| OOO (Olein-Olein-Olein) | < 5 | 10 - 20 | 15 - 25 |
| LLL (Linolein-Linolein-Linolein) | < 1 | < 1 | 20 - 30 |
| OLL (Olein-Linolein-Linolein) | < 1 | < 1 | 15 - 25 |
| PLL (Palmitin-Linolein-Linolein) | < 1 | < 1 | 10 - 15 |
| Others | < 5 | < 5 | 5 - 10 |
Note: This table presents approximate ranges. The exact composition can vary depending on the origin and processing of the oil.
Experimental Protocols for Comparative Lipidomics
A robust comparative lipidomics study involves several key steps, from lipid extraction to data analysis. The following is a detailed methodology for such an analysis.
Lipid Extraction
A modified Bligh-Dyer method is recommended for the total lipid extraction from the oil samples.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution.
-
Procedure:
-
Weigh approximately 100 mg of the oil sample into a glass tube.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of a suitable solvent (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v) for analysis.
-
Untargeted Lipidomics using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This technique allows for the separation and identification of a wide range of lipid species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from 68% A to 97% B over a runtime of 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra for lipid identification.
-
Data Processing and Analysis
-
Software: Utilize software such as MS-DIAL, LipidSearch, or XCMS for peak picking, alignment, and lipid identification against spectral libraries.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)) to identify significant differences in the lipid profiles of the different oils.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the potential biological implications of the studied lipids, we have created the following diagrams using the DOT language.
Caption: Experimental workflow for comparative lipidomics analysis of oils.
Caption: Simplified overview of the mTOR signaling pathway activated by dietary fats.[1][2]
Discussion
The comparative lipidomics approach detailed above allows for a comprehensive characterization of oils containing this compound and other similar triglycerides. The data generated can be used to:
-
Differentiate and authenticate oils: The unique triglyceride fingerprint of each oil can be used for quality control and to detect adulteration.[3]
-
Understand nutritional and physiological effects: The specific composition of triglycerides influences their absorption, metabolism, and impact on cellular processes.
-
Inform drug development: Lipids play crucial roles in drug delivery systems and as active pharmaceutical ingredients. A detailed understanding of their composition is therefore essential.
The mTOR signaling pathway is a key regulator of cell growth and metabolism and is sensitive to nutrient availability, including lipids.[2][4] Dietary fatty acids can be converted to signaling molecules like phosphatidic acid, which in turn can activate mTORC1.[2] This activation promotes processes such as lipogenesis and cell growth.[4] The study of how different dietary oils, with their varying triglyceride compositions, modulate this pathway is a critical area of research in nutrition and metabolic diseases.
This guide provides a foundational framework for the comparative lipidomics of oils. By applying these methodologies, researchers can gain valuable insights into the composition and potential biological activities of oils containing this compound and other triglycerides of interest.
References
Safety Operating Guide
Safe Disposal of 1,2-Stearin-3-linolein in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a clear, step-by-step guide for the safe and compliant disposal of 1,2-Stearin-3-linolein.
Summary of Disposal Procedures
The following table outlines the recommended disposal methods for this compound based on its classification as non-hazardous waste.[1]
| Scenario | Recommended Disposal Method | Key Considerations |
| Small Spills | Wipe up with a cloth or absorbent material. | Flush the spill area with water after initial cleanup.[1] |
| Large Spills | Cover with sand or earth, then collect. | Dispose of the collected material in a landfill.[1] |
| Unused Product | Dispose of in a landfill. | Recycling is not a common practice for this product.[1] |
Detailed Experimental Protocols for Disposal
Adherence to the following protocols will ensure the safe and effective disposal of this compound.
Protocol for Small Spills
-
Immediate Action: Isolate the spill area to prevent further contamination.
-
Absorption: Use a dry cloth or a suitable absorbent material to wipe up the spilled substance.
-
Decontamination: Thoroughly flush the spill site with water.
-
Waste Disposal: Dispose of the used cloth or absorbent material in the regular laboratory waste destined for landfill.
Protocol for Large Spills
-
Containment: Cover the spill with an inert absorbent material such as sand or earth to prevent it from spreading.
-
Collection: Carefully collect the absorbed material into a suitable container.
-
Disposal: The collected waste should be disposed of in accordance with local regulations for non-hazardous landfill waste.[1]
Protocol for Unused or Waste Product
-
Classification: this compound is not classified as hazardous waste.[1]
-
Disposal Route: The primary recommended disposal method for unused or waste this compound is landfilling.[1]
-
Local Regulations: Always consult and adhere to your institution's and local's specific waste disposal guidelines.[1]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
References
Essential Safety and Logistics for Handling 1,2-Stearin-3-linolein
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 1,2-Stearin-3-linolein, a triglyceride used in various research applications. The following procedural guidance is designed to answer specific operational questions, building trust and providing value beyond the product itself.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C57H106O6 | [2][3] |
| Molecular Weight | 887.45 g/mol | [3][4] |
| Physical State | Solid | [2] |
| Solubility | Slightly soluble in chloroform and methanol. | [2] |
| Storage Temperature | -20°C | [2][4] |
Personal Protective Equipment (PPE)
Although this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following PPE is recommended.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against potential skin contact and contamination.[5] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills.[5] |
In situations with a risk of generating aerosols or dust, additional respiratory protection should be considered.
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Read and follow the manufacturer's instructions.
-
Avoid contact with skin and eyes.[1]
-
Keep the container well-closed when not in use.[1]
-
The usual precautions for handling chemicals should be observed.[1]
-
If the substance is heated, ensure adequate ventilation to avoid inhalation of fumes.[1]
Storage:
-
Store in a dry and cool area, ideally at -20°C for long-term stability.[2][4]
-
Store in a well-ventilated space.[1]
-
Keep away from oxidizing agents.[1]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
As this compound is not classified as hazardous waste, disposal is straightforward but should be handled responsibly to prevent environmental contamination.[1]
Spill Cleanup:
-
Small spills: Can be wiped up with a cloth or absorbent material. The spill site should then be flushed with water.[1]
-
Large spills: Should first be covered with an inert absorbent material like sand or earth, then collected into a suitable container for disposal.[1]
Waste Disposal:
-
The product is not classified as hazardous waste.[1]
-
Dispose of the collected waste in accordance with local, state, and federal regulations.
-
Avoid discharging into sewers.[1]
-
This product is not typically recycled and is usually sent to a landfill.[1]
The logical relationship for the disposal of this compound is illustrated in the diagram below.
Caption: Decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
